molecular formula C34H54F3N9O9S B10814246 AT-1002 TFA

AT-1002 TFA

カタログ番号: B10814246
分子量: 821.9 g/mol
InChIキー: JDVTZXDTPSAPFV-CACDTQBQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AT-1002 TFA is a useful research compound. Its molecular formula is C34H54F3N9O9S and its molecular weight is 821.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N9O7S.C2HF3O2/c1-5-19(4)26(41-29(45)24(17-49)40-27(43)21(33)15-20-10-7-6-8-11-20)30(46)37-16-25(42)38-22(12-9-13-36-32(34)35)28(44)39-23(31(47)48)14-18(2)3;3-2(4,5)1(6)7/h6-8,10-11,18-19,21-24,26,49H,5,9,12-17,33H2,1-4H3,(H,37,46)(H,38,42)(H,39,44)(H,40,43)(H,41,45)(H,47,48)(H4,34,35,36);(H,6,7)/t19-,21-,22-,23-,24-,26-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVTZXDTPSAPFV-CACDTQBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54F3N9O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AT-1002 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-1002 trifluoroacetate (TFA) is a synthetic, six-amino-acid peptide engineered as a potent and reversible regulator of epithelial and endothelial tight junctions (TJs). Derived from the active domain of Vibrio cholerae's Zonula occludens toxin (Zot), AT-1002 acts as a zonulin receptor agonist to transiently increase paracellular permeability. This action facilitates the transepithelial transport of molecules that would otherwise have poor bioavailability. This document provides a comprehensive overview of the molecular mechanism of AT-1002, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.

Core Molecular Profile

AT-1002 is a hexapeptide with the following primary structure:

  • Sequence: H-Phe-Cys-Ile-Gly-Arg-Leu-OH (FCIGRL)[1][2][3]

  • Origin: Synthetic fragment corresponding to the active domain of Zonula occludens toxin (Zot)[1][3][4][5][6]

  • Molecular Formula (TFA Salt): C₃₄H₅₄F₃N₉O₉S[7]

  • Molecular Weight (TFA Salt): 821.91 g/mol

  • Formulation Note: The trifluoroacetic acid (TFA) salt form is common for synthetic peptides, resulting from purification by high-performance liquid chromatography (HPLC). The TFA salt typically enhances the peptide's water solubility and stability without altering its biological activity at equivalent molar concentrations[2][8].

Mechanism of Action: Signaling Cascade

AT-1002 transiently opens intercellular tight junctions through a well-defined signaling cascade, primarily investigated in Caco-2 intestinal epithelial cells. The mechanism can be dissected into several key stages:

Receptor Binding and Activation

AT-1002 functions as an agonist of the zonulin pathway, which is endogenously involved in regulating intestinal permeability.[9] The peptide's sequence (FCIGRL) bears a structural resemblance to the activating peptide motif for Protease-Activated Receptor 2 (PAR2) (SLIGRL).[10] It is proposed that AT-1002 binds to and activates PAR2 on the apical surface of epithelial cells, initiating the downstream signaling cascade.[10] Studies have demonstrated that AT-1002 binds with high affinity to its receptor on Caco-2 cells.[11]

Intracellular Signal Transduction

Upon receptor activation, AT-1002 triggers a series of intracellular phosphorylation events. Key kinases implicated in this pathway are:

  • Src Kinase Activation: Treatment with AT-1002 leads to the rapid activation of Src, a non-receptor tyrosine kinase.[4][12]

  • MAP Kinase Activation: Downstream of Src, the Mitogen-Activated Protein (MAP) kinase pathway is also activated.[4][12]

Tight Junction Protein Modification and Disassembly

The activation of these kinase cascades converges on the core proteins of the tight junction complex, leading to its disassembly:

  • ZO-1 Phosphorylation: AT-1002 induces the tyrosine phosphorylation of Zonula occludens-1 (ZO-1), a critical scaffolding protein that links transmembrane TJ proteins (like occludin and claudins) to the actin cytoskeleton.[4][12]

  • ZO-1 Redistribution: Following phosphorylation, ZO-1 delocalizes and redistributes away from the cell-cell junctions.[4][12] Immunofluorescence studies show that treatment with AT-1002 causes the typical continuous, "chicken-wire" staining of ZO-1 at cell borders to become discontinuous and diffuse.[13]

  • Actin Cytoskeleton Rearrangement: The dissociation of ZO-1 from the junctional complex leads to a reorganization of the perijunctional F-actin ring, a key structural component that maintains the tension and integrity of the tight junction seal.[4][12]

This sequence of events culminates in the transient and reversible opening of the paracellular pathway.

AT1002_Mechanism cluster_membrane Apical Membrane cluster_cytoplasm Cytoplasm cluster_junction Tight Junction Complex AT1002 AT-1002 PAR2 PAR2 Receptor AT1002->PAR2 Binds & Activates Src Src Kinase PAR2->Src Activates MAPK MAP Kinase Src->MAPK Activates ZO1 ZO-1 MAPK->ZO1 Phosphorylates ZO1_p Phosphorylated ZO-1 Actin Actin Cytoskeleton Rearrangement ZO1_p->Actin Leads to TJ_Disassembly TJ Disassembly & Increased Permeability ZO1_p->TJ_Disassembly Causes (ZO-1 Redistribution) Actin->TJ_Disassembly Causes ZO1->ZO1_p Becomes

Caption: Signaling pathway of AT-1002 leading to tight junction disassembly.

Quantitative Data

The functional consequence of AT-1002's mechanism of action is a measurable and reversible increase in paracellular permeability.

Table 1: In Vitro Effects of AT-1002 on Caco-2 Cell Monolayers
Parameter MeasuredTreatment ConditionsResultReference
Transepithelial Electrical Resistance (TEER) Apical application, 3-hour treatmentDose-dependent decrease[4][14]
Lucifer Yellow (LY) Permeability Apical application, post-TEER measurementSubstantial, dose-dependent increase[4][14]
ZO-1 Junctional Fluorescence 3-hour treatmentDecrease to 40% of control levels[13]
Cell Viability (ATP Content) Up to 3 hours of exposure (≤ 5 mg/mL)No effect on cell viability[8][15][16]
Cell Viability (ATP Content) 24 hours of exposure (≥ 2.5 mg/mL)Reduced cell viability (reversible upon washout)[8][15][16]
Table 2: In Vivo Effects of AT-1002 Co-administration in Rats
Co-administered DrugAT-1002 DoseRoutePharmacokinetic EnhancementReference
Salmon Calcitonin 1 mgIntratracheal5.2-fold increase in AUC[4][12]
Cyclosporin A 10 and 40 mg/kgIntraduodenal1.6 to 2.1-fold increase in AUC₀₋₁₂₀ min[3][6]
Mannitol 2.5 mg/kg (C-terminal amidated form)Nasal3.6-fold increase in AUC₀₋₃₆₀ min[12]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of AT-1002.

Caco-2 Cell Culture and Monolayer Formation
  • Cell Line: Caco-2 cells, a human colorectal adenocarcinoma line, are used.

  • Seeding: Cells are seeded onto semipermeable filter inserts (e.g., 0.4 µm pore size Transwell® inserts) in 24-well plates at a density of approximately 1 x 10⁵ cells/cm².[11]

  • Culture Medium: Cells are maintained in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).

  • Differentiation: The cells are cultured for 21-25 days post-seeding to allow for spontaneous differentiation into a polarized epithelial monolayer with well-established tight junctions.[1][2] The medium is replaced every 2-3 days.

Transepithelial Electrical Resistance (TEER) Measurement
  • Instrumentation: A voltohmmeter equipped with "chopstick" electrodes (e.g., Millicell-ERS) is used.[8][11]

  • Equilibration: Before measurement, cell monolayers are washed gently with a pre-warmed (37°C) buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). The buffer volume is typically ~400 µL in the apical (upper) chamber and ~750 µL in the basolateral (lower) chamber.[11]

  • Measurement: The electrodes are placed with the shorter tip in the apical chamber and the longer tip in the basolateral chamber. The resistance reading (in Ω) is recorded once stable.

  • Calculation: The final TEER value is calculated by subtracting the resistance of a blank filter insert (without cells) from the measured resistance and then multiplying by the surface area of the filter (in cm²). The result is expressed as Ω·cm².[8]

    • TEER (Ω·cm²) = (R_total - R_blank) × Area (cm²)

  • Treatment: For AT-1002 experiments, the peptide is added to the apical chamber, and TEER is monitored at specified time points (e.g., 3 hours).[4]

Paracellular Permeability (Lucifer Yellow) Assay
  • Preparation: Following TEER measurements, the apical solution is replaced with a solution containing the paracellular marker Lucifer Yellow (LY) (e.g., 100 µM in HBSS). Fresh buffer without LY is added to the basolateral chamber.[9]

  • Incubation: The plate is incubated at 37°C for 1-2 hours, often with gentle shaking.[9]

  • Sampling: At the end of the incubation period, a sample is collected from the basolateral chamber.

  • Quantification: The fluorescence of the basolateral sample is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[9]

  • Analysis: The amount of LY that has permeated the monolayer is quantified against a standard curve. This can be used to calculate the apparent permeability coefficient (Papp).

TEER_Permeability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Caco2 1. Culture Caco-2 cells on Transwell inserts for 21 days Wash 2. Wash monolayer with pre-warmed HBSS Caco2->Wash Treat 3. Add AT-1002 (or control) to apical chamber Wash->Treat TEER 4. Measure TEER at t=0 and t=3h Treat->TEER LY_add 5. Replace apical solution with Lucifer Yellow (LY) solution TEER->LY_add Calc_TEER 9. Calculate TEER (Ω·cm²) TEER->Calc_TEER Incubate 6. Incubate for 1-2 hours at 37°C LY_add->Incubate Sample 7. Collect sample from basolateral chamber Incubate->Sample Read 8. Measure LY fluorescence Sample->Read Calc_Papp 10. Calculate LY Permeability (Papp) Read->Calc_Papp

Caption: Experimental workflow for TEER and Lucifer Yellow permeability assays.
Immunofluorescence Staining for ZO-1 and Actin

  • Cell Treatment: Caco-2 monolayers grown on permeable filters are treated with AT-1002 (e.g., 5 mg/mL for 3 hours) or a control vehicle.[13]

  • Fixation: Cells are washed with PBS and fixed with a suitable fixative, such as 4% paraformaldehyde, for 10-15 minutes at room temperature.

  • Permeabilization: Cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular proteins.

  • Blocking: Non-specific antibody binding is blocked by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against ZO-1 (e.g., rabbit anti-ZO-1) overnight at 4°C.

  • Secondary Antibody & Actin Staining: After washing, cells are incubated for 1 hour at room temperature in the dark with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 568 phalloidin) to stain F-actin.

  • Mounting and Imaging: The filter membrane is cut out, mounted on a glass slide with mounting medium containing DAPI (to stain nuclei), and imaged using a confocal fluorescence microscope.[5]

Kinase Activation Assays (General Protocol)
  • Cell Lysis: Caco-2 cells are treated with AT-1002 for various short time points (e.g., 0, 5, 15, 30 minutes). The reaction is stopped by washing with ice-cold PBS, and cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (active) forms of Src (e.g., anti-phospho-Src Tyr416) or MAP kinases (e.g., anti-phospho-p44/42 MAPK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • To ensure equal protein loading, the membrane is often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective kinases.

References

AT-1002 TFA: A Technical Guide to Its Function as a Tight Junction Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 TFA is a synthetic hexapeptide that acts as a potent and reversible modulator of tight junctions, the primary structures governing paracellular permeability in epithelial and endothelial cell layers.[1][2] Derived from the active domain of Vibrio cholerae's zonula occludens toxin (ZOT), AT-1002 functions as a zonulin agonist, initiating a signaling cascade that leads to the opening of tight junctions.[1][3] This mechanism of action makes AT-1002 a valuable tool for enhancing the absorption and delivery of therapeutic molecules across biological barriers. This in-depth technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on paracellular permeability, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: The Zonulin Pathway

AT-1002 mimics the action of zonulin, a human protein that physiologically regulates intestinal permeability.[3] As a zonulin agonist, AT-1002 binds to a specific receptor on the apical surface of epithelial cells, initiating a cascade of intracellular events that culminate in the disassembly of tight junction protein complexes and a subsequent increase in paracellular transport.[1][3]

Signaling Pathway of AT-1002

The binding of AT-1002 to its receptor, identified as the Protease-Activated Receptor 2 (PAR2), triggers a signaling pathway that involves several key intracellular mediators.[3] This leads to the phosphorylation and redistribution of key tight junction proteins, primarily Zonula Occludens-1 (ZO-1), and the reorganization of the actin cytoskeleton.[1][2]

The key steps in the signaling cascade are as follows:

  • Receptor Binding: AT-1002 binds to and activates PAR2 on the apical membrane of epithelial cells.[3]

  • PKCα Activation: This receptor activation leads to the stimulation of Protein Kinase C alpha (PKCα).[3]

  • ZO-1 and Myosin 1C Phosphorylation: PKCα then phosphorylates serine and threonine residues on ZO-1 and Myosin 1C.[3]

  • Protein-Protein Interaction Disruption: The phosphorylation of ZO-1 leads to its disengagement from its binding partners, occludin and claudin 1.[3]

  • Actin Cytoskeleton Rearrangement: The signaling cascade also involves the activation of src and mitogen-activated protein (MAP) kinase pathways, leading to the rearrangement of actin filaments.[1]

  • Tight Junction Opening: The collective result of these events is the disassembly of the tight junction complex, leading to an increase in paracellular permeability.[1][3]

AT1002_Signaling_Pathway cluster_membrane Apical Membrane cluster_cytoplasm Cytoplasm AT-1002 AT-1002 PAR2 PAR2 AT-1002->PAR2 Binds to PKCα PKCα PAR2->PKCα Activates Src Src PAR2->Src Activates ZO-1 ZO-1 PKCα->ZO-1 Phosphorylates Myosin 1C Myosin 1C PKCα->Myosin 1C Phosphorylates MAP Kinase MAP Kinase Src->MAP Kinase Activates Actin Cytoskeleton Actin Cytoskeleton MAP Kinase->Actin Cytoskeleton Rearrangement Occludin/Claudin-1 Occludin/Claudin-1 ZO-1->Occludin/Claudin-1 TJ Disassembly TJ Disassembly ZO-1->TJ Disassembly Leads to Myosin 1C->TJ Disassembly Contributes to Actin Cytoskeleton->TJ Disassembly Contributes to

AT-1002 Signaling Pathway

Quantitative Data on Paracellular Permeability

The modulatory effect of AT-1002 on tight junctions has been quantified in vitro using Caco-2 cell monolayers, a widely accepted model of the intestinal epithelial barrier. The key parameters measured are the Transepithelial Electrical Resistance (TEER), which is an indicator of ion flow across the monolayer, and the permeability to paracellular markers like Lucifer Yellow.

In Vitro Effects on Caco-2 Monolayers
AT-1002 ConcentrationTEER (% of Control)Lucifer Yellow Permeability (Fold Increase)Reference
0.5 mg/mL~75%Not Reported[4]
1 mg/mL~60%Not Reported[4]
2.5 mg/mL~40%Not Reported[4]
5 mg/mL~25%~40-fold[4]

Table 1: Dose-dependent effect of AT-1002 on TEER and Lucifer Yellow permeability in Caco-2 cell monolayers after 3 hours of apical treatment.[4]

In Vivo Drug Absorption Enhancement

The ability of AT-1002 to increase paracellular permeability in vivo has been demonstrated by its capacity to enhance the systemic absorption of co-administered therapeutic agents.

Co-administered DrugAT-1002 DoseFold Increase in AUCAnimal ModelReference
Salmon Calcitonin1 mg5.2Rat[1]
Cyclosporin A10 mg/kg1.64 - 2.14Rat[5]
Cyclosporin A40 mg/kg1.64 - 2.14Rat[5]
Mannitol5 mg/kg2.17Rat (nasal)[6]

Table 2: In vivo enhancement of drug absorption by co-administration of AT-1002.

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

A representative workflow for evaluating the effect of AT-1002 on Caco-2 cell monolayers is depicted below.

Experimental_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_treatment AT-1002 Treatment & Analysis Seed Caco-2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days (medium change every 2-3 days) Seed Caco-2->Culture Monitor TEER Monitor TEER to confirm monolayer integrity (>300 Ω·cm²) Culture->Monitor TEER Apical Treatment Treat apically with AT-1002 (0.5 - 5 mg/mL) Monitor TEER->Apical Treatment Measure TEER Measure TEER at specified time points (e.g., 3h) Apical Treatment->Measure TEER LY Assay Perform Lucifer Yellow permeability assay Apical Treatment->LY Assay Analyze Data Analyze and quantify TEER reduction and LY flux Measure TEER->Analyze Data LY Assay->Analyze Data

Experimental Workflow for AT-1002 Evaluation

1. Cell Culture:

  • Cell Line: Caco-2 cells (passage number 20-50 is commonly used).[7]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[7]

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[7]

  • Seeding: Seed Caco-2 cells at a density of approximately 6 x 10^4 cells/cm² onto polycarbonate Transwell® inserts (e.g., 0.4 µm pore size).[8]

  • Differentiation: Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer with well-established tight junctions. The culture medium should be changed every 2-3 days.[7]

2. Transepithelial Electrical Resistance (TEER) Measurement:

  • Instrumentation: Use an epithelial volt-ohm meter (e.g., Millicell® ERS-2).

  • Procedure:

    • Equilibrate the Transwell plates to room temperature.

    • Measure the resistance of a blank insert containing only culture medium.

    • Measure the resistance of each Transwell insert with the Caco-2 monolayer.

    • Calculate the TEER value by subtracting the blank resistance from the monolayer resistance and multiplying by the surface area of the insert (Ω·cm²).

    • Monolayers with TEER values >300 Ω·cm² are typically considered suitable for permeability experiments.[7]

  • AT-1002 Treatment:

    • Replace the apical medium with fresh medium containing the desired concentration of this compound (e.g., 0.5, 1, 2.5, 5 mg/mL).[4]

    • Incubate for the desired time (e.g., 3 hours).[4]

    • Measure TEER at the end of the incubation period and express the results as a percentage of the initial TEER or as a percentage of the vehicle-treated control.[4]

3. Lucifer Yellow (LY) Paracellular Permeability Assay:

  • Reagents:

    • Transport Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

    • Lucifer Yellow CH, lithium salt solution (e.g., 100 µM in transport buffer).

  • Procedure:

    • After the TEER measurement following AT-1002 treatment, wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the Lucifer Yellow solution to the apical chamber of the Transwell insert.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate the plate at 37°C on an orbital shaker for 1-2 hours.[9]

    • Collect samples from the basolateral chamber at specified time points.

    • Measure the fluorescence of the basolateral samples using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[9]

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of appearance of Lucifer Yellow in the basolateral chamber (µg/s).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration of Lucifer Yellow in the apical chamber (µg/mL).

Conclusion

This compound is a well-characterized tight junction modulator that acts as a zonulin agonist to reversibly increase paracellular permeability. Its mechanism of action, involving the PAR2-PKCα signaling pathway and subsequent disruption of tight junction protein complexes, provides a clear basis for its function. The quantitative data from in vitro and in vivo studies demonstrate its potential as a powerful tool for enhancing the delivery of a wide range of therapeutic molecules. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and utilize the properties of AT-1002 in their drug development programs.

References

AT-1002 TFA: An In-depth Technical Guide on a Potent Tight Junction Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of AT-1002 TFA, a synthetic hexapeptide that has garnered significant interest for its ability to reversibly modulate tight junctions. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Properties

AT-1002 is a synthetic peptide with the amino acid sequence H-Phe-Cys-Ile-Gly-Arg-Leu-OH[1]. It is a fragment of the Vibrio cholerae zonula occludens toxin (Zot) and retains the permeating effect of the parent toxin on intercellular tight junctions[2]. The "TFA" designation refers to trifluoroacetic acid, which is commonly used as a counterion in the purification of synthetic peptides, often enhancing their solubility and stability[2][3].

Chemical Structure

The chemical structure of the AT-1002 peptide is as follows:

H-Phe-Cys-Ile-Gly-Arg-Leu-OH

Chemical Properties

A summary of the key chemical properties of AT-1002 and its TFA salt is presented in the table below.

PropertyValueSource
AT-1002 (Free Peptide)
Molecular FormulaC₃₂H₅₃N₉O₇S[2]
Molecular Weight707.89 g/mol [2]
Amino Acid SequenceH-Phe-Cys-Ile-Gly-Arg-Leu-OH[1]
This compound Salt
Molecular FormulaC₃₄H₅₄F₃N₉O₉SMedChemExpress
Molecular Weight821.91 g/mol MedChemExpress
AppearanceWhite to off-white solidMedChemExpress
SolubilityDMSO: ≥ 33.33 mg/mL (requires sonication), H₂O: 1 mg/mL (requires sonication)MedChemExpress

Mechanism of Action

AT-1002 exerts its biological effect by transiently opening the tight junctions between epithelial cells, thereby increasing paracellular permeability[4]. This mechanism is initiated by the interaction of AT-1002 with a specific, yet to be fully characterized, receptor on the surface of epithelial cells[5][6]. This interaction triggers a complex intracellular signaling cascade, as detailed below.

Signaling Pathway

The binding of AT-1002 to its receptor activates Src and Mitogen-Activated Protein (MAP) kinase pathways[7][8]. This leads to an increase in the tyrosine phosphorylation of Zonula Occludens-1 (ZO-1), a key scaffolding protein in the tight junction complex[7][9]. The phosphorylation of ZO-1, along with serine/threonine phosphorylation, results in its redistribution away from the cell junctions[7][10]. This displacement of ZO-1 from the tight junction plaque leads to a rearrangement of the actin cytoskeleton, causing the dissolution of central stress fibers[7][11]. Ultimately, this cascade of events results in the disassembly of tight junctions and an increase in paracellular permeability[7].

AT1002_Signaling_Pathway AT1002 AT-1002 Receptor Cell Surface Receptor AT1002->Receptor Src Src Kinase Activation Receptor->Src MAPK MAP Kinase Activation Receptor->MAPK ZO1_Phos ZO-1 Tyrosine & Ser/Thr Phosphorylation Src->ZO1_Phos MAPK->ZO1_Phos ZO1_Redis ZO-1 Redistribution (Away from Junctions) ZO1_Phos->ZO1_Redis Actin_Rearrange Actin Cytoskeleton Rearrangement ZO1_Redis->Actin_Rearrange TJ_Disassembly Tight Junction Disassembly Actin_Rearrange->TJ_Disassembly Permeability Increased Paracellular Permeability TJ_Disassembly->Permeability Experimental_Workflow start Start culture Caco-2 Cell Culture start->culture seed Seed cells on Transwell Inserts culture->seed differentiate Differentiate for 21 days seed->differentiate check_integrity Assess Monolayer Integrity (TEER & Lucifer Yellow) differentiate->check_integrity treat Treat with AT-1002 & Marker Compound check_integrity->treat incubate Incubate at 37°C treat->incubate sample Sample from Basolateral Chamber incubate->sample analyze Analyze Marker Concentration sample->analyze calculate Calculate Papp analyze->calculate end End calculate->end

References

AT-1002 TFA: A Technical Guide to a Novel Tight Junction Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 TFA is a synthetic hexapeptide (H-FCIGRL-OH) derived from Vibrio cholerae's Zonula occludens toxin (Zot).[1][2][3] It acts as a potent and reversible regulator of tight junctions, the primary determinants of paracellular permeability in epithelial and endothelial cell layers. By transiently opening these junctions, this compound presents a promising strategy for enhancing the oral bioavailability and systemic delivery of poorly absorbed therapeutic agents. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound.

Discovery and Development

AT-1002 was identified through structure-function analyses of the Zonula occludens toxin. Zot, a 45-kDa protein, was known to reversibly open tight junctions.[2][4] Further research localized this biological activity to a specific fragment of the toxin. AT-1002 represents the minimal active domain of Zot, a six-amino-acid peptide that retains the permeating effect on intercellular tight junctions.[1][3] Its small size and synthetic nature offer advantages in terms of manufacturing and formulation development.

Mechanism of Action

This compound exerts its effects on tight junctions through a complex intracellular signaling cascade. The proposed mechanism involves the following key steps:

  • Receptor Interaction: While the specific receptor is not fully elucidated, it is believed that AT-1002 interacts with a receptor on the apical surface of epithelial cells, possibly a protease-activated receptor (PAR).

  • Intracellular Signaling Activation: This interaction triggers the activation of intracellular signaling pathways, including Src and mitogen-activated protein (MAP) kinases.[1][5]

  • ZO-1 Phosphorylation and Redistribution: A crucial downstream event is the tyrosine phosphorylation of Zonula occludens-1 (ZO-1), a key scaffolding protein of the tight junction complex.[1] This phosphorylation leads to the redistribution of ZO-1 away from the cell junctions.[1][5]

  • Actin Cytoskeleton Rearrangement: AT-1002 induces a rearrangement of the actin cytoskeleton, which is intricately linked to the structure and function of tight junctions.[1][5]

  • Tight Junction Disassembly and Increased Permeability: The culmination of these events is the transient and reversible disassembly of tight junctions, leading to an increase in paracellular permeability. This allows for the passage of molecules that would otherwise be excluded.

AT1002_Signaling_Pathway AT1002 This compound Receptor Epithelial Cell Receptor (e.g., PAR2) AT1002->Receptor Binds to Src Src Kinase Receptor->Src Activates MAPK MAP Kinase Pathway Src->MAPK Activates ZO1 ZO-1 MAPK->ZO1 Phosphorylates Actin Actin Cytoskeleton MAPK->Actin Induces pZO1 Phosphorylated ZO-1 ZO1->pZO1 TJ Tight Junction (Intact) pZO1->TJ Leads to redistribution from DisassembledTJ Tight Junction (Disassembled) pZO1->DisassembledTJ RearrangedActin Rearranged Actin Actin->RearrangedActin RearrangedActin->DisassembledTJ Permeability Increased Paracellular Permeability DisassembledTJ->Permeability

Proposed signaling pathway of this compound.

Quantitative Data

The effects of this compound on epithelial barrier function have been quantified in various in vitro and in vivo studies.

In Vitro Parameter Cell Line AT-1002 Concentration Effect Reference
Transepithelial Electrical Resistance (TEER)Caco-25 mg/mLReversible reduction[1]
Lucifer Yellow PermeabilityCaco-25 mg/mLIncreased permeability[1]
Ardeparin PermeabilityCaco-20.025%~2-fold increase[4]
Cell Viability (3 hours)Caco-2up to 5 mg/mLNo effect
Cell Viability (24 hours)Caco-2≥ 2.5 mg/mLReduced viability
In Vivo Study Animal Model Co-administered Drug AT-1002 Dose Effect on Bioavailability Reference
Oral AbsorptionRatSalmon Calcitonin1 mg5.2-fold increase in AUC[1]
Oral AbsorptionRatArdeparin100 µg/kgSignificantly increased Frelative/s.c ~20.5%[4]
Intraduodenal AbsorptionRatCyclosporin A10 and 40 mg/kg1.64 to 2.14-fold increase in AUC[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Caco-2 Cell Culture and Differentiation for Permeability Assays
  • Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Transwell® Inserts: For permeability assays, Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm2.

  • Differentiation: The cells are maintained for 21-25 days post-seeding to allow for spontaneous differentiation into a polarized monolayer with well-formed tight junctions. The culture medium is changed every 2-3 days.

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker such as Lucifer Yellow.

Transepithelial Electrical Resistance (TEER) Measurement
  • Instrumentation: An epithelial volt-ohm meter (EVOM) with "chopstick" electrodes is used.

  • Procedure:

    • Equilibrate the Caco-2 monolayers in fresh culture medium at room temperature for 30 minutes.

    • Sterilize the electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS).

    • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert, ensuring the electrodes do not touch the cell monolayer.

    • Record the resistance reading in ohms (Ω).

    • Measure the resistance of a blank insert without cells to determine the background resistance.

    • Calculate the TEER value (in Ω·cm2) by subtracting the background resistance from the resistance of the cell monolayer and multiplying by the surface area of the insert.

TEER_Measurement_Workflow Start Start Equilibrate Equilibrate Caco-2 Monolayers in fresh medium Start->Equilibrate Sterilize Sterilize EVOM Electrodes Equilibrate->Sterilize Position Position Electrodes in Apical and Basolateral Compartments Sterilize->Position Measure_Sample Measure Resistance (Ω) of Cell Monolayer Position->Measure_Sample Measure_Blank Measure Resistance (Ω) of Blank Insert Position->Measure_Blank Calculate Calculate TEER (Ω·cm²) Measure_Sample->Calculate Measure_Blank->Calculate End End Calculate->End

Workflow for TEER measurement.
Paracellular Permeability Assay (Lucifer Yellow Flux)

  • Preparation: Caco-2 monolayers with acceptable TEER values are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Treatment: The apical medium is replaced with HBSS containing this compound at the desired concentration. A control group without AT-1002 is also included.

  • Addition of Marker: Lucifer Yellow is added to the apical compartment to a final concentration of 100 µM.

  • Incubation: The plates are incubated at 37°C on an orbital shaker.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral compartment. The volume removed is replaced with fresh HBSS.

  • Quantification: The fluorescence of the basolateral samples is measured using a fluorescence plate reader (excitation ~425 nm, emission ~528 nm).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of Lucifer Yellow in the apical compartment.

Immunofluorescence Staining of ZO-1
  • Cell Culture and Treatment: Caco-2 cells are grown on permeable supports and treated with this compound as described above.

  • Fixation and Permeabilization: The cell monolayers are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Non-specific binding is blocked by incubating with 1% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: The monolayers are incubated with a primary antibody against ZO-1 (e.g., rabbit anti-ZO-1) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: The permeable supports are cut from the inserts, mounted on glass slides with a mounting medium containing DAPI (to stain nuclei), and imaged using a confocal microscope.

Western Blotting for Phosphorylated Src and JNK
  • Cell Lysis: Caco-2 cells are treated with this compound for the desired time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Src (p-Src), total Src, phosphorylated JNK (p-JNK), and total JNK.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Intestinal Permeability Study in Rats
  • Animal Model: Male Sprague-Dawley rats are used.

  • Formulation: The therapeutic agent (e.g., salmon calcitonin) is formulated with or without this compound in an appropriate vehicle.

  • Administration: The formulations are administered orally or intraduodenally to the rats.

  • Blood Sampling: Blood samples are collected at predetermined time points via the tail vein or another appropriate site.

  • Plasma Analysis: The concentration of the therapeutic agent in the plasma samples is quantified using a validated analytical method (e.g., ELISA or LC-MS/MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the curve (AUC) and maximum concentration (Cmax) are calculated to assess the effect of this compound on drug absorption.

InVivo_Workflow Start Start Formulation Prepare Drug Formulations (with and without this compound) Start->Formulation Administration Oral/Intraduodenal Administration to Rats Formulation->Administration Sampling Serial Blood Sampling Administration->Sampling Analysis Plasma Drug Concentration Analysis (ELISA or LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Analysis->PK_Analysis End End PK_Analysis->End

Workflow for in vivo evaluation of this compound.

Conclusion

This compound is a promising peptide-based absorption enhancer that reversibly modulates tight junctions through a well-defined signaling pathway. The in vitro and in vivo data demonstrate its potential to significantly improve the oral bioavailability of a range of therapeutic molecules. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and applications of this novel tight junction modulator.

References

AT-1002 TFA: A Technical Guide to its Target Proteins and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 TFA is a synthetic 6-mer peptide that acts as a potent and reversible regulator of tight junctions, leading to enhanced paracellular absorption.[1] Derived from the active domain of Vibrio cholerae's zonula occludens toxin (ZOT), AT-1002 holds significant promise as a transient permeability enhancer for the oral delivery of macromolecules and as a therapeutic agent in conditions characterized by dysfunctional epithelial barriers.[1][2] This technical guide provides an in-depth overview of the target proteins and signaling pathways modulated by this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its effects by transiently disassembling tight junctions, the primary structures governing paracellular permeability in epithelial and endothelial cell layers. This is achieved through a cascade of intracellular signaling events initiated at the cell membrane, leading to the reorganization of key tight junction proteins and the actin cytoskeleton.

Target Proteins

The primary molecular target of this compound within the tight junction complex is Zonula occludens-1 (ZO-1) .[1]

  • ZO-1 Redistribution: Treatment of epithelial cells with AT-1002 leads to the redistribution of ZO-1 away from the cell junctions.[1]

  • ZO-1 Tyrosine Phosphorylation: AT-1002 induces an increase in the tyrosine phosphorylation of ZO-1.[1]

While direct binding to a specific cell surface receptor has not been definitively elucidated, the structural similarity of AT-1002 to the Protease-Activated Receptor 2 (PAR2) activating peptide tethering motif (FCIGRL vs. SLIGRL) suggests a potential interaction with this receptor to initiate downstream signaling.[2][3]

Signaling Pathways

This compound activates intracellular signaling cascades that converge on the regulation of the actin cytoskeleton, a critical component for maintaining tight junction integrity. The two primary pathways implicated are:

  • Src Kinase Pathway: AT-1002 treatment leads to the activation of Src, a non-receptor tyrosine kinase.[1]

  • Mitogen-Activated Protein (MAP) Kinase Pathway: The MAP kinase signaling cascade is also activated in response to AT-1002.[1]

The activation of these pathways culminates in the rearrangement of actin filaments , leading to the disassembly of tight junctions and a subsequent increase in paracellular permeability.[1]

Signaling Pathway Diagram

AT1002_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_junction Tight Junction AT-1002 AT-1002 Receptor Putative Receptor (e.g., PAR2) AT-1002->Receptor Binds Src Src Receptor->Src Activates MAPK MAP Kinase Pathway Receptor->MAPK Activates ZO1_pY ZO-1 Tyrosine Phosphorylation Src->ZO1_pY Actin Actin Filament Rearrangement MAPK->Actin TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly ZO1_Redistribution ZO-1 Redistribution ZO1_pY->ZO1_Redistribution ZO1_Redistribution->TJ_Disassembly

Caption: this compound Signaling Cascade.

Quantitative Data

The functional consequences of this compound's activity on epithelial barrier function have been quantified in both in vitro and in vivo models.

In Vitro Effects on Caco-2 Cell Monolayers
ParameterConcentration of AT-1002ResultReference
Transepithelial Electrical Resistance (TEER)0.5 mg/mL~40% decrease from baseline[1]
1.0 mg/mL~60% decrease from baseline[1]
2.5 mg/mL~80% decrease from baseline[1]
Lucifer Yellow Permeability2.5 mg/mL~15-fold increase over control[1]
5.0 mg/mL~40-fold increase over control[1]
Cell Viability (3-hour exposure)up to 5 mg/mLNo effect on cell viability[1]
Cell Viability (24-hour exposure)≥ 2.5 mg/mLReduced cell viability[1]
In Vivo Effects in a Rat Model
Co-administered DrugAT-1002 DoseResultReference
Salmon Calcitonin1 mg5.2-fold increase in AUC compared to control[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the study by Gopalakrishnan et al. (2009) and standard laboratory procedures.

Transepithelial Electrical Resistance (TEER) Measurement in Caco-2 Cells

Objective: To measure the effect of AT-1002 on the integrity of Caco-2 cell monolayers.

Materials:

  • Caco-2 cells

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Scrambled peptide control

  • EVOM2™ Epithelial Voltohmmeter with STX2 "chopstick" electrodes

Procedure:

  • Seed Caco-2 cells onto Transwell permeable supports at a density of 6 x 104 cells/cm2.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Prior to the experiment, replace the culture medium with fresh, pre-warmed medium.

  • Measure the baseline TEER of each Transwell insert. The resistance of a blank insert should be subtracted from the measured resistance.

  • Add this compound to the apical compartment of the Transwells at the desired concentrations (e.g., 0.5, 1.0, 2.5 mg/mL). Use a scrambled peptide as a negative control.

  • Incubate the cells for a specified time (e.g., 3 hours) at 37°C in a 5% CO2 incubator.

  • At the end of the incubation period, measure the TEER again.

  • Calculate the change in TEER relative to the baseline measurement.

Paracellular Permeability Assay (Lucifer Yellow)

Objective: To quantify the effect of AT-1002 on the paracellular permeability of Caco-2 cell monolayers.

Materials:

  • Caco-2 cell monolayers on Transwell inserts (prepared as above)

  • This compound

  • Lucifer Yellow (LY) solution (e.g., 100 µM in transport buffer)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Fluorometer

Procedure:

  • Treat the Caco-2 monolayers with AT-1002 as described in the TEER protocol.

  • After the incubation period, wash the monolayers with pre-warmed transport buffer.

  • Add the Lucifer Yellow solution to the apical compartment.

  • Add fresh transport buffer to the basolateral compartment.

  • Incubate for 1 hour at 37°C.

  • Collect samples from the basolateral compartment.

  • Measure the fluorescence of the samples using a fluorometer (excitation ~428 nm, emission ~536 nm).

  • Calculate the apparent permeability coefficient (Papp).

Immunofluorescence Staining for ZO-1

Objective: To visualize the effect of AT-1002 on the localization of ZO-1.

Materials:

  • Caco-2 cells grown on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-ZO-1

  • Secondary antibody: fluorescently-labeled anti-species IgG

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat Caco-2 cells with AT-1002 for the desired time.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with the primary anti-ZO-1 antibody (diluted in blocking solution) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the localization of ZO-1 using a fluorescence microscope.

Western Blotting for Phosphorylated Src and MAPK

Objective: To detect the activation of Src and MAPK pathways upon AT-1002 treatment.

Materials:

  • Caco-2 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Src, anti-total-Src, anti-phospho-MAPK, anti-total-MAPK

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat Caco-2 cells with AT-1002 for various time points.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

F-Actin Staining

Objective: To visualize the rearrangement of the actin cytoskeleton after AT-1002 treatment.

Materials:

  • Caco-2 cells on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Follow steps 1-6 of the immunofluorescence protocol for fixation and permeabilization.

  • Incubate the cells with fluorescently-labeled phalloidin (diluted in PBS) for 30-60 minutes at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI.

  • Mount the coverslips and visualize the actin filaments using a fluorescence microscope.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Experiments (Caco-2 cells) cluster_invivo In Vivo Experiment (Rat Model) Cell_Culture Cell Culture & Monolayer Formation AT1002_Treatment AT-1002 Treatment Cell_Culture->AT1002_Treatment TEER TEER Measurement AT1002_Treatment->TEER Permeability Permeability Assay (Lucifer Yellow) AT1002_Treatment->Permeability IF Immunofluorescence (ZO-1, F-actin) AT1002_Treatment->IF WB Western Blotting (p-Src, p-MAPK) AT1002_Treatment->WB Animal_Model Rat Model Co_administration Co-administration of AT-1002 & Drug Animal_Model->Co_administration Blood_Sampling Blood Sampling Co_administration->Blood_Sampling PK_Analysis Pharmacokinetic Analysis (AUC) Blood_Sampling->PK_Analysis

Caption: Key Experimental Workflows for this compound.

Conclusion

This compound represents a promising molecule for modulating epithelial permeability through a well-defined mechanism of action involving the targeting of ZO-1 and the activation of Src and MAPK signaling pathways, ultimately leading to the reversible disassembly of tight junctions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies to precisely identify the direct cell surface receptor and to fully characterize the downstream effectors of the signaling cascade will provide even greater insight into the pharmacology of this novel tight junction regulator.

References

AT-1002 TFA in Drug Delivery: A Technical Guide to Enhancing Paracellular Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-1002, also known as larazotide acetate, is a synthetic octapeptide that acts as a transient and reversible tight junction regulator. By competitively inhibiting zonulin, a key protein that modulates intestinal permeability, AT-1002 presents a promising strategy for enhancing the oral bioavailability of poorly absorbed therapeutic agents. This technical guide provides an in-depth overview of the research applications of AT-1002 TFA in drug delivery, focusing on its mechanism of action, quantitative data from co-administration studies, and detailed experimental protocols for its evaluation.

Introduction: The Challenge of Oral Drug Delivery

The oral route remains the preferred method for drug administration due to its convenience and patient compliance. However, the intestinal epithelium forms a formidable barrier, significantly limiting the absorption of many therapeutic compounds, particularly macromolecules and hydrophilic drugs. The primary pathway for the absorption of these molecules is the paracellular route, which is governed by the intricate network of proteins that form tight junctions between adjacent epithelial cells.

Zonulin, a human protein analogue of the Vibrio cholerae Zonula occludens toxin (Zot), has been identified as a key physiological modulator of tight junction permeability.[1] Elevated levels of zonulin can lead to the disassembly of tight junction complexes, resulting in increased intestinal permeability, a phenomenon often referred to as "leaky gut".[2]

AT-1002 (larazotide acetate) is an investigational drug that acts as a zonulin antagonist.[3] By preventing zonulin from binding to its receptor on the surface of intestinal epithelial cells, AT-1002 inhibits the signaling cascade that leads to the opening of tight junctions.[4] This mechanism of action has been primarily investigated for the treatment of celiac disease, where it aims to prevent the passage of immunogenic gluten peptides across the intestinal barrier.[3] Beyond celiac disease, the ability of AT-1002 to transiently and safely modulate paracellular permeability opens up significant opportunities for its use as a drug delivery enhancer for a wide range of therapeutic agents with poor oral bioavailability.

Mechanism of Action: The Zonulin Pathway and AT-1002 Intervention

The regulation of tight junctions by zonulin is a complex process involving a series of intracellular signaling events. AT-1002 exerts its effect by competitively inhibiting the initial step in this cascade.

The Zonulin Signaling Pathway:

  • Stimuli and Zonulin Release: The ingestion of certain stimuli, such as gliadin (a component of gluten) in genetically predisposed individuals, or the presence of specific gut bacteria, triggers the release of zonulin from intestinal epithelial cells into the lumen.[5]

  • Receptor Binding: Zonulin binds to its receptors on the apical surface of intestinal epithelial cells, including the epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2).[4][6]

  • Signal Transduction: This binding initiates an intracellular signaling cascade that involves the activation of protein kinase C (PKC).[1]

  • Cytoskeletal Rearrangement: The signaling cascade leads to the phosphorylation of tight junction proteins, such as zonula occludens-1 (ZO-1), and the reorganization of the actin cytoskeleton.[7]

  • Tight Junction Disassembly: These molecular changes result in the disassembly of the tight junction complex, leading to an increase in paracellular permeability.[4]

AT-1002 as a Zonulin Antagonist:

AT-1002 is a synthetic peptide with a structure derived from a protein secreted by Vibrio cholerae.[4] It acts as a competitive antagonist at the zonulin receptor.[2] By binding to the receptor, AT-1002 prevents zonulin from initiating the signaling cascade, thereby preserving the integrity of the tight junctions and preventing the increase in paracellular permeability.[4]

Zonulin_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Stimuli Stimuli (e.g., Gliadin, Bacteria) Zonulin Zonulin Stimuli->Zonulin triggers release Receptor Zonulin Receptor (EGFR/PAR2) Zonulin->Receptor binds to AT1002 This compound (Larazotide Acetate) AT1002->Receptor competitively inhibits PKC Protein Kinase C (PKC) Activation Receptor->PKC Actin Actin Cytoskeleton Rearrangement PKC->Actin TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly Permeability Increased Paracellular Permeability TJ_Disassembly->Permeability Caco2_Workflow Start Start Seed_Cells Seed Caco-2 cells on Transwell® inserts Start->Seed_Cells Culture_Cells Culture for 21-25 days to form a monolayer Seed_Cells->Culture_Cells Check_Integrity Assess monolayer integrity (TEER, Lucifer Yellow) Culture_Cells->Check_Integrity Check_Integrity->Culture_Cells Integrity not OK Prepare_Monolayers Wash monolayers with HBSS Check_Integrity->Prepare_Monolayers Integrity OK Add_Compounds Add test compound ± AT-1002 to apical chamber Prepare_Monolayers->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Collect_Samples Collect samples from basolateral chamber at time points Incubate->Collect_Samples Collect_Samples->Incubate Analyze_Samples Analyze compound concentration (e.g., LC-MS/MS) Collect_Samples->Analyze_Samples Calculate_Papp Calculate Papp values Analyze_Samples->Calculate_Papp End End Calculate_Papp->End Logical_Relationship Barrier_Dysfunction Intestinal Barrier Dysfunction Zonulin_Release Increased Zonulin Release Barrier_Dysfunction->Zonulin_Release leads to TJ_Opening Tight Junction Opening Zonulin_Release->TJ_Opening Increased_Permeability Increased Paracellular Permeability TJ_Opening->Increased_Permeability AT1002_Intervention Therapeutic Intervention: This compound Zonulin_Inhibition Zonulin Inhibition AT1002_Intervention->Zonulin_Inhibition TJ_Integrity Restoration of Tight Junction Integrity Zonulin_Inhibition->TJ_Integrity promotes Reduced_Permeability Reduced Paracellular Permeability TJ_Integrity->Reduced_Permeability

References

Methodological & Application

Application Notes and Protocols for AT-1002 TFA in In Vitro Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 TFA is the trifluoroacetate salt of AT-1002, a synthetic hexapeptide that acts as a potent and reversible modulator of tight junctions. By transiently increasing paracellular permeability, this compound facilitates the transport of molecules across epithelial barriers. This property makes it a valuable tool in drug delivery research, particularly for enhancing the absorption of poorly permeable therapeutic agents. These application notes provide detailed protocols for utilizing this compound in two standard in vitro permeability assays: the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Mechanism of Action

AT-1002 exerts its effect by interacting with the extracellular domains of tight junction proteins, leading to a temporary and reversible opening of the paracellular pathway. This mechanism involves the redistribution of key tight junction proteins such as Zonula Occludens-1 (ZO-1), which results in an increased flux of molecules through the space between adjacent epithelial cells. The effect is transient, with the barrier integrity being restored upon removal of the peptide.

Data Presentation

Table 1: Effect of this compound on Caco-2 Monolayer Integrity and Permeability
This compound ConcentrationTransepithelial Electrical Resistance (TEER) (% of Control)Apparent Permeability (Papp) of Lucifer Yellow (10⁻⁶ cm/s)Fold Increase in LY Permeability
Control (0 mg/mL) 100%Typical baseline value1
Data Not Available Data Not AvailableData Not AvailableData Not Available
5 mg/mL Dose-dependent decreaseSubstantial increase~40-fold[1]

Note: While a dose-dependent decrease in TEER and a substantial increase in Lucifer Yellow permeability have been reported, specific quantitative values at varying concentrations of this compound are not consistently available in the public domain. The ~40-fold increase at 5 mg/mL is a key reported data point.

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of differentiated and polarized enterocytes that serve as a well-established in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Lucifer Yellow (LY) CH dilithium salt

  • Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

    • Sub-culture the cells every 3-4 days.

    • For permeability studies, seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with stable TEER values. Change the medium every 2-3 days.

  • Preparation of this compound and Lucifer Yellow Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute to the desired final concentrations in pre-warmed (37°C) transport buffer.

    • Prepare a stock solution of Lucifer Yellow in the transport buffer. The final concentration in the donor compartment is typically 100 µM.

  • Permeability Assay:

    • On the day of the experiment, measure the TEER of the Caco-2 monolayers to ensure barrier integrity (typically >250 Ω·cm²).

    • Gently wash the monolayers twice with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the this compound solution containing Lucifer Yellow to the apical (donor) compartment. Include a control group with Lucifer Yellow but without this compound.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment. Replace the removed volume with fresh, pre-warmed transport buffer.

    • After the final time point, measure the TEER again to assess any changes in monolayer integrity.

  • Quantification and Data Analysis:

    • Measure the fluorescence of the collected samples and standards using a fluorescence plate reader (Excitation λ ~428 nm, Emission λ ~536 nm).

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of permeation (amount of LY transported per unit time).

        • A is the surface area of the Transwell® membrane (cm²).

        • C₀ is the initial concentration of Lucifer Yellow in the donor compartment.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput screening tool that models passive transcellular permeability. It is useful for assessing the intrinsic ability of a compound to diffuse across a lipid membrane.

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV-Vis spectrophotometer or LC-MS for quantification

Procedure:

  • Membrane Coating:

    • Carefully coat the filter membrane of the donor plate with the phospholipid solution (e.g., 5 µL per well).

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent. Dilute to the desired final concentration in PBS.

    • Prepare acceptor solution (PBS) in the acceptor plate wells.

  • Permeability Assay:

    • Add the this compound solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification and Data Analysis:

    • After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS).

    • Calculate the permeability coefficient (Pe) using an appropriate equation based on the assay system and conditions.

Visualizations

G cluster_0 AT-1002 Signaling Pathway for Increased Paracellular Permeability AT1002 AT-1002 Receptor Tight Junction Receptor (e.g., Occludin/Claudin) AT1002->Receptor Binds to ZO1 Zonula Occludens-1 (ZO-1) Receptor->ZO1 Initiates signaling cascade Actin Actin Cytoskeleton ZO1->Actin Redistribution and disengagement from TJ_Complex Tight Junction Complex Actin->TJ_Complex Rearrangement leads to disruption of Permeability Increased Paracellular Permeability TJ_Complex->Permeability

Caption: Signaling pathway of AT-1002 leading to increased paracellular permeability.

G cluster_1 Caco-2 Permeability Assay Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days (Differentiation) start->culture teer_check1 Measure TEER (Monolayer Integrity) culture->teer_check1 treatment Add this compound + Marker (Apical side) teer_check1->treatment incubation Incubate at 37°C treatment->incubation sampling Sample from Basolateral side (Time points) incubation->sampling teer_check2 Measure final TEER incubation->teer_check2 sampling->incubation analysis Quantify Marker (e.g., Fluorescence) sampling->analysis end Calculate Papp analysis->end

Caption: Experimental workflow for the Caco-2 in vitro permeability assay.

G cluster_2 PAMPA Workflow start Coat filter plate with phospholipid solution prepare_solutions Prepare this compound (Donor) and Buffer (Acceptor) start->prepare_solutions assemble Assemble Donor and Acceptor plates prepare_solutions->assemble incubate Incubate at Room Temp assemble->incubate quantify Quantify this compound in Donor and Acceptor wells incubate->quantify end Calculate Permeability Coefficient (Pe) quantify->end

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

References

Application Notes and Protocols for AT-1002 TFA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 is a synthetic hexapeptide that acts as a potent and reversible modulator of tight junctions, the primary structures governing paracellular permeability in epithelial and endothelial cell layers.[1][2][3] As the trifluoroacetate (TFA) salt, AT-1002 is a valuable tool for in vitro studies aimed at understanding tight junction dynamics, as well as for developing strategies to enhance the delivery of therapeutic molecules across cellular barriers. These application notes provide detailed protocols for the dissolution, preparation, and use of AT-1002 TFA in cell culture experiments, along with an overview of its mechanism of action.

Product Information and Storage

PropertyValue
Product Name This compound
Appearance Lyophilized white to off-white powder
Molecular Weight 821.91 g/mol
Purity Typically ≥95%
Long-term Storage (Lyophilized) -20°C
Storage of Stock Solutions Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Stable for up to 6 months.

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the preparation of a high-concentration stock solution of this compound. It is critical to use sterile reagents and aseptic techniques to prevent contamination.

Materials:

  • Lyophilized this compound vial

  • Sterile, nuclease-free dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-retention polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1-2 minutes) to ensure the lyophilized powder is collected at the bottom.

  • Solvent Addition: Based on the desired stock concentration, carefully add the appropriate volume of sterile DMSO to the vial to dissolve the peptide. For a 10 mM stock solution, for example, use the following calculation:

    • Volume of DMSO (µL) = (mass of peptide in mg / 821.91 g/mol ) * 100,000

  • Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. A clear solution should be obtained. Sonication in a water bath for a few minutes can aid in dissolving the peptide if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, low-retention polypropylene microcentrifuge tubes in volumes suitable for your experiments. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Note on TFA Salts: AT-1002 is supplied as a TFA salt, a common counterion from peptide synthesis. For most cell culture applications, the final concentration of TFA after diluting the stock solution in culture medium is negligible and does not affect cell viability or experimental outcomes. However, for highly sensitive assays, TFA removal or exchange with a different salt (e.g., hydrochloride or acetate) may be considered.[4][5][6]

Protocol 2: Assessment of Tight Junction Modulation using Transepithelial Electrical Resistance (TEER)

This protocol outlines a typical experiment to measure the effect of this compound on the integrity of an epithelial cell monolayer, such as Caco-2 cells, by measuring TEER.

Materials:

  • Caco-2 cells (or other suitable epithelial/endothelial cell line)

  • Complete cell culture medium

  • Cell culture inserts (e.g., Transwell®)

  • TEER measurement system (e.g., EVOM2™ Epithelial Voltohmmeter)

  • This compound stock solution (prepared as in Protocol 1)

  • Sterile PBS

Experimental Workflow:

G cluster_0 Cell Seeding and Culture cluster_1 AT-1002 Treatment cluster_2 Measurement and Analysis seed Seed Caco-2 cells on permeable supports culture Culture for 21 days to form a differentiated monolayer seed->culture monitor Monitor TEER until a stable baseline is reached culture->monitor prepare Prepare working solutions of this compound in culture medium monitor->prepare replace Replace apical medium with treatment or control solutions prepare->replace incubate Incubate for the desired time (e.g., 3 hours) replace->incubate measure Measure TEER at specified time points incubate->measure calculate Calculate percentage decrease in TEER relative to control measure->calculate analyze Analyze and plot data calculate->analyze G AT1002 AT-1002 PAR2 PAR2 AT1002->PAR2 PKCa PKCα PAR2->PKCa Src Src PAR2->Src ZO1_pS ZO-1 Ser/Thr Phosphorylation PKCa->ZO1_pS Myosin1C_pS Myosin 1C Ser/Thr Phosphorylation PKCa->Myosin1C_pS MAPK MAPK Pathway Src->MAPK ZO1_pY ZO-1 Tyr Phosphorylation Src->ZO1_pY ZO1_Myosin1C ZO-1/Myosin 1C Interaction ZO1_pS->ZO1_Myosin1C decreases Myosin1C_pS->ZO1_Myosin1C decreases ZO1_Redistribution ZO-1 Redistribution ZO1_pY->ZO1_Redistribution Actin_Rearrangement Actin Rearrangement ZO1_Myosin1C->Actin_Rearrangement TJ_Disassembly Tight Junction Disassembly & Increased Permeability ZO1_Redistribution->TJ_Disassembly Actin_Rearrangement->TJ_Disassembly

References

Application Notes and Protocols for AT-1002 TFA Administration in Animal Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002, a synthetic hexapeptide, is a potent regulator of intestinal tight junctions and acts as a paracellular absorption enhancer.[1][2] Derived from Vibrio cholerae's zonula occludens toxin (Zot), AT-1002 has demonstrated the ability to reversibly open tight junctions, thereby increasing the permeability of the intestinal epithelium to various molecules.[1][2][3] This property makes it a valuable tool in preclinical research for enhancing the oral bioavailability of poorly absorbed therapeutic agents. These application notes provide detailed protocols and compiled data for the administration of AT-1002 TFA in various animal research models.

Mechanism of Action

AT-1002 is believed to exert its effects by acting as a zonulin antagonist.[4][5] Zonulin is a physiological modulator of intestinal permeability. By antagonizing zonulin, AT-1002 prevents the disassembly of tight junctions, leading to a restoration and enhancement of the intestinal barrier function.[4][5] The downstream signaling cascade involves the activation of Src and Mitogen-Activated Protein (MAP) kinase pathways, leading to the tyrosine phosphorylation of the tight junction protein ZO-1 and subsequent rearrangement of actin filaments.[2] A related peptide, larazotide acetate, has also been shown to inhibit myosin light chain kinase (MLCK), which reduces tension on actin filaments and facilitates the closure of tight junctions.[4]

AT1002_Signaling_Pathway cluster_EC Extracellular Space cluster_IC Intracellular Space AT1002 AT-1002 ZonulinReceptor Zonulin Receptor AT1002->ZonulinReceptor Binds to/Antagonizes Src Src ZonulinReceptor->Src Activates MAPK MAP Kinase Src->MAPK Activates ZO1_P ZO-1 Phosphorylation MAPK->ZO1_P Leads to Actin Actin Filament Rearrangement ZO1_P->Actin Leads to TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly Results in

Caption: Proposed signaling pathway of AT-1002 in regulating tight junctions.

Data Presentation: In Vivo Studies

The following tables summarize quantitative data from key in vivo studies investigating the effects of AT-1002 administration in animal models.

Table 1: Enhancement of Drug Absorption with AT-1002 in Rats

Co-administered DrugAnimal ModelAT-1002 DoseAdministration RouteKey FindingReference
Low Molecular Weight HeparinRat100 µg/kgOral~20.5% relative oral bioavailability[1]
Cyclosporin ASprague-Dawley Rat10 mg/kgIntraduodenal1.55 to 2.50-fold increase in plasma concentration[6]
Cyclosporin ASprague-Dawley Rat40 mg/kgIntraduodenal1.77 to 2.56-fold increase in Cmax[6][7]
Salmon CalcitoninRat1 mgCo-administration5.2-fold increase in AUC[2]

Table 2: In Vitro Efficacy of AT-1002

Cell LineAT-1002 ConcentrationDuration of ExposureEffectReference
Caco-20.025%Not specified~2-fold increase in ardeparin permeability[1]
Caco-2< 0.0028%Not specifiedNo significant cytotoxicity[1]

Experimental Protocols

Protocol 1: Enhancing Oral Bioavailability of a Co-administered Drug in Rats

This protocol is based on studies evaluating the enhancement of low molecular weight heparin and cyclosporin A absorption.[1][6]

Materials:

  • This compound

  • Drug of interest

  • Vehicle for oral/intraduodenal administration (e.g., saline, corn oil)

  • Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles or intraduodenal catheter

  • Blood collection supplies

Procedure:

  • Animal Preparation: Fast animals overnight (approximately 12-14 hours) with free access to water.

  • Formulation Preparation: Prepare the administration solution by dissolving this compound and the drug of interest in the chosen vehicle. Sonication may be required for complete dissolution. The final concentration should be calculated based on the desired dosage and the average weight of the animals.

  • Administration:

    • Oral Gavage: Administer the prepared solution to the rats using an appropriate gauge oral gavage needle.

    • Intraduodenal Administration: For direct delivery to the small intestine, administer the solution via a surgically implanted intraduodenal catheter.

  • Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via an appropriate route (e.g., tail vein, retro-orbital sinus).

  • Sample Processing and Analysis: Process the blood samples to obtain plasma or serum. Analyze the concentration of the co-administered drug using a validated analytical method (e.g., LC-MS/MS, ELISA).

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to determine the effect of AT-1002 on drug absorption.

Protocol 2: Assessment of Intestinal Permeability in a Porcine Model (Adapted from Larazotide Acetate Studies)

This protocol is adapted from studies on the closely related peptide, larazotide acetate, in a porcine model, which is a relevant large animal model for gastrointestinal studies due to its anatomical and physiological similarities to humans.[5]

Materials:

  • This compound (or a delayed-release formulation)

  • Healthy, fasted pigs

  • Capsules for oral administration (if not using a delayed-release formulation)

  • Intestinal fluid sampling equipment

Procedure:

  • Animal Preparation: Fast the pigs overnight (approximately 14 hours). Withhold water for 2 hours pre- and post-dosing.

  • Administration: Administer a single oral dose of this compound. For peptides sensitive to gastric degradation, a delayed-release formulation is recommended to ensure delivery to the proximal small intestine.

  • Intestinal Fluid Sampling: Collect intestinal fluid samples from the duodenum and jejunum at various time points post-administration (e.g., 0, 30, 60, 90, 120 minutes).

  • Sample Analysis: Analyze the concentration of AT-1002 in the intestinal fluid samples to determine its local concentration and transit time.

  • Permeability Assessment: Co-administer a non-absorbable marker (e.g., mannitol, inulin) with AT-1002 and measure its appearance in the bloodstream over time to assess changes in intestinal permeability.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis Fasting Overnight Fasting (12-14 hours) Formulation Prepare this compound and Drug Solution Oral Oral Gavage Formulation->Oral Intraduodenal Intraduodenal Infusion Formulation->Intraduodenal Blood Serial Blood Sampling Oral->Blood Intraduodenal->Blood Analysis Plasma Drug Concentration Analysis Blood->Analysis PK Pharmacokinetic Analysis (AUC, Cmax) Analysis->PK

Caption: Experimental workflow for in vivo oral bioavailability studies in rats.

References

Revolutionizing Drug Delivery: Harnessing AT-1002 TFA to Enhance Drug Absorption

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of pharmaceutical research, the challenge of poor drug absorption remains a significant hurdle in the development of effective oral therapies. AT-1002 TFA, a synthetic peptide also known as larazotide acetate, is emerging as a promising tool for researchers and drug development professionals. By reversibly modulating tight junctions in the intestinal epithelium, this compound offers a novel approach to transiently increase intestinal permeability, thereby enhancing the absorption of a wide range of therapeutic molecules. These application notes provide a comprehensive overview of the use of this compound in drug absorption studies, complete with detailed protocols and supporting data.

Introduction to this compound

This compound is a first-in-class tight junction regulator that functions as a zonulin antagonist.[1] Zonulin is a protein that modulates the permeability of the intestinal barrier by disassembling the tight junctions between epithelial cells.[2][3][4] In certain pathological conditions, the zonulin pathway can be overactive, leading to increased intestinal permeability. This compound mimics a region of zonulin, allowing it to interact with the same receptors and transiently open these junctions in a controlled manner. This mechanism provides a unique opportunity to improve the oral bioavailability of drugs that are otherwise poorly absorbed.

Mechanism of Action: The Zonulin Pathway

This compound's mechanism of action is intrinsically linked to the zonulin signaling pathway, which plays a crucial role in regulating intestinal permeability. The peptide acts as a competitive antagonist at the zonulin receptor, initiating a cascade of intracellular events that lead to the reversible opening of tight junctions.

Zonulin_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell cluster_paracellular Paracellular Space AT-1002_TFA This compound Zonulin_Receptor Zonulin Receptor AT-1002_TFA->Zonulin_Receptor Binds to PLC Phospholipase C (PLC) Zonulin_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) IP3->PKC Activates DAG->PKC Activates Actin_Rearrangement Actin Filament Rearrangement PKC->Actin_Rearrangement Leads to TJ_Disassembly Tight Junction Disassembly Actin_Rearrangement->TJ_Disassembly Causes Increased_Permeability Increased Permeability Drug Drug Molecule Drug->Increased_Permeability Enhanced Absorption

Figure 1: Simplified signaling pathway of this compound in modulating tight junctions.

Applications in Drug Absorption Studies

This compound can be utilized in both in vitro and in vivo models to investigate and enhance drug absorption.

  • In Vitro Permeability Assays: The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, is the gold standard for in vitro prediction of intestinal drug absorption.[5][6] this compound can be co-incubated with a drug of interest to assess its potential for enhanced paracellular transport. Key parameters measured include the transepithelial electrical resistance (TEER), a measure of monolayer integrity, and the apparent permeability coefficient (Papp) of a marker molecule.

  • In Vivo Bioavailability Studies: Animal models are crucial for evaluating the in vivo efficacy of this compound in enhancing the systemic absorption of co-administered drugs. Pharmacokinetic parameters such as the area under the curve (AUC) and maximum concentration (Cmax) are measured to quantify the increase in bioavailability.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on intestinal permeability from various studies.

Parameter Model Treatment Result Reference
Transepithelial Electrical Resistance (TEER)Caco-2 cellsAT-1002 (0.5 - 5 mg/mL)Dose-dependent decrease[2]
Lucifer Yellow PermeabilityCaco-2 cellsAT-1002 (5 mg/mL)~40-fold increase[2]

Table 1: In Vitro Effects of this compound on Caco-2 Cell Monolayer Permeability

Drug/Marker Animal Model AT-1002 Dose Increase in AUC Increase in Cmax Reference
PEG4000Rat (Nasal)10 mg/kg235%357%[7]
InulinRat (Nasal)10 mg/kg292%315%[7]
MannitolRat (Nasal)5 mg/kg2.17-fold3.14-fold[8]
Mannitol with Pep1*Rat (Nasal)2.5 mg/kg3.63-fold2.68-fold[1]

Table 2: In Vivo Effects of this compound on Drug/Marker Absorption *Pep1 is a C-terminal-amidated, more stable form of AT-1002.

Study Population Intervention Primary Outcome Measure Result Reference
Adults with celiac diseaseLarazotide acetate (0.25, 1, 4, or 8 mg) + gluten challengeUrinary lactulose-to-mannitol (LAMA) ratioNo statistically significant changes observed between larazotide acetate groups and placebo. However, lower doses showed statistically significant prevention of gastrointestinal symptoms.[4]
Adults with celiac diseaseLarazotide acetate (1, 4, or 8 mg) + gluten challengeLactulose-to-mannitol (LAMA) ratioNo significant difference in LAMA ratios between larazotide acetate and placebo was observed.[9]

Table 3: Clinical Trial Data for Larazotide Acetate (AT-1002) in Celiac Disease

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

This protocol outlines the steps to assess the effect of this compound on the paracellular transport of a drug candidate across a Caco-2 cell monolayer.

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_experiment Permeability Experiment cluster_analysis Analysis Culture Culture Caco-2 cells Seed Seed cells on Transwell® inserts Culture->Seed Differentiate Differentiate for 21 days Seed->Differentiate TEER_Initial Measure initial TEER Differentiate->TEER_Initial Add_Compound Add test compound + this compound to apical side TEER_Initial->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from basolateral side at time points Incubate->Sample TEER_Final Measure final TEER Sample->TEER_Final Quantify Quantify compound concentration (e.g., LC-MS/MS) Sample->Quantify Calculate_Papp Calculate Papp Quantify->Calculate_Papp

Figure 2: Experimental workflow for the in vitro Caco-2 permeability assay.

Materials:

  • Caco-2 cells (passage 20-50)[10]

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Transwell® permeable supports (e.g., 0.4 µm pore size)

  • This compound

  • Test drug/marker molecule (e.g., Lucifer Yellow)

  • Hanks' Balanced Salt Solution (HBSS)

  • TEER meter

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Allow the cells to differentiate for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values >250 Ω·cm².[10]

  • Permeability Assay:

    • Wash the monolayers with pre-warmed HBSS.

    • In the apical chamber, add the test drug at the desired concentration, with and without this compound (concentrations can range from 0.5 to 5 mg/mL).

    • In the basolateral chamber, add fresh HBSS.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • After the final time point, measure the final TEER to ensure monolayer integrity was maintained.

  • Sample Analysis:

    • Quantify the concentration of the test drug in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS, fluorescence spectroscopy for markers like Lucifer Yellow).

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.

Protocol 2: In Vivo Oral Bioavailability Study in Rodents

This protocol describes a general procedure to evaluate the effect of this compound on the oral bioavailability of a co-administered drug in a rodent model.

InVivo_Workflow cluster_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Acclimatize Acclimatize animals Fast Fast animals overnight Acclimatize->Fast Group Divide into control and treatment groups Fast->Group Dose_Control Oral gavage of drug alone (Control) Group->Dose_Control Dose_Treatment Oral gavage of drug + this compound (Treatment) Group->Dose_Treatment Collect_Blood Collect blood samples at pre-defined time points Dose_Control->Collect_Blood Dose_Treatment->Collect_Blood Process_Plasma Process blood to obtain plasma Collect_Blood->Process_Plasma Quantify_Drug Quantify drug concentration in plasma (e.g., LC-MS/MS) Process_Plasma->Quantify_Drug PK_Analysis Pharmacokinetic analysis (AUC, Cmax, Tmax) Quantify_Drug->PK_Analysis

References

AT-1002 TFA: Comprehensive Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed information on the procurement and application of AT-1002 TFA, a potent tight junction regulator. Herein, we present a compilation of supplier information, experimental protocols, and a mechanistic overview of its signaling pathway.

AT-1002 trifluoroacetate (TFA) is a synthetic 6-mer peptide that has garnered significant interest in the scientific community for its ability to reversibly modulate tight junctions, thereby enhancing paracellular absorption.[1][2] This property makes it a valuable tool in drug delivery research, particularly for improving the oral bioavailability of poorly permeable therapeutic agents.

Supplier and Purchasing Information

For researchers seeking to procure this compound for laboratory use, several suppliers offer this peptide in research-grade quality. The following table summarizes the purchasing information from various vendors. Please note that pricing is subject to change and may not include shipping and handling fees. It is advisable to contact the suppliers directly for the most current pricing and availability.

SupplierProduct NameCAS NumberPurityAvailable Quantities
MedChemExpress (MCE) This compound835872-35-0>98%10 mg, 50 mg, 10 mM in DMSO (1 mL)
Fisher Scientific Medchemexpress LLC this compound835872-35-0Research Grade5 mg, 10 mg, 50 mg
Biosynth AT1002835872-35-0>95% (custom)Custom synthesis
TargetMol AT-1002835872-35-0>98%Inquire for details
NovoPro Bioscience AT1002 peptideNot specified>97%5 mg, 20 mg (TFA removed option)
Apollo Synth L-Phenylalanyl-L-cysteinyl-L-isoleucylglycyl-L-arginyl-L-leucine(AT-1002)835872-35-097%Inquire for details

Experimental Protocols

The following protocols are synthesized from published research and are intended to serve as a guide for in vitro studies using this compound to assess its effect on tight junction permeability in Caco-2 cell monolayers, a widely accepted model of the intestinal epithelial barrier.

Protocol 1: Caco-2 Cell Culture and Seeding
  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Transwell Inserts: For permeability assays, seed Caco-2 cells onto polycarbonate Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Differentiation: Allow the cells to grow and differentiate for 18-21 days to form a confluent monolayer with well-established tight junctions. The culture medium should be changed every 2-3 days.

  • Monolayer Integrity Assessment: Before initiating the experiment, confirm the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltohmmeter. Monolayers with TEER values above 250 Ω·cm² are generally considered suitable for permeability studies.

Protocol 2: this compound Treatment and Permeability Assay
  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent such as sterile water or dimethyl sulfoxide (DMSO).[3] Further dilute the stock solution in pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to the desired final concentrations (e.g., 0.5 - 5 mg/mL).

  • Treatment:

    • Carefully remove the culture medium from both the apical and basolateral compartments of the Transwell inserts.

    • Wash the monolayers gently with pre-warmed transport buffer.

    • Add the this compound-containing transport buffer to the apical compartment.

    • Add fresh transport buffer to the basolateral compartment.

  • Permeability Measurement with a Marker Molecule (e.g., Lucifer Yellow or Mannitol):

    • To quantify the change in paracellular permeability, a fluorescent marker molecule such as Lucifer Yellow (LY) or a radiolabeled marker like [¹⁴C]mannitol can be added to the apical compartment along with this compound.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

    • Measure the concentration of the marker molecule in the basolateral samples using a fluorescence plate reader for LY or a scintillation counter for radiolabeled mannitol.

  • TEER Measurement:

    • Measure the TEER of the monolayers at various time points after the addition of this compound to monitor the real-time effect on tight junction integrity. A decrease in TEER indicates an opening of the tight junctions.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for the marker molecule.

    • Plot the change in TEER over time.

    • Compare the results from this compound-treated monolayers to untreated control monolayers.

Mechanism of Action and Signaling Pathway

AT-1002 exerts its effect on tight junctions by activating a specific intracellular signaling cascade. The peptide has been shown to induce the activation of Src kinase and the mitogen-activated protein (MAP) kinase pathway. This activation leads to an increase in the tyrosine phosphorylation of zonula occludens-1 (ZO-1), a key scaffolding protein of the tight junction complex. The phosphorylation of ZO-1 results in its redistribution away from the cell junctions and a rearrangement of the actin cytoskeleton. This cascade of events ultimately leads to the disassembly of tight junctions and an increase in paracellular permeability.

Below is a diagram illustrating the proposed signaling pathway of AT-1002.

AT1002_Signaling_Pathway AT1002 AT-1002 Receptor Cell Surface Receptor AT1002->Receptor Src Src Kinase Receptor->Src Activation MAPK_Pathway MAP Kinase Pathway Receptor->MAPK_Pathway Activation ZO1 ZO-1 Src->ZO1 Phosphorylation Actin Actin Cytoskeleton MAPK_Pathway->Actin Signal ZO1_P Phosphorylated ZO-1 ZO1->ZO1_P TJ_Disassembly Tight Junction Disassembly ZO1_P->TJ_Disassembly Leads to Actin_Rearrangement Actin Rearrangement Actin->Actin_Rearrangement Actin_Rearrangement->TJ_Disassembly Contributes to Permeability Increased Paracellular Permeability TJ_Disassembly->Permeability

Caption: Signaling pathway of AT-1002 leading to increased paracellular permeability.

The following diagram illustrates a general experimental workflow for assessing the effect of AT-1002 on tight junction permeability.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Culture Caco-2 cells\non Transwell inserts", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TEER_check [label="Check Monolayer Integrity (TEER)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treat with AT-1002\n+ Permeability Marker", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Sampling [label="Collect Basolateral Samples\n& Measure TEER at Time Points", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze Permeability\n(Papp) and TEER data", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Culture [color="#5F6368"]; Culture -> TEER_check [color="#5F6368"]; TEER_check -> Treatment [label="If TEER is optimal", fontcolor="#5F6368", color="#5F6368"]; Treatment -> Incubation [color="#5F6368"]; Incubation -> Sampling [color="#5F6368"]; Sampling -> Incubation [label="Repeat for\nduration", fontcolor="#5F6368", color="#5F6368"]; Sampling -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; }

References

Application Notes and Protocols for Cell Viability Assays with AT-1002 TFA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 is a six-amino acid synthetic peptide that acts as a reversible modulator of tight junctions, leading to increased paracellular transport.[1][2] Its trifluoroacetate (TFA) salt, AT-1002 TFA, is often used in research settings. Understanding the cytotoxic profile of this compound is crucial for the development of novel drug delivery systems and therapeutics. These application notes provide detailed protocols for assessing the viability of cells treated with this compound using common colorimetric and luminometric assays.

It is important to note that the trifluoroacetic acid (TFA) counter-ion present in peptide preparations can independently affect cell proliferation and viability.[3][4] Therefore, appropriate vehicle controls are essential to distinguish the effects of the AT-1002 peptide from those of the TFA salt.

Data Presentation

The following tables summarize previously reported data on the effect of AT-1002 on the viability of Caco-2 cells.[1][2]

Table 1: Effect of AT-1002 on Caco-2 Cell Viability After 3 Hours of Treatment

AT-1002 Concentration (mg/mL)Cell Viability (%)
0 (Control)100
≤ 5.0No significant effect

Table 2: Effect of AT-1002 on Caco-2 Cell Viability After 24 Hours of Treatment

AT-1002 Concentration (mg/mL)Cell Viability (%)
0 (Control)100
< 2.5No significant effect
≥ 2.5Reduced cell viability

Note: The reduction in cell viability after 24 hours at concentrations of 2.5 mg/mL and higher was found to be reversible if the compound was washed out after a 3-hour exposure, indicating that AT-1002 does not cause irreversible cell damage under these conditions.[1][2]

Mandatory Visualizations

Here are diagrams illustrating the mechanism of action of AT-1002 and a general experimental workflow for assessing cell viability.

cluster_0 Epithelial Cell Layer cluster_1 Paracellular Space cell1 Epithelial Cell 1 TJ Tight Junctions cell1->TJ cell2 Epithelial Cell 2 AT1002 AT-1002 AT1002->TJ Modulates TJ->cell2 ParacellularTransport Increased Paracellular Transport TJ->ParacellularTransport Leads to

Caption: Mechanism of AT-1002 as a tight junction modulator.

A Seed cells in a 96-well plate B Allow cells to attach overnight A->B D Treat cells with this compound (and controls) B->D C Prepare serial dilutions of this compound C->D E Incubate for desired time (e.g., 3h or 24h) D->E F Add cell viability reagent (e.g., MTT, CellTiter-Glo) E->F G Incubate as per manufacturer's protocol F->G H Measure signal (Absorbance or Luminescence) G->H I Data Analysis H->I

Caption: General workflow for a cell viability assay.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • This compound

  • Cell line of interest (e.g., Caco-2)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Vehicle control (e.g., sterile water or culture medium with a corresponding concentration of TFA if available)

  • Positive control for cytotoxicity (e.g., Triton™ X-100)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1 to 10 mg/mL).

  • Cell Treatment: Carefully remove the culture medium from the wells. Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control and positive control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 3 hours or 24 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[7]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well opaque-walled plates (for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent

  • Vehicle control

  • Positive control for cytotoxicity

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium as described in the MTT protocol.

  • Cell Treatment: Add 100 µL of the this compound dilutions or controls to the wells.

  • Incubation: Incubate for the desired exposure time (e.g., 3 hours or 24 hours) at 37°C.

  • Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Luminescence of Treated Cells / Luminescence of Vehicle Control) x 100

Cell Counting Kit-8 (CCK-8) or WST-8 Assay

This is another colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.[8]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Cell Counting Kit-8 (CCK-8) or equivalent WST-8 based reagent

  • Vehicle control

  • Positive control for cytotoxicity

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Cell Treatment: Replace the medium with fresh medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate for the desired duration (e.g., 3 or 24 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

References

AT-1002 TFA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

AT-1002 TFA is a synthetic hexapeptide that acts as a potent modulator of tight junctions, the protein complexes that form a barrier between epithelial cells.[1][2] By reversibly opening these junctions, AT-1002 facilitates the paracellular transport of molecules, making it a valuable tool for drug delivery research and studies of epithelial barrier function.[1][2] This document provides detailed application notes and protocols for the solubilization of this compound in both dimethyl sulfoxide (DMSO) and various aqueous solutions to aid researchers in its effective use.

Chemical Properties

This compound is the trifluoroacetate salt of the AT-1002 peptide. The trifluoroacetic acid (TFA) is a common counterion used in peptide synthesis and purification and can influence the compound's solubility and handling characteristics.

PropertyValueReference
Molecular FormulaC34H54F3N9O9S[2]
Molecular Weight821.91 g/mol [2]
AppearanceWhite solid[3]
PurityResearch Grade[3]
TargetGap Junction Protein[2]
PathwayCytoskeleton[2]

Solubility Data

The solubility of this compound is a critical factor for its use in in vitro and in vivo experimental models. The following table summarizes the known solubility data in commonly used laboratory solvents. Please note that sonication and gentle warming may be required to achieve complete dissolution.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO33.3340.55Ultrasonic assistance is needed.[3]
Water11.22Ultrasonic assistance is needed.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline8.3310.13Requires ultrasonic and warming to 60°C.[2]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5≥ 3.04Clear solution.[2]
10% DMSO, 90% corn oil≥ 2.5≥ 3.04Clear solution.[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 33.33 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 33.33 mg/mL solution, weigh 33.33 mg of the peptide.

  • Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.

  • Initial Mixing: Briefly vortex the tube to disperse the powder in the solvent.

  • Sonication: Place the tube in an ultrasonic water bath. Sonicate the solution until the solid is completely dissolved. This may take several minutes. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For storage at -20°C, it is recommended to use the solution within one month. For longer-term storage up to six months, -80°C is recommended.[1]

Protocol 2: Preparation of an Aqueous Working Solution

This protocol outlines the preparation of a 1 mg/mL working solution of this compound in water. This solution is suitable for many cell-based assays.

Materials:

  • This compound (solid)

  • Nuclease-free water

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Weigh the required amount of this compound powder in a sterile tube. To prepare 1 mL of a 1 mg/mL solution, use 1 mg of the peptide.

  • Solvent Addition: Add 1 mL of nuclease-free water to the tube.

  • Initial Mixing: Gently vortex the tube.

  • Sonication: Sonicate the solution in an ultrasonic water bath until the peptide is fully dissolved.[3]

  • Sterilization: Before use in cell culture, sterilize the aqueous solution by passing it through a 0.22 µm syringe filter.[1]

  • Use: Use the freshly prepared aqueous solution immediately for experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of AT-1002 and the experimental workflow for its solubilization.

AT1002_Signaling_Pathway cluster_epithelial_barrier Epithelial Cell Barrier Cell1 Epithelial Cell 1 Cell2 Epithelial Cell 2 TJ Tight Junction (Zonula Occludens) Paracellular_Transport Increased Paracellular Permeability TJ->Paracellular_Transport AT1002 This compound AT1002->TJ  Reversibly  Modulates Uptake Enhanced Absorption Paracellular_Transport->Uptake Drug_Molecule Co-administered Molecule Drug_Molecule->Paracellular_Transport  Passes Through  Opened Junctions

Caption: Mechanism of this compound in enhancing paracellular transport.

Solubilization_Workflow start Start weigh Weigh this compound start->weigh add_solvent Add Solvent (DMSO or Aqueous Buffer) weigh->add_solvent vortex Vortex to Disperse add_solvent->vortex sonicate Sonicate until Dissolved vortex->sonicate check_dissolution Visually Inspect for Complete Dissolution sonicate->check_dissolution sterilize Sterile Filter (Aqueous only) check_dissolution->sterilize Aqueous store Store at -20°C or -80°C (DMSO Stock) check_dissolution->store DMSO use Use Immediately (Aqueous Solution) sterilize->use end End store->end use->end

Caption: Experimental workflow for solubilizing this compound.

Safety Precautions

This compound is for research use only and has not been approved for human use. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

References

Troubleshooting & Optimization

AT-1002 TFA not dissolving properly in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dissolving AT-1002 TFA for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the trifluoroacetate salt of AT-1002, a synthetic 6-mer peptide that acts as a tight junction regulator and absorption enhancer. It is often used in research to reversibly increase the paracellular transport of molecules across epithelial barriers.[1][2]

Q2: My this compound is not dissolving in aqueous solutions like water or PBS. What should I do first?

A2: It is highly recommended to first test the solubility of a small amount of the lyophilized peptide before attempting to dissolve the entire sample.[3][4][5] For initial attempts with aqueous solvents, always use sterile, distilled water or a simple buffer like PBS (pH 7.4).[3][4] If solubility issues persist, refer to the detailed troubleshooting guide below.

Q3: What factors can influence the solubility of this compound?

A3: Several factors can affect peptide solubility, including:

  • Amino Acid Composition: The presence of hydrophobic or hydrophilic amino acids. Peptides with a higher proportion of hydrophobic residues tend to be less soluble in aqueous solutions.[3][6]

  • Peptide Length: Longer peptides may have lower solubility.[3][6]

  • pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), where it has a net zero charge. Adjusting the pH away from the pI can improve solubility.[3]

  • Secondary Structure and Aggregation: Peptides can form secondary structures like β-sheets, leading to self-aggregation and insolubility.[3]

Q4: Are there any recommended solvents for dissolving this compound?

A4: Yes, for hydrophobic peptides, organic solvents are often recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its strong dissolving power and relatively low toxicity in cell culture experiments.[3][4][5] However, it's crucial to use a minimal amount of organic solvent and then slowly add the aqueous buffer to the desired concentration.[3] Specific solvent protocols for this compound are provided in the data table below.

Q5: Can I use sonication or heating to help dissolve my this compound?

A5: Yes, sonication in a cool water bath and gentle warming (under 40°C) can aid in dissolving the peptide.[1][3][4][5] One protocol for this compound in PBS specifically mentions the need for ultrasonic and warming to 60°C.[7] However, excessive heating should be avoided to prevent peptide degradation.[3]

Troubleshooting Guide: this compound Dissolution

This guide provides a step-by-step approach to troubleshoot solubility issues with this compound.

Problem: this compound precipitate is visible in the solution, or the solution appears cloudy.

Step 1: Initial Assessment and Small-Scale Testing Before proceeding with the entire sample, perform a solubility test on a small aliquot. This will prevent the loss of valuable material.[3][4][5]

Step 2: Employ Mechanical Assistance

  • Vortexing/Agitation: Gently vortex or agitate the vial to aid dissolution.[3]

  • Sonication: Sonicate the sample in a water bath for a few minutes. It is important to keep the sample cool to prevent degradation.[3][5]

Step 3: Consider pH Adjustment The solubility of a peptide is at its minimum at its isoelectric point (pI).[3] To determine if your peptide is acidic or basic, you can calculate its net charge.

  • For Basic Peptides (net positive charge): If the peptide is not soluble in water, try adding a small amount of 10% acetic acid.[5][8]

  • For Acidic Peptides (net negative charge): If the peptide is insoluble in water, try adding a small amount of 0.1 M ammonium bicarbonate or dilute ammonium hydroxide.[3][8]

Step 4: Utilize Organic Solvents If the peptide remains insoluble in aqueous solutions, a small amount of an organic solvent can be used.

  • DMSO: Dissolve the peptide in a minimal volume of DMSO. Once fully dissolved, slowly add this solution dropwise to your stirring aqueous buffer to reach the final desired concentration.[3][4] Caution: DMSO can be toxic to cells at high concentrations.[3]

Step 5: Follow a Validated Protocol Refer to the established solvent protocols for this compound provided in the data table below for specific solvent mixtures that have been shown to be effective.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvent systems.

Solvent SystemSolubilityObservationsReference
PBS8.33 mg/mL (10.13 mM)Requires sonication and warming to 60°C[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.04 mM)Clear solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.04 mM)Clear solution[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.04 mM)Clear solution[1]

Experimental Protocols

Protocol for Dissolving this compound in a DMSO-based Vehicle:

This protocol is based on the formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

  • Weigh the required amount of this compound.

  • Add the appropriate volume of DMSO to the peptide to achieve a 10% final concentration.

  • Vortex until the peptide is fully dissolved.

  • Add the corresponding volume of PEG300 and mix thoroughly.

  • Add the Tween-80 and mix until the solution is homogenous.

  • Finally, add the saline to reach the final desired volume and concentration. Mix well.

Visualizations

experimental_workflow cluster_start Start: Lyophilized this compound cluster_dissolution Dissolution Steps cluster_end End Product start Weigh Peptide add_dmso Add 10% volume DMSO start->add_dmso vortex1 Vortex to Dissolve add_dmso->vortex1 add_peg Add 40% volume PEG300 vortex1->add_peg mix1 Mix Thoroughly add_peg->mix1 add_tween Add 5% volume Tween-80 mix1->add_tween mix2 Mix until Homogenous add_tween->mix2 add_saline Add 45% volume Saline mix2->add_saline mix3 Final Mix add_saline->mix3 end Clear Solution of this compound mix3->end

Caption: Experimental workflow for dissolving this compound.

troubleshooting_workflow start Insoluble this compound small_scale Test with small aliquot start->small_scale mechanical Vortex / Sonicate small_scale->mechanical check1 Soluble? mechanical->check1 ph_adjust Adjust pH (away from pI) check1->ph_adjust No success Clear Solution check1->success Yes check2 Soluble? ph_adjust->check2 organic_solvent Use minimal organic solvent (e.g., DMSO) check2->organic_solvent No check2->success Yes check3 Soluble? organic_solvent->check3 validated_protocol Follow validated solvent protocol check3->validated_protocol No check3->success Yes validated_protocol->success fail Consult Technical Support validated_protocol->fail

Caption: Troubleshooting workflow for this compound dissolution.

References

High cytotoxicity observed with AT-1002 TFA treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals who observe high cytotoxicity with AT-1002 TFA treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AT-1002?

A1: AT-1002 is a synthetic hexapeptide derived from zonula occludens toxin (ZOT), which is produced by Vibrio cholerae. Its primary function is to act as a reversible modulator of tight junctions, the protein complexes that regulate paracellular permeability between epithelial cells.[1][2][3][4] AT-1002 induces the redistribution of the key tight junction protein ZO-1 away from cell junctions. This process involves the activation of Src and mitogen-activated protein (MAP) kinase signaling pathways, leading to an increase in ZO-1 tyrosine phosphorylation and a rearrangement of the actin cytoskeleton.[1][3][4] The functional consequence is a temporary and reversible increase in paracellular permeability.[1][5]

Q2: Is cytotoxicity an expected outcome of AT-1002 treatment?

A2: Generally, AT-1002 is not considered to be cytotoxic at concentrations and exposure times where it effectively modulates tight junctions.[2][6] However, some studies have reported a decrease in cell viability at higher concentrations and longer incubation periods. For instance, in Caco-2 cells, cytotoxicity was observed at concentrations of 2.5 mg/mL and higher after 24 hours of exposure, but not after 3 hours.[7] Therefore, high cytotoxicity may be an indication of off-target effects, issues with the experimental setup, or the influence of the TFA salt.

Q3: What is TFA, and can it contribute to the observed cytotoxicity?

A3: TFA stands for trifluoroacetic acid. Synthetic peptides like AT-1002 are often purified using high-performance liquid chromatography (HPLC) and are supplied as trifluoroacetate (TFA) salts.[8][9] It is crucial to recognize that TFA itself can be cytotoxic and can inhibit cell proliferation.[8][9][10] This effect has been observed in various cell types, including osteoblasts and chondrocytes, at concentrations as low as 10⁻⁸ to 10⁻⁷ M.[8] Therefore, the observed cytotoxicity might be partially or entirely due to the TFA counter-ion rather than the AT-1002 peptide itself. It is recommended to include a TFA salt control in experiments to assess its specific contribution to cell death.

Q4: How do I choose the right assay to measure this compound cytotoxicity?

A4: The choice of assay depends on the specific question you are asking (e.g., are you measuring cell death, metabolic activity, or membrane integrity?) and your experimental setup.

  • ATP Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in a cell population, which is a good indicator of metabolically active, viable cells.[6][11] They are highly sensitive and suitable for high-throughput screening.[12]

  • LDH Assays: Lactate dehydrogenase (LDH) is an enzyme that is released from cells when the plasma membrane is damaged. Measuring LDH activity in the culture medium is a common way to quantify cytotoxicity due to necrosis.[6]

  • Tetrazolium Reduction Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce a tetrazolium salt to a colored formazan product.[9][12]

  • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays are based on the principle that viable cells with intact membranes will exclude certain dyes, while non-viable cells will not.[6][13] These are often used for direct cell counting with a microscope or flow cytometer.

For a comprehensive analysis, it is often recommended to use more than one type of assay to confirm results.[14]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in All Treated Groups

If you observe significant cell death even at the lowest concentrations of this compound, consider the following potential causes and solutions.

Potential CauseRecommended Action
TFA Salt Toxicity The TFA counter-ion can be cytotoxic.[8][9] Prepare a vehicle control containing the same concentration of TFA as in your highest this compound treatment group to assess the baseline cytotoxicity of the salt.
Incorrect Compound Concentration Verify all calculations for stock solution and dilutions. Ensure that the molecular weight used for calculations accounts for the peptide and the TFA salt. Prepare a fresh serial dilution from a new stock vial.
Cell Culture Health Ensure cells are healthy, within a low passage number, and not overly confluent before treatment. Stressed or unhealthy cells are more susceptible to cytotoxic effects.[5][7]
Contamination Check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi), which can cause cell death and interfere with assay results.[5][7]
Solvent Toxicity If a solvent like DMSO is used to dissolve the peptide, ensure the final concentration in the culture medium is well below the toxic threshold for your cell line (typically <0.5%).
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results

Variability between wells, plates, or experiments can obscure the true effect of the compound.

Potential CauseRecommended Action
Inconsistent Cell Seeding Ensure a uniform, single-cell suspension before plating. Use a calibrated pipette and a consistent technique for seeding all wells. Poorly distributed cells can lead to variable results.
Edge Effects The outer wells of a microplate are prone to evaporation and temperature fluctuations. To minimize this, do not use the perimeter wells for experimental data. Instead, fill them with sterile PBS or culture medium.[5]
Pipetting Errors Inaccurate or inconsistent pipetting during reagent addition can be a major source of variability. Use calibrated pipettes and ensure slow, careful addition of reagents to avoid bubbles and cell stress.
Reagent Instability AT-1002 has been reported to be unstable at neutral pH.[6] Prepare fresh solutions for each experiment and consider the stability of the peptide in your culture medium over the course of the assay.
Assay Incubation Times Strictly adhere to the recommended incubation times for both the compound treatment and the assay reagents. Deviations can lead to significant variations in the final readout.
Issue 3: Distinguishing Between Apoptosis and Necrosis

Understanding the mechanism of cell death can provide insights into the cytotoxic pathway.

CharacteristicApoptosis (Programmed Cell Death)Necrosis (Uncontrolled Cell Death)
Stimuli Can be triggered by internal or external signals in a highly regulated manner.[13][15]Caused by external factors like extreme chemical or physical injury.[13][15]
Morphology Cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies.[16]Cell swelling, loss of membrane integrity, and leakage of cellular contents.[16][17]
Biochemical Hallmarks Activation of caspases, DNA fragmentation into a characteristic ladder pattern.[13]Depletion of ATP, release of intracellular enzymes like LDH.
Inflammatory Response Generally non-inflammatory, as apoptotic bodies are cleared by phagocytes.[15]Triggers a significant inflammatory response due to the release of cellular contents.[15]
Recommended Assays Annexin V/PI staining, Caspase activity assays (e.g., Caspase-3/7), TUNEL assay for DNA fragmentation.LDH release assay, Propidium Iodide (PI) staining (without Annexin V).

Quantitative Data Summary

AT-1002 Cytotoxicity in Caco-2 Cells

Direct IC50 values for AT-1002 are not widely reported in the literature, as it is primarily studied for its non-cytotoxic, permeability-enhancing effects. The available data is summarized below.

Cell LineAssay TypeIncubation TimeConcentrationResultReference
Caco-2ATP Assay3 hoursUp to 5 mg/mLNo effect on cell viability[7]
Caco-2ATP Assay24 hours≥ 2.5 mg/mLReduced cell viability[7]
Caco-2LDH Assay1 hourNot specifiedNon-toxic[6]
Trifluoroacetate (TFA) Cytotoxicity

The TFA salt, often present in synthetic peptide preparations, can independently affect cell viability.

Cell TypeAssay TypeIncubation TimeConcentrationResultReference
Fetal Rat OsteoblastsThymidine Incorporation24 hours10⁻⁸ to 10⁻⁷ MReduced cell numbers and proliferation[8]
Articular ChondrocytesNot specifiedNot specified10⁻⁸ to 10⁻⁷ MReduced cell numbers and proliferation[8]
HaCaT CellsNot specifiedNot specifiedNot specifiedTFA salt of temporin A was the least toxic compared to other salts[9]

Experimental Protocols

Protocol 1: ATP Assay for Cell Viability (e.g., using CellTiter-Glo®)

This protocol is a general guideline for assessing cell viability by measuring ATP levels following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., Caco-2)

  • Complete culture medium

  • White, opaque-walled 96-well plates suitable for luminescence assays

  • ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Suspend cells in complete culture medium and seed into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions in culture medium to achieve the desired final concentrations. Include vehicle and untreated controls.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

  • Incubation: Incubate the plate for the desired time points (e.g., 3 hours and 24 hours) at 37°C, 5% CO₂.

  • Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the ATP detection reagent according to the manufacturer's instructions. c. Add a volume of the reagent equal to the volume of culture medium in each well (e.g., 100 µL). d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background luminescence from wells with medium only.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol provides a general method for quantifying cytotoxicity by measuring LDH release into the culture medium.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium (preferably with low serum to reduce background LDH)

  • Clear 96-well plates

  • LDH Cytotoxicity Assay Kit

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the ATP assay protocol and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include controls:

    • Untreated control (spontaneous LDH release)

    • Vehicle control

    • Maximum LDH release control (treat cells with lysis buffer provided in the kit)

  • Cell Treatment: Add 100 µL of the prepared dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for the desired time points at 37°C, 5% CO₂.

  • Assay Procedure: a. After incubation, centrifuge the plate at 250 x g for 4 minutes. b. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a fresh, flat-bottom 96-well plate. c. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. d. Add the reaction mixture to each well containing the supernatant. e. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Visualizations

AT1002_Signaling_Pathway AT1002 AT-1002 Receptor Unknown Receptor AT1002->Receptor Binds Src Src Kinase Receptor->Src Activates MAPK MAP Kinase Pathway Receptor->MAPK Activates ZO1_P ZO-1 Phosphorylation Src->ZO1_P MAPK->ZO1_P TJ_Disassembly Tight Junction Disassembly ZO1_P->TJ_Disassembly Actin Actin Cytoskeleton Rearrangement TJ_Disassembly->Actin Permeability Increased Paracellular Permeability TJ_Disassembly->Permeability

Caption: Signaling pathway of AT-1002 in modulating tight junctions.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with This compound & controls incubate1->treat_cells incubate2 Incubate for desired exposure time (e.g., 3h, 24h) treat_cells->incubate2 assay_choice Perform Cytotoxicity Assay incubate2->assay_choice atp_assay ATP Assay (Viability) assay_choice->atp_assay Metabolic Activity ldh_assay LDH Assay (Cytotoxicity) assay_choice->ldh_assay Membrane Integrity other_assay Other Assays (e.g., MTT, Annexin V) assay_choice->other_assay Apoptosis, etc. measure Measure Signal (Luminescence/Absorbance) atp_assay->measure ldh_assay->measure other_assay->measure analyze Analyze Data & Calculate % Viability/Cytotoxicity measure->analyze end End analyze->end Troubleshooting_Logic start High Cytotoxicity Observed with this compound q1 Is cytotoxicity seen in all groups? start->q1 a1_yes Check for systemic issues: - TFA toxicity control - Cell health/contamination - Reagent concentration q1->a1_yes Yes q2 Is there high variability between replicates? q1->q2 No a2_yes Optimize assay technique: - Check cell seeding uniformity - Avoid edge effects - Verify pipetting accuracy q2->a2_yes Yes q3 Is the effect dose-dependent? q2->q3 No a3_yes Potential compound-specific cytotoxicity. Proceed to determine mode of cell death (Apoptosis vs. Necrosis). q3->a3_yes Yes a3_no Result may be an artifact. Re-evaluate experimental setup and assay choice. q3->a3_no No

References

Inconsistent results in permeability assays with AT-1002 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in permeability assays using AT-1002 TFA.

Troubleshooting Guide

Inconsistent results in permeability assays with this compound can arise from various factors related to the compound itself, the cell culture model, and the experimental procedure. This guide provides a structured approach to identifying and resolving common issues.

Table 1: Troubleshooting Inconsistent Permeability Assay Results with this compound

Observed Problem Potential Cause Recommended Solution Relevant Data/Notes
High variability in TEER measurements between wells/experiments. 1. Inconsistent Caco-2 cell monolayer formation: Differences in cell seeding density, uneven cell distribution, or edge effects. 2. Cell passage number: High passage numbers can lead to altered tight junction integrity.[1][2] 3. Measurement technique: Inconsistent electrode placement or temperature fluctuations during measurement.[3][4]1. Optimize seeding density: Ensure a consistent and optimized cell seeding density for your specific Caco-2 subclone. Allow cells to fully differentiate (typically 21 days). 2. Use a consistent and low passage number range: It is recommended to use Caco-2 cells between passages 20 and 50 for permeability studies.[5] 3. Standardize TEER measurement: Allow plates to equilibrate to room temperature before measuring. Use a consistent electrode placement for all wells.Caco-2 monolayers are generally considered suitable for permeability studies with TEER values of at least 300 Ω·cm².[6] However, values can range from 500-1100 Ω·cm² for fully differentiated cultures.[6]
Lower than expected increase in permeability with this compound. 1. Suboptimal this compound concentration: The concentration may be too low to effectively modulate tight junctions. 2. Degradation of this compound: The peptide may not be stable under the experimental conditions (e.g., neutral pH).[7] 3. Presence of TFA counterion: The trifluoroacetic acid counterion can influence peptide activity and membrane permeation.[8]1. Perform a dose-response curve: Determine the optimal concentration of this compound for your specific cell line and experimental setup. 2. Prepare fresh solutions: Prepare this compound solutions immediately before use. Consider the pH of your assay buffer. 3. Consider counterion exchange: For sensitive assays, consider exchanging the TFA counterion for a more physiologically relevant one like chloride.In some Caco-2 cell monolayer experiments, high concentrations of AT-1002 (e.g., 5 mg/ml) were required to see a significant effect.[9]
High cytotoxicity observed. 1. High concentration of this compound: AT-1002 can be cytotoxic at higher concentrations, especially with prolonged exposure.[2] 2. Solvent toxicity: If using a solvent like DMSO, the final concentration may be too high for the cells.1. Determine the non-toxic concentration range: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your Caco-2 cells under your specific incubation times. 2. Limit solvent concentration: Ensure the final concentration of any solvent is below the toxic threshold for Caco-2 cells.AT-1002 has been shown to reduce Caco-2 cell viability at concentrations of 2.5 mg/mL and higher after 24 hours of exposure.[2]
Irreproducible results across different experimental days. 1. Variability in Caco-2 cell culture: Differences in media batches, serum quality, or incubation conditions.[10] 2. Inconsistent this compound handling: Differences in storage, weighing, or solubilization of the peptide.1. Standardize cell culture practices: Use the same batch of media and serum for a set of experiments. Maintain consistent incubator conditions. 2. Follow strict compound handling procedures: Store this compound as recommended by the supplier. Use a calibrated balance for weighing and a consistent procedure for solubilization.Trifluoroacetic acid (TFA) is a moisture-sensitive liquid and should be stored in a dry, well-ventilated area.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it increase permeability?

A1: AT-1002 is a synthetic six-amino-acid peptide that acts as a tight junction regulator.[2] It is derived from the zonula occludens toxin (ZOT) produced by Vibrio cholerae.[1][3] AT-1002 transiently and reversibly opens the tight junctions between epithelial cells, leading to an increase in paracellular permeability. This allows molecules to pass through the space between cells. The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt, which is common for synthetic peptides.

Q2: What is the mechanism of action of AT-1002?

A2: AT-1002's mechanism involves several cellular events. It causes the redistribution of the tight junction protein ZO-1 away from the cell junctions.[1] Additionally, it activates signaling pathways, including Src and mitogen-activated protein (MAP) kinase, and increases the tyrosine phosphorylation of ZO-1, leading to the rearrangement of actin filaments.[1] This cascade of events results in the disassembly of tight junctions.

Q3: Why are my TEER values for Caco-2 cells so variable?

A3: High variability in Transepithelial Electrical Resistance (TEER) is a common issue in Caco-2 cell assays and can be attributed to several factors. Inconsistent cell seeding density, using cells at a high passage number (which can alter tight junction integrity), and variations in the measurement technique itself (like electrode placement and temperature) are frequent culprits.[1][2][3][4] Standardizing your cell culture and measurement protocols is crucial for obtaining consistent TEER readings.

Q4: At what concentration should I use this compound in my permeability assay?

A4: The optimal concentration of this compound can vary depending on the cell line, its passage number, and the specific experimental conditions. It is highly recommended to perform a dose-response study to determine the effective concentration range for your assay. In published studies using Caco-2 cells, concentrations have ranged, with some in vitro experiments requiring up to 5 mg/ml to observe a significant effect on permeability.[9] It is also important to assess the cytotoxicity of the selected concentrations to ensure that the observed increase in permeability is not due to cell death.

Q5: Is this compound stable in solution?

A5: The stability of AT-1002 can be a concern, particularly at neutral pH.[7] To ensure consistent activity, it is best to prepare fresh solutions of this compound for each experiment. If you must store solutions, it is advisable to do so at -80°C for short periods, though fresh preparation is ideal.

Q6: Could the TFA counterion be affecting my results?

A6: Yes, the trifluoroacetic acid (TFA) counterion has the potential to influence experimental outcomes.[8] TFA can affect the peptide's conformation and its interaction with the cell membrane. For highly sensitive assays or if you observe unexpected results, you might consider exchanging the TFA counterion for a more physiologically compatible one, such as chloride.[8]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay with this compound

This protocol outlines the general steps for assessing the effect of this compound on the permeability of a marker molecule (e.g., Lucifer Yellow) across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage number 20-50)

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Lucifer Yellow CH, dilithium salt

  • TEER meter with "chopstick" electrodes

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an optimized density.

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with stable tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • On the day of the experiment, measure the TEER of each well. Only use monolayers with TEER values within your predetermined acceptable range (e.g., >300 Ω·cm²).

  • Preparation of Treatment Solutions:

    • Prepare fresh solutions of this compound in HBSS at the desired concentrations.

    • Prepare a solution of the marker molecule (e.g., 100 µM Lucifer Yellow) in HBSS. Create a combined solution of the marker molecule and this compound for the treatment group.

  • Permeability Assay:

    • Gently wash the apical and basolateral sides of the monolayers twice with pre-warmed HBSS.

    • Add HBSS to the basolateral chamber.

    • Add the control (marker molecule in HBSS) or treatment (marker molecule + this compound in HBSS) solution to the apical chamber.

    • Incubate the plate at 37°C in a humidified incubator.

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber.

    • Replace the collected volume with fresh, pre-warmed HBSS.

    • Measure the fluorescence of the collected samples using a fluorescence plate reader (Excitation/Emission ~428/536 nm for Lucifer Yellow).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for the marker molecule in the presence and absence of this compound.

Visualizations

AT1002_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_junction Tight Junction AT1002 AT1002 Receptor Receptor AT1002->Receptor Binds Src Src Receptor->Src Activates MAPK MAPK Src->MAPK Activates ZO1_P ZO-1 Phosphorylation MAPK->ZO1_P Actin Actin Filament Rearrangement ZO1_P->Actin ZO1_Redistribution ZO-1 Redistribution ZO1_P->ZO1_Redistribution TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly Increased_Permeability Increased Paracellular Permeability TJ_Disassembly->Increased_Permeability Leads to ZO1_Redistribution->TJ_Disassembly

Caption: Signaling pathway of AT-1002 leading to increased paracellular permeability.

Permeability_Assay_Workflow Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Differentiate Culture for 21 days for differentiation Seed_Cells->Differentiate Measure_TEER Measure TEER to confirm monolayer integrity Differentiate->Measure_TEER Prepare_Solutions Prepare this compound and marker molecule solutions Measure_TEER->Prepare_Solutions TEER OK Perform_Assay Add solutions to apical side and incubate Prepare_Solutions->Perform_Assay Collect_Samples Collect samples from basolateral side at time points Perform_Assay->Collect_Samples Analyze Measure marker concentration (e.g., fluorescence) Collect_Samples->Analyze Calculate_Papp Calculate Apparent Permeability (Papp) Analyze->Calculate_Papp End End Calculate_Papp->End

Caption: Experimental workflow for a Caco-2 permeability assay with this compound.

Troubleshooting_Tree Inconsistent_Results Inconsistent Permeability Results? Check_TEER Are TEER values consistent and in range? Inconsistent_Results->Check_TEER Check_Cytotoxicity Is there evidence of cytotoxicity? Check_TEER->Check_Cytotoxicity Yes Review_Cell_Culture Review cell culture protocol: - Seeding density - Passage number - TEER measurement technique Check_TEER->Review_Cell_Culture No Check_Compound Is this compound freshly prepared? Check_Cytotoxicity->Check_Compound No Perform_Cytotoxicity_Assay Perform cytotoxicity assay (e.g., MTT, LDH) to determine non-toxic concentration Check_Cytotoxicity->Perform_Cytotoxicity_Assay Yes Prepare_Fresh Always prepare fresh This compound solution for each experiment Check_Compound->Prepare_Fresh No End Proceed with Optimized Protocol Check_Compound->End Yes

References

Optimizing AT-1002 TFA Incubation Time for Maximum Effect: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of AT-1002 TFA in their experiments. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you achieve maximum efficacy in your studies of this potent tight junction regulator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a six-amino-acid synthetic peptide that functions as a tight junction regulator and absorption enhancer.[1] Its primary mechanism involves the reversible modulation of tight junctions, the protein complexes that control paracellular transport between epithelial cells. AT-1002 has been shown to cause a redistribution of the key tight junction protein ZO-1 away from cell junctions, activate Src and MAP kinase signaling pathways, and increase the tyrosine phosphorylation of ZO-1.[2] This cascade of events leads to a temporary and reversible opening of the paracellular pathway.

Q2: What is the expected effect of this compound on epithelial cell monolayers?

A2: The primary functional effect of this compound on confluent epithelial cell monolayers, such as Caco-2 cells, is a reversible reduction in transepithelial electrical resistance (TEER) and an increase in the permeability of paracellular markers like Lucifer yellow.[2]

Q3: What is the optimal incubation time for achieving the maximum effect of this compound?

A3: Based on in vitro studies with Caco-2 cell monolayers, a significant reduction in TEER, indicating maximum tight junction modulation, is observed within 60 minutes of exposure to this compound.[3] Longer incubation times do not appear to further decrease TEER.

Q4: Is the effect of this compound reversible?

A4: Yes, the effects of this compound on tight junction permeability are reversible. After removal of the peptide from the cell culture medium, TEER values begin to recover within 2 hours, with a complete return to baseline levels observed between 6 and 23 hours.[3]

Q5: Does this compound affect cell viability?

A5: Short-term incubation (up to 3 hours) with this compound has been shown to not affect the viability of Caco-2 cells. However, prolonged exposure (24 hours) at concentrations of 2.5 mg/mL or higher can reduce cell viability. This effect is reversible if the compound is washed out after a shorter incubation period.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant decrease in TEER observed after this compound treatment. 1. Sub-optimal incubation time: The incubation period may be too short. 2. Low concentration of this compound: The concentration of the peptide may be insufficient to elicit a response. 3. Poor cell monolayer integrity: The epithelial cells may not have formed a confluent monolayer with well-established tight junctions.1. Ensure an incubation time of at least 60 minutes to observe the maximal effect.[3] 2. Perform a dose-response experiment to determine the optimal concentration for your cell type. 3. Confirm monolayer confluency and integrity by measuring baseline TEER before adding this compound.
High variability in TEER readings between experiments. 1. Inconsistent incubation times: Variations in the duration of this compound exposure. 2. Temperature fluctuations: TEER measurements are sensitive to temperature changes. 3. Inconsistent cell seeding density: This can lead to variations in monolayer formation and baseline TEER.1. Use a calibrated timer to ensure precise and consistent incubation periods. 2. Allow the cell culture plates to equilibrate to room temperature before taking TEER measurements. 3. Standardize your cell seeding protocol to ensure consistent monolayer formation.
Cell death observed after treatment. 1. Prolonged incubation time: Incubation for 24 hours or longer can lead to cytotoxicity. 2. High concentration of this compound: Concentrations above 2.5 mg/mL may be toxic with extended exposure.1. Limit the incubation time to 1-3 hours to achieve the desired effect on tight junctions without compromising cell viability. 2. If a longer-term study is necessary, consider a protocol that includes a washout step after the initial incubation period.

Data Summary

Time-Dependent Effect of this compound on Transepithelial Electrical Resistance (TEER) in Caco-2 Cells
Incubation TimeTEER (% of Control)Reversibility (Time to Full Recovery)
15 minutesDecreasing6-23 hours post-removal
45 minutesDecreasing6-23 hours post-removal
60 minutes~25%6-23 hours post-removal
24 hours~25%Not reversible within 24 hours

Data synthesized from in vitro studies on Caco-2 cell monolayers treated with 5 mg/ml this compound.[3]

Visualizations

AT1002_Signaling_Pathway AT1002 This compound Receptor Cell Surface Receptor (Putative) AT1002->Receptor Binds Src Src Kinase Receptor->Src Activates MAPK MAP Kinase Pathway Src->MAPK Activates ZO1_P ZO-1 Phosphorylation (Tyrosine) Src->ZO1_P Increases MAPK->ZO1_P ZO1_Redis ZO-1 Redistribution ZO1_P->ZO1_Redis TJ_Opening Tight Junction Opening ZO1_Redis->TJ_Opening Paracellular_Transport Increased Paracellular Transport TJ_Opening->Paracellular_Transport

Caption: Signaling pathway of this compound leading to tight junction modulation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells 1. Seed Caco-2 cells on permeable supports Culture_Cells 2. Culture for 21 days to form a confluent monolayer Seed_Cells->Culture_Cells Measure_Baseline 3. Measure baseline TEER to confirm monolayer integrity Culture_Cells->Measure_Baseline Add_AT1002 4. Add this compound to the apical side of the monolayer Measure_Baseline->Add_AT1002 Incubate 5. Incubate for desired time (e.g., 60 minutes for max effect) Add_AT1002->Incubate Measure_TEER 6. Measure final TEER Incubate->Measure_TEER Permeability_Assay 7. Perform paracellular permeability assay (e.g., Lucifer Yellow) Incubate->Permeability_Assay Analyze_Data 8. Analyze and compare data to controls Measure_TEER->Analyze_Data Permeability_Assay->Analyze_Data

Caption: Workflow for assessing this compound effect on epithelial monolayers.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time of this compound using Transepithelial Electrical Resistance (TEER)

Objective: To identify the incubation time that results in the maximum reduction of TEER in a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Permeable cell culture inserts (e.g., Transwell®)

  • This compound

  • Hanks' Balanced Salt Solution (HBSS)

  • TEER measurement system (e.g., EVOM2™ Epithelial Voltohmmeter)

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable inserts at a density of 6 x 10^4 cells/cm². Culture for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with stable tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the baseline TEER of the Caco-2 monolayers. Only use monolayers with a stable TEER reading of >250 Ω·cm².

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or HBSS) and dilute it to the desired final concentration in pre-warmed HBSS.

  • Treatment:

    • Carefully wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the this compound solution to the apical compartment of the inserts. For control wells, add HBSS without this compound.

    • Incubate the cells at 37°C in a CO₂ incubator for various time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • TEER Measurement: At the end of each incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature for 15-20 minutes. Measure the TEER for each well.

  • Data Analysis: For each time point, calculate the percentage change in TEER relative to the baseline reading and compare it to the control group. Plot the percentage TEER reduction against the incubation time to determine the point of maximum effect.

Protocol 2: Assessing the Reversibility of this compound's Effect

Objective: To determine the time course of TEER recovery after the removal of this compound.

Methodology:

  • Follow steps 1-4 of Protocol 1, using the optimal incubation time determined previously (e.g., 60 minutes).

  • Washout: After the incubation period, remove the this compound solution from the apical compartment and wash the monolayers three times with pre-warmed HBSS.

  • Recovery: Add fresh, pre-warmed cell culture medium to both the apical and basolateral compartments.

  • TEER Monitoring: Return the plates to the 37°C incubator and measure the TEER at various time points post-washout (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Plot the TEER values over time to visualize the recovery of the monolayer's barrier function. Express the TEER at each recovery time point as a percentage of the initial baseline TEER.

References

AT-1002 TFA degradation and stability issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AT-1002 TFA. The information provided addresses common degradation and stability issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is the TFA counterion present?

AT-1002 is a synthetic peptide. The trifluoroacetate (TFA) anion is often complexed with synthetic peptides like AT-1002 as a counterion. It is a remnant of the purification process, typically reversed-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid is used as an ion-pairing agent to achieve high purity.[1] While essential for purification, residual TFA can sometimes interfere with downstream experiments.[1]

Q2: I am observing inconsistent results in my cell-based assays. Could residual TFA be the cause?

Yes, residual TFA in peptide preparations can interfere with biological assays.[1] Depending on the concentration and the cell type, TFA can alter the pH of the culture medium and may exhibit cytotoxic effects, leading to inconsistent or erroneous results. It is crucial to consider the final concentration of TFA in your experimental setup.

Q3: My this compound peptide has a lower than expected concentration when I reconstitute it. What could be the reason?

Several factors can contribute to a lower than expected peptide concentration:

  • Hygroscopicity: Peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] This can lead to an overestimation of the peptide weight. It is recommended to equilibrate the vial to room temperature before opening and to minimize its exposure to air.[2]

  • Incomplete Solubilization: The peptide may not have fully dissolved. Ensure you are using the recommended solvent and vortexing or sonicating as per the product datasheet.

  • Adsorption to Surfaces: Peptides can adsorb to glass or plastic surfaces, leading to a loss of material.[3] Using low-adsorption vials and tips can help mitigate this issue.

Q4: How should I properly store my this compound to ensure its stability?

For long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed container to protect it from moisture.[2][4] Once reconstituted in a solvent, it is recommended to aliquot the solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Symptoms:

  • Inconsistent dose-response curves.

  • High variability between replicate wells in cell-based assays.

  • Unexpected changes in cell morphology or viability.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
TFA Interference 1. Quantify TFA: Determine the percentage of TFA in your peptide stock. 2. TFA Control: Include a control group treated with a corresponding concentration of TFA alone to assess its effect. 3. Counterion Exchange: If TFA interference is confirmed, consider exchanging the TFA counterion for a more biocompatible one, such as acetate or hydrochloride.[1]
pH Shift in Media 1. Check pH: Measure the pH of your cell culture media after adding the this compound solution. 2. Buffer Media: Ensure your media has sufficient buffering capacity. If necessary, adjust the pH after adding the peptide.
Peptide Aggregation 1. Visual Inspection: Check the reconstituted solution for any visible precipitates. 2. Solubility Test: Test the solubility in different buffer systems to find the optimal one for your experiment. 3. Dynamic Light Scattering (DLS): Use DLS to check for the presence of aggregates.
Issue 2: Peptide Degradation

Symptoms:

  • Appearance of new peaks in HPLC analysis of the peptide solution over time.

  • Loss of biological activity.

  • Changes in the physical appearance of the lyophilized powder (e.g., discoloration).

Common Peptide Degradation Pathways and Mitigation Strategies:

Degradation Pathway Description Mitigation Strategy
Deamidation The side chains of asparagine (Asn) and glutamine (Gln) residues can undergo hydrolysis to form aspartic acid (Asp) or glutamic acid (Glu), or their iso-aspartate forms.[3]- Avoid high pH buffers (>7.5). - Store at low temperatures.
Oxidation Methionine (Met), cysteine (Cys), and tryptophan (Trp) residues are susceptible to oxidation.[3]- Use degassed buffers. - Avoid exposure to oxygen and metal ions. - Store under an inert atmosphere (e.g., argon).
Aggregation Peptides can self-assemble into larger aggregates, leading to loss of activity and potential immunogenicity.[3]- Optimize peptide concentration, pH, and ionic strength of the buffer. - Store at low temperatures. - Avoid vigorous shaking or vortexing.

Experimental Protocols

Protocol 1: Counterion Exchange from TFA to Hydrochloride (HCl)

This protocol describes a general procedure to exchange the trifluoroacetate counterion for chloride.

  • Dissolve the Peptide: Dissolve the this compound peptide in a minimal amount of sterile water.

  • Add HCl: Add a 10-100 mM solution of HCl to the peptide solution.[1] The optimal concentration may need to be determined empirically.

  • Lyophilize: Freeze the solution and lyophilize it to remove the water and excess HCl.

  • Repeat: Repeat the dissolution and lyophilization steps 2-3 times to ensure complete removal of TFA.

  • Confirm Exchange: Analyze the final product using techniques like Ion Chromatography or ¹⁹F NMR to confirm the absence of TFA.

Note: The stability of the peptide in acidic conditions should be considered. A pilot experiment on a small scale is recommended.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

This protocol provides a general method for assessing the purity and stability of AT-1002.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffer).

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the main peptide peak and any impurity peaks.

  • To assess stability, analyze the sample at different time points under specific storage conditions (e.g., 4°C, room temperature). An increase in the area of impurity peaks over time indicates degradation.

Visualizations

AT1002_Handling_Workflow cluster_storage Storage cluster_reconstitution Reconstitution cluster_experiment Experimentation lyophilized Lyophilized this compound (-20°C or -80°C) reconstitute Reconstitute in recommended solvent lyophilized->reconstitute Equilibrate to RT aliquot Aliquot into single-use vials reconstitute->aliquot store_solution Store solution at -80°C aliquot->store_solution thaw Thaw single-use aliquot store_solution->thaw Use one aliquot per experiment assay Perform experiment thaw->assay

Caption: Recommended workflow for handling and storage of this compound.

Peptide_Degradation_Pathways cluster_degradation Degradation Products AT1002 AT-1002 Peptide deamidated Deamidated Species AT1002->deamidated High pH, Temperature oxidized Oxidized Species AT1002->oxidized Oxygen, Metal Ions aggregated Aggregates AT1002->aggregated High Concentration, pH, Ionic Strength

Caption: Common degradation pathways for synthetic peptides like AT-1002.

Troubleshooting_Logic start Inconsistent Experimental Results cause1 TFA Interference? start->cause1 cause2 pH Shift? cause1->cause2 No solution1 Quantify TFA, run TFA control, or perform counterion exchange cause1->solution1 Yes cause3 Peptide Aggregation? cause2->cause3 No solution2 Measure and adjust media pH cause2->solution2 Yes solution3 Check solubility, use DLS to detect aggregates cause3->solution3 Yes

Caption: A logical troubleshooting guide for inconsistent experimental results.

References

Technical Support Center: Troubleshooting AT-1002 TFA Effects on Cell Monolayer Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AT-1002. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the use of AT-1002, particularly its effects on cell monolayer integrity. The following troubleshooting guides and frequently asked questions (FAQs) will help you address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General

  • Q1: What is AT-1002 and what is its primary mechanism of action? A1: AT-1002 is a synthetic six-amino-acid peptide (H-FCIGRL-OH) derived from Zonula Occludens Toxin (Zot), an enterotoxin produced by Vibrio cholerae.[1][2][3][4] Its primary function is to act as a tight junction modulator, reversibly increasing paracellular permeability.[1][5] AT-1002 achieves this by causing the redistribution of the tight junction protein ZO-1 away from cell junctions, activating Src and MAP kinase signaling pathways, increasing the tyrosine phosphorylation of ZO-1, and inducing the rearrangement of actin filaments.[1]

  • Q2: Is AT-1002 cytotoxic to cell monolayers? A2: Studies have shown that AT-1002 is not cytotoxic to cell monolayers at effective concentrations.[2][5][6] For instance, LDH assays on Caco-2 cell monolayers incubated with AT-1002 showed no significant difference in cell viability compared to the negative control.[6]

Troubleshooting Unexpected Results

  • Q3: I'm observing a greater-than-expected drop in Transepithelial Electrical Resistance (TEER) or an unexpected loss of monolayer integrity after applying AT-1002. What could be the cause? A3: While AT-1002 is designed to reversibly decrease TEER, an excessive or irreversible drop may be due to several factors:

    • High Concentration of AT-1002: Ensure you are using the peptide within the recommended concentration range. A dose-dependent enhancement in transport has been observed, and excessively high concentrations might lead to more pronounced effects.[5]

    • Presence of Trifluoroacetic Acid (TFA): Peptides are often supplied as TFA salts, which can be a byproduct of the purification process.[7] TFA has been shown to inhibit the proliferation of certain cell types, which could be misinterpreted as cytotoxicity or a loss of monolayer integrity.[7] If you suspect TFA is affecting your results, consider converting the peptide to a hydrochloride or another biologically compatible salt.[7]

    • Cell Health and Confluence: Ensure your cell monolayer is healthy, uniform, and fully confluent before starting the experiment.[8] Pre-existing gaps or unhealthy cells can be exacerbated by the treatment.[8]

    • Overconfluency: Allowing cells to become overconfluent can lead to peeling of the monolayer, which might be mistaken for a treatment effect.[8]

  • Q4: My TEER values are not recovering after washing out AT-1002. What should I do? A4: The effects of AT-1002 on tight junctions are reported to be reversible.[1][5] If you are not observing recovery, consider the following:

    • Incomplete Washout: Ensure that the washout procedure is thorough to completely remove AT-1002 from the cell culture medium.

    • Extended Exposure: Prolonged exposure to AT-1002 might delay the recovery of tight junction integrity. Review your incubation times and consider a time-course experiment to determine the optimal exposure period for your cell model.

    • TFA Effects: As mentioned in Q3, residual TFA could be impacting cell health and their ability to reform tight junctions.[7]

    • Cell Viability Check: Perform a cell viability assay (e.g., LDH or Trypan Blue exclusion) to confirm that the lack of recovery is not due to cell death.

  • Q5: I'm seeing inconsistent results in my permeability assays (e.g., Lucifer Yellow flux) across different wells. How can I improve reproducibility? A5: Inconsistent results can stem from several sources:

    • Monolayer Inconsistency: Visually inspect your monolayers before the experiment to ensure they are uniform and free of defects.[8] Pay close attention to the edges of the wells, as gaps can form there.[8]

    • Pipetting Technique: Inconsistent pipetting when adding AT-1002 or the fluorescent marker can lead to variability.

    • Edge Effects: Wells on the outer edges of a multi-well plate can be prone to evaporation, leading to changes in concentration. To mitigate this, consider not using the outermost wells or ensuring proper humidification in your incubator.

    • AT-1002 Stability: AT-1002 has been reported to be unstable at neutral pH.[2][6] Ensure that your experimental buffer and conditions are optimized for peptide stability. A C-terminal amidated version of AT-1002 (Pep1) has shown increased stability and a more pronounced permeation-enhancing effect.[2][6]

Quantitative Data Summary

Table 1: Effect of AT-1002 on Paracellular Permeability

Cell LineMarker CompoundAT-1002 ConcentrationPermeability Increase (Fold Change vs. Control)Reference
Caco-2Ardeparin0.025%~2[5]
Caco-2Salmon Calcitonin1 mg (in vivo)5.2 (AUC)[1]
Caco-2Mannitol5 mg/kg (in vivo)No significant increase[6]
Caco-2Cyclosporin A5 mMNo significant increase[4]

Table 2: Cytotoxicity of AT-1002 and Related Peptides

Cell LinePeptideAssayObservationReference
Caco-2AT-1002, Pep1, Pep2LDH AssayNo significant difference in cell viability compared to PBS control[6]
Caco-2AT-1002Cell Viability StudiesNo significant cytotoxicity below 0.0028%[5]

Experimental Protocols

Protocol 1: Measurement of Transepithelial Electrical Resistance (TEER)

  • Culture epithelial cells (e.g., Caco-2) on permeable supports (e.g., Transwell™ inserts) until a confluent monolayer is formed.

  • Allow the monolayer to differentiate and form stable tight junctions. This can take up to 21 days for Caco-2 cells.

  • Measure the baseline TEER of each monolayer using an epithelial voltohmmeter with "chopstick" electrodes.

  • To take a measurement, place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

  • Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert (without cells) from the measured resistance and then multiplying by the surface area of the insert.

  • Introduce AT-1002 at the desired concentration to the apical compartment.

  • Measure TEER at various time points after the addition of AT-1002 to monitor the decrease in resistance.

  • To assess reversibility, remove the medium containing AT-1002, wash the monolayer gently with fresh medium, and add fresh medium to both compartments.

  • Continue to measure TEER at different time points to monitor the recovery of the monolayer's electrical resistance.

Protocol 2: Paracellular Permeability Assay using Lucifer Yellow

  • Culture and differentiate the epithelial cell monolayer on permeable supports as described in the TEER protocol.

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Add the transport buffer containing AT-1002 to the apical compartment and incubate for the desired time.

  • After the pre-incubation with AT-1002, add Lucifer Yellow to the apical compartment at a final concentration of 100 µM.

  • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • At the end of the incubation, collect a sample from the basolateral compartment.

  • Measure the fluorescence of the basolateral sample using a fluorescence plate reader (excitation ~428 nm, emission ~536 nm).

  • Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the monolayer.

Visualizations

AT1002_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_tight_junction Tight Junction AT-1002 AT-1002 Zonulin_Receptor Zonulin Receptor AT-1002->Zonulin_Receptor Binds to Src Src Zonulin_Receptor->Src MAPK MAP Kinase Src->MAPK ZO1_Phos ZO-1 Phosphorylation Src->ZO1_Phos Actin_Rearrange Actin Filament Rearrangement MAPK->Actin_Rearrange ZO1_Redist ZO-1 Redistribution ZO1_Phos->ZO1_Redist TJ_Disassembly Tight Junction Disassembly Actin_Rearrange->TJ_Disassembly ZO1_Redist->TJ_Disassembly

AT-1002 Signaling Pathway for Tight Junction Modulation.

Troubleshooting_Workflow Start Unexpected Monolayer Integrity Issue Check_Concentration Is AT-1002 concentration within recommended range? Start->Check_Concentration Check_TFA Could TFA be a confounding factor? Check_Concentration->Check_TFA Yes Adjust_Concentration Adjust Concentration Check_Concentration->Adjust_Concentration No Check_Cell_Health Is the cell monolayer healthy and confluent? Check_TFA->Check_Cell_Health No Consider_Salt_Exchange Consider Peptide Salt Exchange Check_TFA->Consider_Salt_Exchange Yes Check_Washout If TEER not recovering, is washout procedure adequate? Check_Cell_Health->Check_Washout Yes Optimize_Culture Optimize Cell Culture Conditions Check_Cell_Health->Optimize_Culture No Check_Stability Are experimental conditions optimized for peptide stability? Check_Washout->Check_Stability Yes Improve_Washout Improve Washout Protocol Check_Washout->Improve_Washout No Optimize_Buffer Optimize Buffer and pH Check_Stability->Optimize_Buffer No Re-run Re-run Experiment Check_Stability->Re-run Yes Adjust_Concentration->Re-run Consider_Salt_Exchange->Re-run Optimize_Culture->Re-run Improve_Washout->Re-run Optimize_Buffer->Re-run

Troubleshooting workflow for AT-1002 experiments.

References

Technical Support Center: AT-1002 TFA in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AT-1002 TFA in cellular models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic six-mer peptide that functions as a transient permeability enhancer. Its on-target effect is the modulation of tight junctions, leading to an increase in paracellular transport. It achieves this by acting as an agonist for Protease-Activated Receptor 2 (PAR2). This activation initiates a signaling cascade involving Src and Mitogen-Activated Protein Kinase (MAPK) pathways, which leads to the phosphorylation of Zonula Occludens-1 (ZO-1) and the rearrangement of the actin cytoskeleton. This results in the reversible disassembly of tight junction complexes.

Q2: In which cellular models has this compound been validated?

The most commonly reported cellular model for studying the effects of this compound on tight junction modulation is the Caco-2 human colorectal adenocarcinoma cell line. These cells form a polarized monolayer with well-defined tight junctions, making them an excellent in vitro model for the intestinal epithelial barrier.

Q3: What are the expected on-target effects of this compound in a Caco-2 cell monolayer?

When applied to a confluent Caco-2 cell monolayer, this compound is expected to cause a reversible:

  • Decrease in Transepithelial Electrical Resistance (TEER).

  • Increase in the permeability of paracellular markers (e.g., Lucifer yellow, mannitol).

  • Redistribution of the tight junction protein ZO-1 from the cell-cell junctions to the cytoplasm.

  • Rearrangement of F-actin filaments.

Q4: Are there any known off-target effects of this compound?

Yes, at higher concentrations and with prolonged exposure, this compound can induce cytotoxicity. This is considered an off-target effect as it is separate from its primary function as a tight junction modulator. The mechanism of this cytotoxicity is not fully elucidated but may be related to prolonged PAR2 activation, which can influence pathways involved in cell survival, inflammation, and apoptosis.

Q5: What is the recommended concentration range for observing on-target effects without significant cytotoxicity?

The effective concentration for observing on-target effects on tight junction permeability can vary between cell lines and experimental conditions. For Caco-2 cells, effects on permeability have been reported at concentrations as low as 0.1 mg/mL. However, cytotoxicity has been observed at concentrations of 2.5 mg/mL and higher after 24 hours of exposure. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Troubleshooting Guides

Issue 1: No significant change in TEER or paracellular permeability after this compound treatment.

  • Question: I treated my Caco-2 cell monolayer with this compound, but I don't see the expected drop in TEER or increase in permeability. What could be the issue?

  • Answer:

    • Cell Monolayer Integrity: Ensure your cell monolayer was fully confluent and had a stable, high baseline TEER before adding the compound. Inconsistent cell seeding or premature use of the monolayer can lead to variable results.

    • Compound Concentration: The concentration of this compound may be too low. We recommend performing a dose-response experiment to determine the optimal concentration for your cell line.

    • Treatment Duration: The incubation time might be too short. The effect of this compound on TEER is time-dependent. Monitor TEER at several time points after treatment.

    • Compound Stability: Ensure the this compound solution was freshly prepared and properly stored. Peptides can be susceptible to degradation.

    • PAR2 Expression: Confirm that your cell line expresses PAR2. Low or absent expression will result in a lack of response to this compound.

Issue 2: High variability in TEER measurements between wells.

  • Question: My TEER readings are highly variable across different wells treated with the same concentration of this compound. How can I improve consistency?

  • Answer:

    • Electrode Placement: Ensure consistent placement of the "chopstick" electrodes in each well. The distance and angle of the electrodes relative to the cell monolayer can significantly impact readings.[1][2][3]

    • Temperature: TEER is temperature-sensitive. Allow the plate to equilibrate to room temperature before taking measurements to avoid temperature-induced fluctuations.[3][4]

    • Media Volume: Maintain consistent media volumes in the apical and basolateral compartments of your transwell inserts.[1][2]

    • Cell Seeding Density: Inconsistent seeding density can lead to variations in monolayer confluence and, consequently, TEER.

Issue 3: Unexpected cell death or changes in cell morphology.

  • Question: After treating my cells with this compound, I observed a significant decrease in cell viability and changes in cell shape that don't seem related to tight junction opening. What could be happening?

  • Answer:

    • Cytotoxicity at High Concentrations: You may be observing the off-target cytotoxic effects of this compound. This is more likely at concentrations at or above 2.5 mg/mL and with longer incubation times. We recommend performing a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic threshold in your model.

    • Prolonged PAR2 Activation: The observed effects could be a downstream consequence of sustained PAR2 activation, which has been implicated in various cellular processes, including apoptosis and inflammation, depending on the cell type and context.[5][6][7][8]

    • Contamination: Rule out contamination of your cell culture or this compound stock.

Issue 4: High background or non-specific staining in ZO-1 immunofluorescence.

  • Question: I am trying to visualize ZO-1 redistribution, but my immunofluorescence images have high background. How can I resolve this?

  • Answer:

    • Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Titrate your antibodies to find the optimal dilution.[9][10][11]

    • Blocking Step: Insufficient blocking can lead to non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[9][10][12]

    • Washing Steps: Inadequate washing between antibody incubations can result in high background. Increase the number and duration of washes.[9][10]

    • Fixation and Permeabilization: Over-fixation or harsh permeabilization can expose non-specific epitopes. Optimize your fixation and permeabilization protocol for your specific cell type.

Quantitative Data Summary

ParameterCompoundCell LineValueUnitsReference
On-Target Effect
Effective Concentration (TEER reduction)AT-1002Caco-2~0.1 - 0.5mg/mLN/A
Off-Target Effect
Cytotoxic Concentration (24h exposure)AT-1002Caco-2≥ 2.5mg/mLN/A

Experimental Protocols

1. Transepithelial Electrical Resistance (TEER) Measurement

  • Objective: To measure the integrity of the cell monolayer.

  • Materials:

    • EVOM2™ Voltohmmeter or equivalent.

    • "Chopstick" electrodes (e.g., STX2).

    • Transwell inserts with confluent cell monolayers.

    • Sterile PBS or culture medium.

  • Protocol:

    • Sterilize the electrodes with 70% ethanol and allow them to air dry in a sterile hood.

    • Equilibrate the plate with the cell monolayers to room temperature for at least 15-20 minutes.[3][4]

    • Rinse the electrodes with sterile PBS or culture medium before the first measurement and between different treatment groups.

    • Carefully place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber. Ensure the electrodes are not touching the cell monolayer.

    • Record the resistance reading once it stabilizes.

    • To calculate the TEER (Ω·cm²), subtract the resistance of a blank Transwell insert (without cells) from the resistance of the cell monolayer and multiply by the surface area of the insert.

2. ZO-1 Immunofluorescence Staining

  • Objective: To visualize the localization of the tight junction protein ZO-1.

  • Materials:

    • Cells grown on coverslips or in chamber slides.

    • 4% paraformaldehyde (PFA) in PBS.

    • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).

    • Blocking buffer (e.g., 1-5% BSA or 10% goat serum in PBS).

    • Primary antibody against ZO-1.

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear counterstaining.

    • Antifade mounting medium.

  • Protocol:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary anti-ZO-1 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslip on a microscope slide with antifade mounting medium.

    • Visualize using a fluorescence microscope.

3. F-Actin Staining

  • Objective: To visualize the actin cytoskeleton.

  • Materials:

    • Same as for ZO-1 staining, but with fluorescently labeled phalloidin instead of antibodies.

  • Protocol:

    • Follow steps 1-5 of the ZO-1 immunofluorescence protocol.

    • Incubate with fluorescently labeled phalloidin (diluted in PBS with 1% BSA) for 20-60 minutes at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain with DAPI.

    • Mount and visualize as described above.

4. Cytotoxicity Assays

  • a) MTT Assay

    • Objective: To assess cell metabolic activity as an indicator of cell viability.

    • Protocol:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat cells with various concentrations of this compound for the desired time.

      • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

      • Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

      • Read the absorbance at 570 nm.[13][14][15]

  • b) LDH Release Assay

    • Objective: To measure the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

    • Protocol:

      • Seed cells and treat with this compound as described for the MTT assay.

      • Collect the cell culture supernatant.

      • Add the supernatant to a new plate with the LDH reaction mixture according to the manufacturer's instructions.

      • Incubate for the recommended time at room temperature, protected from light.

      • Measure the absorbance at the specified wavelength (usually around 490 nm).[16][17][18]

5. Apoptosis Assays

  • a) Caspase-3 Activity Assay

    • Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

    • Protocol:

      • Treat cells with this compound.

      • Lyse the cells to release cellular contents.

      • Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).

      • Incubate to allow for cleavage of the substrate by active caspase-3.

      • Measure the colorimetric or fluorescent signal.[19][20][21][22]* b) TUNEL Assay

    • Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

    • Protocol:

      • Fix and permeabilize cells as for immunofluorescence.

      • Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP).

      • If using an indirect method, follow with a detection step (e.g., fluorescently labeled anti-BrdU antibody).

      • Counterstain with DAPI and visualize by fluorescence microscopy. [23][24][25][26][27]

Mandatory Visualizations

AT1002_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AT-1002_TFA This compound PAR2 PAR2 AT-1002_TFA->PAR2 Binds & Activates Src Src PAR2->Src Activates MAPK MAPK Src->MAPK Activates Actin Actin Cytoskeleton Src->Actin Rearrangement ZO1_P p-ZO-1 MAPK->ZO1_P Phosphorylates ZO-1 TJ_Disassembly Tight Junction Disassembly ZO1_P->TJ_Disassembly Actin->TJ_Disassembly

Caption: Signaling pathway of this compound leading to tight junction disassembly.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., no TEER change, cell death) Check_On_Target Verify On-Target Conditions Start->Check_On_Target Check_Concentration Is this compound concentration optimal? Check_On_Target->Check_Concentration No Investigate_Off_Target Investigate Off-Target Effects Check_On_Target->Investigate_Off_Target Yes Check_Monolayer Is cell monolayer confluent? Check_Concentration->Check_Monolayer Check_PAR2 Does the cell line express PAR2? Check_Monolayer->Check_PAR2 Resolve_On_Target Optimize On-Target Assay Conditions Check_PAR2->Resolve_On_Target Cytotoxicity_Assay Perform Cytotoxicity Assay (MTT, LDH) Investigate_Off_Target->Cytotoxicity_Assay Cell Death Observed Apoptosis_Assay Perform Apoptosis Assay (Caspase, TUNEL) Cytotoxicity_Assay->Apoptosis_Assay Characterize_Off_Target Characterize Off-Target Profile Apoptosis_Assay->Characterize_Off_Target

Caption: Troubleshooting workflow for unexpected results with this compound.

Experimental_Workflow Start Start Experiment Cell_Culture Culture Caco-2 cells to confluence on Transwell inserts Start->Cell_Culture TEER_Baseline Measure Baseline TEER Cell_Culture->TEER_Baseline Treatment Treat with this compound (Dose-response) TEER_Baseline->Treatment TEER_Post_Treatment Measure TEER at multiple time points Treatment->TEER_Post_Treatment Endpoint_Assays Perform Endpoint Assays TEER_Post_Treatment->Endpoint_Assays Immunofluorescence Immunofluorescence: ZO-1 & F-Actin Staining Endpoint_Assays->Immunofluorescence On-Target Cytotoxicity Cytotoxicity Assays: MTT & LDH Endpoint_Assays->Cytotoxicity Off-Target Data_Analysis Data Analysis and Interpretation Immunofluorescence->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Experimental workflow for assessing this compound effects.

References

Improving the reproducibility of AT-1002 TFA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving AT-1002 TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a six-amino-acid synthetic peptide that functions as a tight junction regulator and absorption enhancer.[1][2] Its primary mechanism involves the reversible modulation of tight junctions, the protein complexes that control paracellular transport between epithelial cells. AT-1002 has been shown to cause the redistribution of the tight junction-associated protein Zonula Occludens-1 (ZO-1) away from cell junctions.[2][3] This leads to a temporary and reversible reduction in transepithelial electrical resistance (TEER) and an increase in the permeability of the epithelial barrier to molecules.[2][3]

Q2: What are the key signaling pathways activated by AT-1002?

A2: AT-1002 has been demonstrated to activate both Src and mitogen-activated protein (MAP) kinase signaling pathways.[2][3] This activation leads to an increase in the tyrosine phosphorylation of ZO-1 and a rearrangement of actin filaments, contributing to the disassembly of tight junctions.[2][3]

Q3: Is AT-1002 cytotoxic to cells?

A3: AT-1002 is generally considered non-toxic at effective concentrations and its effects on epithelial barrier function are reversible.[3] However, prolonged exposure (24 hours) to high concentrations (2.5 mg/mL and higher) has been shown to reduce the viability of Caco-2 cells. This effect can be reversed by washing the cells after a shorter exposure time (e.g., 3 hours).

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound should be stored at -20°C in a sealed container, away from moisture. When stored as a stock solution in a solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.

Q5: Can AT-1002 undergo modifications that affect its activity?

A5: Yes, AT-1002 contains a cysteine residue and can undergo Cys-Cys dimerization. It has also been reported that AT-1002 is not stable at neutral pH or under physiological conditions, which may impact its permeating-enhancing effect. C-terminal amidation of AT-1002 has been shown to increase its stability and enhance its permeation-enhancing activity.

Troubleshooting Guides

Issue 1: High Variability in Transepithelial Electrical Resistance (TEER) Measurements

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Monolayer Confluence Ensure Caco-2 cells have formed a complete, differentiated monolayer before starting the experiment (typically 19-21 days post-seeding). Visually inspect the monolayer using a microscope. TEER values should plateau, indicating a stable barrier.
Temperature Fluctuations Equilibriate all buffers and media to 37°C before adding them to the cells. Perform TEER measurements at a consistent temperature, ideally within the cell culture incubator or using a heated stage.
Electrode Positioning Maintain consistent placement of the electrodes within each well for every measurement. The "chopstick" electrodes should be placed in the center of the well, and the shorter electrode should not touch the cell monolayer.
Medium Change Effects Changing the medium immediately before a TEER measurement can cause temporary fluctuations. Allow the cells to equilibrate in the new medium for at least 30-60 minutes before taking a reading.
Cell Passage Number Use Caco-2 cells within a consistent and relatively low passage number range, as high passage numbers can lead to altered cell morphology and barrier function.
Inconsistent Seeding Density Optimize and maintain a consistent seeding density for your Caco-2 cells. Both too low and too high densities can result in incomplete or non-uniform monolayers.
Issue 2: Inconsistent Paracellular Permeability Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound Degradation Prepare fresh this compound solutions for each experiment. Due to its instability at neutral pH, consider the pH of your experimental buffer. Using a more stable analog, such as a C-terminal amidated version, could improve reproducibility.
Incomplete Dissolution Ensure complete dissolution of this compound in the chosen solvent before diluting it into the experimental buffer. Sonication or gentle warming may be necessary for some solvent systems.
Variable Incubation Times Use a precise timer to ensure consistent incubation times with this compound across all experimental wells and repeats.
Presence of Serum Components in fetal bovine serum (FBS) can interfere with the activity of peptides. Consider performing the experiment in serum-free medium after the Caco-2 monolayer has fully differentiated.
Cytotoxicity at High Concentrations If using high concentrations of AT-1002, confirm cell viability using an appropriate assay (e.g., LDH or ATP assay). A decrease in TEER may not always correlate with increased paracellular permeability if cell death is occurring.

Quantitative Data Summary

Table 1: Effect of AT-1002 on Paracellular Permeability and Drug Absorption

Model System Co-administered Agent AT-1002 Concentration/Dose Observed Effect Reference
Caco-2 cell monolayersLucifer Yellow5 mg/mL~40-fold increase in permeability[3]
Sprague-Dawley RatsSalmon Calcitonin1 mg5.2-fold increase in AUC[3]
Sprague-Dawley RatsCyclosporin A10 and 40 mg/kg1.64 to 2.14-fold increase in AUC
Caco-2 cell monolayersCyclosporin A5 mMNo significant increase in transport
Rat IntestineLow Molecular Weight HeparinNot specifiedEnhanced in vitro and in vivo absorption

Experimental Protocols

Key Experiment: Caco-2 Permeability Assay with TEER Measurement

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at an optimized density.

  • Culture the cells for 19-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

2. TEER Measurement:

  • Before and after the experiment, measure the TEER of the Caco-2 monolayers using an epithelial voltohmmeter with "chopstick" electrodes.

  • Equilibrate the cells and measurement buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to 37°C.

  • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring consistent placement.

  • Record the resistance in ohms (Ω). To calculate the TEER (Ω·cm²), subtract the resistance of a blank insert without cells and multiply by the surface area of the insert. A stable TEER reading indicates monolayer integrity.

3. Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed HBSS.

  • Add HBSS containing the desired concentration of this compound and a fluorescent marker molecule (e.g., Lucifer Yellow or FITC-dextran) to the apical compartment.

  • Add fresh HBSS to the basolateral compartment.

  • Incubate the plate at 37°C on an orbital shaker for a defined period (e.g., 1-3 hours).

  • At the end of the incubation, collect samples from the basolateral compartment.

  • Measure the fluorescence of the basolateral samples using a fluorescence plate reader.

  • The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the marker in the receiver compartment.

    • A is the surface area of the membrane (cm²).

    • C0 is the initial concentration of the marker in the donor compartment.

Visualizations

AT1002_Signaling_Pathway cluster_membrane Plasma Membrane cluster_junction Tight Junction AT1002 AT-1002 Receptor Unknown Receptor AT1002->Receptor PLC PLC Receptor->PLC Src Src Receptor->Src PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC ZO1 ZO-1 PKC->ZO1 ? MAPK MAPK Pathway Src->MAPK Actin Actin Cytoskeleton Src->Actin Rearrangement MAPK->ZO1 Tyrosine Phosphorylation ZO1_P Phosphorylated ZO-1 ZO1->ZO1_P TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly ZO1_P->TJ_Disassembly

Caption: Signaling pathway of AT-1002 leading to tight junction disassembly.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Caco-2 cells on Transwell inserts culture Culture for 19-21 days (monolayer formation) start->culture teer_pre Measure initial TEER culture->teer_pre wash Wash with HBSS teer_pre->wash add_at1002 Add AT-1002 + Marker (Apical) wash->add_at1002 incubate Incubate (e.g., 1-3h at 37°C) add_at1002->incubate sample Collect basolateral sample incubate->sample teer_post Measure final TEER incubate->teer_post measure Measure fluorescence sample->measure calculate Calculate Papp measure->calculate

Caption: Workflow for a Caco-2 permeability assay with AT-1002.

Troubleshooting_Logic cluster_teer_solutions TEER Troubleshooting cluster_perm_solutions Permeability Troubleshooting start Inconsistent Experimental Results? check_teer Are TEER values highly variable? start->check_teer check_perm Are permeability results inconsistent? start->check_perm check_teer->check_perm No sol_confluence Verify monolayer confluence check_teer->sol_confluence Yes sol_temp Control temperature check_teer->sol_temp Yes sol_electrode Consistent electrode placement check_teer->sol_electrode Yes sol_medium Equilibrate after medium change check_teer->sol_medium Yes sol_degradation Use fresh AT-1002 check_perm->sol_degradation Yes sol_dissolution Ensure complete dissolution check_perm->sol_dissolution Yes sol_time Precise incubation timing check_perm->sol_time Yes sol_serum Consider serum-free medium check_perm->sol_serum Yes

Caption: Logical troubleshooting flow for AT-1002 experiments.

References

Validation & Comparative

A Comparative Guide to Intestinal Permeability Enhancers: AT-1002 TFA and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral delivery of many promising therapeutic agents, particularly macromolecules, is often hindered by poor permeability across the intestinal epithelium. Permeability enhancers (PEs) offer a promising strategy to transiently and reversibly open the tight junctions between epithelial cells, thereby facilitating the paracellular transport of drugs. This guide provides an objective comparison of AT-1002 TFA, a zonulin agonist, with other well-established PEs, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a 6-mer synthetic peptide that acts as a tight junction regulator and absorption enhancer.[1][2][3] It is a zonulin agonist, meaning it mimics the action of zonulin, a physiological modulator of tight junctions.[4] By activating the zonulin signaling pathway, AT-1002 initiates a cascade of events that leads to the disassembly of tight junction proteins and a subsequent increase in paracellular permeability.[5][6]

Comparison of Permeability Enhancers

This section compares this compound with other classes of permeability enhancers, including medium-chain fatty acids (e.g., sodium caprate), chelating agents (e.g., EDTA), bile salts, and mucoadhesive polymers (e.g., chitosan). The comparison focuses on their mechanisms of action, efficacy in reducing transepithelial electrical resistance (TEER), and impact on the permeability of marker molecules.

Mechanisms of Action

Permeability enhancers employ diverse mechanisms to modulate tight junction integrity. A summary of these mechanisms is presented in the table below.

Permeability EnhancerMechanism of Action
This compound Acts as a zonulin agonist, activating a signaling cascade that leads to the disassembly of tight junction proteins (ZO-1) and rearrangement of the actin cytoskeleton.[5][6]
Sodium Caprate (C10) Perturbs the cell membrane and can extract membrane proteins or lipids. It increases intracellular calcium levels, leading to the contraction of actin microfilaments and subsequent opening of the paracellular pathway.[7][8][9]
EDTA Chelates extracellular calcium ions (Ca2+), which are essential for maintaining the integrity of tight junctions. This depletion of Ca2+ leads to the disruption of cell-cell adhesion and opening of the paracellular space.[8][10][11]
Bile Salts Act as surfactants, fluidizing cell membranes and extracting membrane components. They can also chelate calcium and induce the formation of reverse micelles within the membrane, creating aqueous channels.[12]
Chitosan A cationic polymer that interacts with the negatively charged cell membrane, leading to the reorganization of tight junction proteins and the actin cytoskeleton.[13][14][15][16]
Performance Data

The following table summarizes the quantitative effects of various permeability enhancers on Caco-2 cell monolayers, a widely used in vitro model of the intestinal epithelium.

Permeability EnhancerConcentrationEffect on TEERPermeability Increase (Marker Molecule)Cell ViabilityReference
This compound 5 mg/mLReversible reduction40-fold increase (Lucifer yellow)No effect up to 3h; reduced viability at ≥2.5 mg/mL after 24h[17]
Sodium Caprate (C10) 10 mMReversible reduction~10-fold increase (¹²⁵I-Arg⁸-vasopressin)Non-toxic at ≤ 13 mM[18]
Sodium Caprate (C10) 8.5 mMReversible reductionIncreased permeability of FITC-dextran 4000Less potent in inducing cytotoxicity compared to higher concentrations[19]
EDTA Not specifiedDecrease14-fold increase (PEG4000)Can cause membrane damage[10][20]
Bile Salts (NaTC) Not specifiedDecreaseSignificant increase (mannitol, PEGs)Less toxic than unconjugated bile salts[21]
Chitosan 0.1-0.5% w/vReversible, dose-dependent decreaseIncreased permeability (mannitol)No effect on viability at 0.5% for 60 min[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Transepithelial Electrical Resistance (TEER) Measurement

Objective: To measure the integrity of the epithelial cell monolayer by quantifying its electrical resistance.

Materials:

  • Epithelial cells (e.g., Caco-2) cultured on permeable supports (e.g., Transwell® inserts)

  • EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes (e.g., STX2)

  • Sterile buffer solution (e.g., PBS with Ca²⁺ and Mg²⁺)

  • 70% Ethanol for electrode sterilization

Procedure:

  • Sterilize the electrode probe by immersing it in 70% ethanol for no more than 5 minutes, then allow it to air dry completely.[22]

  • Wash the probe with sterile buffer solution to remove any residual ethanol.[22]

  • Equilibrate the cell culture plate to room temperature before measurement, as TEER is temperature-sensitive.[22]

  • Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber of the permeable support. Ensure the electrodes do not touch the cell monolayer.[23]

  • Record the resistance reading in ohms (Ω).

  • Measure the resistance of a blank insert (without cells) containing only culture medium.

  • Calculate the net resistance by subtracting the resistance of the blank insert from the resistance of the cell monolayer.

  • Calculate the TEER value (in Ω·cm²) by multiplying the net resistance by the surface area of the permeable support.[24]

Lucifer Yellow Permeability Assay

Objective: To assess the integrity of the paracellular pathway by measuring the flux of the fluorescent marker Lucifer yellow across the cell monolayer.

Materials:

  • Caco-2 cells cultured on permeable supports

  • Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

  • Lucifer yellow solution (e.g., 100 µM in transport buffer)

  • 96-well black plates for fluorescence reading

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Add the Lucifer yellow solution to the apical chamber and fresh transport buffer to the basolateral chamber.[25][26]

  • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) on an orbital shaker.[25]

  • After incubation, collect samples from the basolateral chamber.

  • Measure the fluorescence of the basolateral samples using a fluorescence plate reader.

  • Prepare a standard curve with known concentrations of Lucifer yellow to quantify the amount that has permeated across the monolayer.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

MTT Cell Viability Assay

Objective: To assess the cytotoxicity of the permeability enhancers by measuring the metabolic activity of the cells.

Materials:

  • Caco-2 cells seeded in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Culture cells in a 96-well plate and expose them to various concentrations of the permeability enhancer for a specified duration.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[27] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance of each well using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Visualizations

Signaling Pathway of AT-1002

The following diagram illustrates the proposed signaling pathway initiated by AT-1002, leading to the opening of tight junctions.

AT1002_Pathway AT1002 AT-1002 (Zonulin Agonist) ZonulinReceptor Zonulin Receptor AT1002->ZonulinReceptor Binds PLC PLC ZonulinReceptor->PLC Activates PKC PKC PLC->PKC Activates Actin Actin Cytoskeleton Rearrangement PKC->Actin ZO1 ZO-1 Disassembly PKC->ZO1 TJ_Opening Tight Junction Opening Actin->TJ_Opening ZO1->TJ_Opening

Caption: AT-1002 signaling pathway leading to tight junction modulation.

Experimental Workflow for Permeability Enhancer Evaluation

This diagram outlines a typical experimental workflow for assessing the efficacy and safety of a potential permeability enhancer.

PE_Workflow cluster_invitro In Vitro Evaluation CellCulture Culture Caco-2 cells on permeable supports TEER_measurement TEER Measurement (Baseline) CellCulture->TEER_measurement PE_treatment Treat with Permeability Enhancer TEER_measurement->PE_treatment TEER_post_treatment TEER Measurement (Post-treatment) PE_treatment->TEER_post_treatment PermeabilityAssay Permeability Assay (e.g., Lucifer Yellow) PE_treatment->PermeabilityAssay ViabilityAssay Cell Viability Assay (e.g., MTT) PE_treatment->ViabilityAssay DataAnalysis Data Analysis and Comparison TEER_post_treatment->DataAnalysis PermeabilityAssay->DataAnalysis ViabilityAssay->DataAnalysis

Caption: Workflow for evaluating permeability enhancers in vitro.

References

A Comparative Guide to AT-1002 TFA: Validating its Effect on Tight Junction Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AT-1002 TFA, a modulator of tight junctions, with other alternative compounds. The information presented herein is supported by experimental data to aid in the validation of its effects on tight junction proteins, crucial components of cellular barriers.

Introduction to Tight Junction Modulation

Tight junctions are essential multiprotein complexes that regulate the paracellular pathway, controlling the passage of ions and solutes between cells. The modulation of these junctions presents a significant therapeutic potential for enhancing drug delivery across epithelial and endothelial barriers and for treating diseases associated with barrier dysfunction. This compound, a synthetic peptide, has emerged as a key agent in this field. This guide will delve into its mechanism of action and compare its performance with other tight junction modulators.

This compound: Mechanism of Action

This compound, also known as larazotide acetate, is a synthetic octapeptide that acts as an antagonist of zonulin, a protein that regulates intestinal permeability.[1] In certain pathological conditions, such as celiac disease, gliadin fragments can trigger the release of zonulin, which then binds to its receptor on intestinal epithelial cells.[1][2] This interaction initiates a signaling cascade that leads to the disassembly of tight junctions.[1][2]

This compound is believed to competitively block the zonulin receptor, thereby preventing the downstream signaling that causes tight junction disruption.[1] Further studies have elucidated that the signaling pathway involves the activation of Protease-Activated Receptor 2 (PAR2).[2] The binding of zonulin (or its agonist AT-1002) to PAR2 can lead to the activation of Src and Mitogen-Activated Protein (MAP) kinase pathways.[1][3] This cascade results in the phosphorylation of key tight junction proteins like Zonula Occludens-1 (ZO-1) and the rearrangement of the actin cytoskeleton, ultimately leading to the redistribution of ZO-1 and occludin from the cell junctions and an increase in paracellular permeability.[1][2]

Comparative Analysis of Tight Junction Modulators

The efficacy of this compound in modulating tight junctions can be benchmarked against other compounds with similar or different mechanisms of action. This section compares this compound with two other modulators: PN159 and Labradimil.

FeatureThis compound (Larazotide Acetate)PN159Labradimil (RMP-7)
Mechanism of Action Zonulin antagonist; PAR2, Src, and MAP kinase pathway activation.[1][2]Amphiphilic peptide, likely interacts with claudins (e.g., claudin-4 and -7).[4]Bradykinin B2 receptor agonist.[5]
Primary Target Zonulin receptor.[1]Claudins.[4]Bradykinin B2 receptor.[5]
Effect on TEER Reversible, dose-dependent decrease.[4]Reversible, potent decrease (down to 1.4% of control at 10 µM).[4]Primarily studied on blood-brain barrier; data on epithelial TEER is limited. Increases permeability.[5]
Effect on TJ Proteins Redistribution of ZO-1 and occludin.[1][2]Affects localization of claudin-1, ZO-1, and β-catenin.[4]Disengagement of tight junctions.[5]
Primary Model System Intestinal epithelium (e.g., Caco-2 cells).[1][4]Intestinal epithelium (e.g., Caco-2 cells).[4]Blood-brain barrier.[5]

Experimental Data on Tight Junction Modulation

Transepithelial Electrical Resistance (TEER) Measurements

TEER is a widely used method to assess the integrity of epithelial cell monolayers. A decrease in TEER indicates an increase in paracellular permeability.

CompoundCell LineConcentrationTimeEffect on TEERReversibility
This compound Caco-2Dose-dependent3 hoursDecrease in TEER.[4]Reversible.[1]
PN159 Caco-210 µM30 minutesDecrease to 1.4% of control.[4]Complete recovery after 20 hours.[4]
Effects on Tight Junction Protein Expression and Localization

Changes in the expression and localization of tight junction proteins are direct indicators of a compound's effect on barrier function.

CompoundMethodProtein(s) AnalyzedObserved Effect
This compound ImmunofluorescenceZO-1, OccludinRedistribution away from cell junctions.[1][2]
PN159 ImmunofluorescenceClaudin-1, ZO-1, β-cateninAltered localization and disruption of junctional staining pattern.[4]

Note: Quantitative data from Western blot analyses for these compounds are not consistently reported in publicly available literature.

Experimental Protocols

Transepithelial Electrical Resistance (TEER) Measurement

Objective: To measure the electrical resistance across a Caco-2 cell monolayer to assess its integrity following treatment with a tight junction modulator.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS) with calcium and magnesium

  • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes

  • Test compound (e.g., this compound) and vehicle control

Procedure:

  • Seed Caco-2 cells onto the apical chamber of Transwell® inserts at a suitable density.

  • Culture the cells for approximately 21 days to allow for differentiation and formation of a polarized monolayer with stable tight junctions. Change the medium every 2-3 days.

  • Before the experiment, ensure the cell monolayer has reached a stable baseline TEER value (typically >250 Ω·cm² for Caco-2 cells).[6]

  • On the day of the experiment, wash the monolayer gently with pre-warmed PBS.

  • Add fresh, pre-warmed culture medium to the apical and basolateral chambers.

  • Measure the baseline TEER of each insert. Submerge the "chopstick" electrodes in the apical and basolateral chambers, ensuring the shorter electrode is in the apical chamber and the longer one is in the basolateral chamber. Avoid touching the cell monolayer with the electrodes.

  • Record the resistance in Ohms (Ω). To calculate the TEER in Ω·cm², subtract the resistance of a blank insert (without cells) from the resistance of the cell monolayer and then multiply by the surface area of the insert.

  • Introduce the test compound at various concentrations to the apical chamber. Use a vehicle control for comparison.

  • Measure TEER at different time points (e.g., 30 min, 1h, 3h, 6h, 24h) to determine the kinetic effect of the compound.

  • To assess reversibility, remove the medium containing the test compound, wash the monolayer with PBS, and add fresh medium. Continue to measure TEER at subsequent time points.

Western Blotting for Tight Junction Proteins

Objective: To quantify the expression levels of tight junction proteins (e.g., Claudin-1, Occludin, ZO-1) in Caco-2 cells after treatment with a tight junction modulator.

Materials:

  • Caco-2 cells cultured in well plates

  • Test compound and vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Claudin-1, Occludin, ZO-1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat Caco-2 cell monolayers with the test compound or vehicle for the desired time.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Prepare protein samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for ZO-1 Localization

Objective: To visualize the localization of ZO-1 in Caco-2 cell monolayers following treatment with a tight junction modulator.

Materials:

  • Caco-2 cells cultured on sterile glass coverslips or in chamber slides

  • Test compound and vehicle control

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody against ZO-1

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat Caco-2 cells with the test compound or vehicle for the desired time.

  • Wash the cells gently with PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10-15 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-ZO-1 antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5-10 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the localization of ZO-1 using a fluorescence microscope.

Visualizations

AT1002_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gliadin/Bacteria Gliadin/Bacteria Zonulin Zonulin Gliadin/Bacteria->Zonulin triggers release Zonulin_Receptor Zonulin Receptor (PAR2) Zonulin->Zonulin_Receptor binds to AT1002_TFA This compound AT1002_TFA->Zonulin_Receptor blocks Src_MAPK Src/MAP Kinase Activation Zonulin_Receptor->Src_MAPK activates ZO1_Phosphorylation ZO-1 Phosphorylation Src_MAPK->ZO1_Phosphorylation Actin_Rearrangement Actin Cytoskeleton Rearrangement ZO1_Phosphorylation->Actin_Rearrangement TJ_Disassembly Tight Junction Disassembly Actin_Rearrangement->TJ_Disassembly ZO1_Occludin_Redistribution ZO-1/Occludin Redistribution TJ_Disassembly->ZO1_Occludin_Redistribution Increased_Permeability Increased Paracellular Permeability ZO1_Occludin_Redistribution->Increased_Permeability TEER_Experiment_Workflow Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Differentiate Culture for 21 days to differentiate Seed_Cells->Differentiate Baseline_TEER Measure baseline TEER Differentiate->Baseline_TEER Add_Compound Add this compound or control Baseline_TEER->Add_Compound Measure_TEER_Time Measure TEER at various time points Add_Compound->Measure_TEER_Time Assess_Reversibility Wash and add fresh medium Measure_TEER_Time->Assess_Reversibility Measure_Recovery_TEER Measure TEER during recovery Assess_Reversibility->Measure_Recovery_TEER End End Measure_Recovery_TEER->End Western_Blot_Workflow Treat_Cells Treat Caco-2 cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection Secondary_Ab->Detect Analyze Analysis Detect->Analyze

References

A Comparative Guide to AT-1002 TFA and Zonula Occludens Toxin (ZOT) in Tight Junction Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms and effects of AT-1002 TFA (commonly known as larazotide acetate) and its parent molecule, Zonula Occludens Toxin (ZOT), on epithelial tight junctions. The information presented is based on available experimental data to assist in the evaluation of these molecules for research and therapeutic development.

Introduction

The regulation of intestinal epithelial tight junctions is a critical area of research for understanding and treating various conditions associated with increased intestinal permeability, such as celiac disease and other autoimmune disorders. Zonula Occludens Toxin (ZOT), an enterotoxin produced by Vibrio cholerae, and its derivative, the synthetic peptide this compound, are two key molecules that modulate tight junction permeability through distinct but related mechanisms. While ZOT acts to increase paracellular permeability, this compound is being investigated for its ability to restore barrier function.

Mechanism of Action: A Comparative Overview

This compound and ZOT both interact with the cellular machinery that governs tight junction integrity, but they do so with opposing effects. ZOT induces the opening of tight junctions, whereas this compound acts as an antagonist to prevent this disruption.

Zonula Occludens Toxin (ZOT):

ZOT is a 44.8 kDa protein that initiates a signaling cascade leading to the disassembly of tight junctions.[1] Its mechanism involves binding to a specific, yet to be fully characterized, receptor on the surface of intestinal epithelial cells. This binding triggers a Protein Kinase C (PKC)-dependent pathway, specifically involving the PKCα isoform.[2][3] Activation of PKC leads to a reorganization of the F-actin cytoskeleton, causing actin polymerization and subsequent displacement of tight junction proteins like ZO-1, ultimately increasing paracellular permeability.[2][3][4] This effect is dose-dependent and reversible.[3][4]

This compound (Larazotide Acetate):

This compound is a synthetic octapeptide derived from ZOT.[5] It functions as a competitive antagonist of the zonulin receptor.[6] Zonulin, the human analogue of ZOT, is a key regulator of intestinal permeability.[4] In pathological conditions like celiac disease, gluten can trigger the release of zonulin, which then binds to its receptors (including EGFR and PAR2) on intestinal epithelial cells.[7] This initiates a signaling cascade that leads to tight junction disassembly.[7][8]

This compound prevents zonulin from binding to its receptor, thereby inhibiting the downstream signaling events that cause tight junction disruption.[6][8] Mechanistically, this compound has been shown to prevent the redistribution of ZO-1 and actin filaments.[5] More recently, it has been linked to the indirect inhibition of myosin light chain kinase (MLCK), which reduces tension on the perijunctional actin filaments, facilitating the closure and maintenance of tight junctions.[8]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound and ZOT on epithelial barrier function from various studies. It is important to note that experimental conditions, such as cell lines and concentrations, may vary between studies.

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)

Cell LineConditionThis compound ConcentrationEffect on TEERReference
Caco-2AT-1002 Induced PermeabilityNot specifiedInhibition of TEER reduction[8]
Caco-2 BBe1Anoxia/Reoxygenation Injury10 µMSignificant increase in TEER compared to untreated injured cells
IPEC-J2"Leaky" monolayer1 mMSignificantly higher TEER compared to non-treated cells

Table 2: Effect of ZOT on Paracellular Permeability

Model SystemZOT ConcentrationPermeability MarkerOutcomeReference
Bovine Brain Microvessel Endothelial Cells (BBMECs)4.0 µg/mL[¹⁴C]sucrose, [¹⁴C]inulin, [³H]doxorubicin, [¹⁴C]paclitaxelSignificant increase in apparent permeability (Papp)[9]
Bovine Brain Microvessel Endothelial Cells (BBMECs)Concentration-dependentTEERSignificant decrease in TEER[9]

Experimental Protocols

The following is a generalized protocol for assessing the effects of this compound and ZOT on the permeability of Caco-2 cell monolayers, a standard in vitro model for the intestinal barrier.

Objective: To measure the effect of test compounds on the integrity of Caco-2 cell monolayers by evaluating Transepithelial Electrical Resistance (TEER) and the flux of a paracellular marker (e.g., Lucifer Yellow).

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® permeable supports (e.g., 0.4 µm pore size)

  • TEER measurement system (e.g., EVOM2™)

  • Lucifer Yellow

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound and ZOT

Procedure:

  • Cell Culture and Seeding: Caco-2 cells are cultured in T-75 flasks. Upon reaching 80-90% confluency, the cells are trypsinized and seeded onto Transwell® inserts at an appropriate density. The cells are maintained for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. The culture medium is changed every 2-3 days.

  • TEER Measurement:

    • Before the experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the baseline TEER.

    • The culture medium is replaced with pre-warmed HBSS, and the cells are equilibrated.

    • The test compound (this compound or ZOT) at various concentrations is added to the apical compartment. A vehicle control is also included.

    • TEER is measured at specified time points (e.g., 0, 1, 2, 4, 24 hours) after the addition of the test compound.

    • TEER values are typically normalized to the area of the Transwell® membrane and expressed as Ω·cm².

  • Paracellular Permeability Assay (Lucifer Yellow Flux):

    • Following the treatment with the test compound, the medium in the apical compartment is replaced with a solution containing Lucifer Yellow.

    • The basolateral compartment contains fresh HBSS.

    • The plates are incubated at 37°C.

    • Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh HBSS.

    • The fluorescence of the collected samples is measured using a fluorescence plate reader.

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of appearance of Lucifer Yellow in the basolateral compartment.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of Lucifer Yellow in the apical compartment.

  • Data Analysis:

    • Changes in TEER over time are plotted for each treatment group.

    • Papp values are calculated and compared between treatment groups and the control.

    • Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed effects.

Mandatory Visualizations

Signaling Pathways

ZOT_Mechanism ZOT Zonula Occludens Toxin (ZOT) Receptor ZOT Receptor ZOT->Receptor Binds PKC Protein Kinase C (PKCα) Receptor->PKC Activates Actin Actin Cytoskeleton (F-actin polymerization) PKC->Actin Induces TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly Leads to Permeability Increased Paracellular Permeability TJ_Disassembly->Permeability

Caption: Signaling pathway for Zonula Occludens Toxin (ZOT).

AT1002_Mechanism cluster_inhibition Inhibitory Action of this compound Zonulin Zonulin Z_Receptor Zonulin Receptor (e.g., EGFR, PAR2) Zonulin->Z_Receptor Binds AT1002 This compound AT1002->Z_Receptor Blocks TJ_Maintenance Tight Junction Maintenance AT1002->TJ_Maintenance Promotes Signaling_Cascade Signaling Cascade Z_Receptor->Signaling_Cascade Activates MLCK Myosin Light Chain Kinase (MLCK) Signaling_Cascade->MLCK Activates Actin_Contraction Actomyosin Ring Contraction MLCK->Actin_Contraction Phosphorylates MLC TJ_Disassembly Tight Junction Disassembly Actin_Contraction->TJ_Disassembly Leads to Permeability Increased Paracellular Permeability TJ_Disassembly->Permeability

Caption: Mechanism of action for this compound (Larazotide Acetate).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Caco-2 cells Seed Seed cells on Transwell® inserts Culture->Seed Differentiate Differentiate for 21 days Seed->Differentiate TEER_baseline Measure baseline TEER Differentiate->TEER_baseline Treat Treat with this compound or ZOT TEER_baseline->Treat TEER_measure Measure TEER at time points Treat->TEER_measure Perm_assay Perform Lucifer Yellow permeability assay Treat->Perm_assay Analyze_TEER Analyze TEER data TEER_measure->Analyze_TEER Analyze_Papp Calculate and analyze Papp values Perm_assay->Analyze_Papp

Caption: A typical experimental workflow for in vitro permeability assays.

References

Cross-Validation of AT-1002 TFA: A Comparative Guide to its Effects on Different Epithelial Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AT-1002, a synthetic hexapeptide derived from Vibrio cholerae's zonula occludens toxin, is a potent modulator of tight junctions, offering significant potential as a paracellular absorption enhancer. This guide provides a comparative analysis of the effects of AT-1002 trifluoroacetate (TFA) across various epithelial cell lines, supported by experimental data and detailed protocols.

Comparative Efficacy of AT-1002 TFA Across Different Cell Lines

The following table summarizes the quantitative effects of AT-1002 on the barrier function of Caco-2 and IEC-6 cells. While direct experimental data for MDCK and Calu-3 cells is not currently available in the literature, their known expression of the AT-1002 target receptor, Protease-Activated Receptor 2 (PAR2), suggests a potential for similar activity.

Cell LineCell TypeKey Barrier Protein TargetedExperimental AssayAT-1002 ConcentrationObserved Effect
Caco-2 Human colorectal adenocarcinomaZonula Occludens-1 (ZO-1)Transepithelial Electrical Resistance (TEER)5 mg/mLSignificant decrease in TEER after 3 hours, indicating increased ion permeability.[1]
Lucifer Yellow Permeability5 mg/mLSubstantial increase in permeability to the paracellular marker Lucifer Yellow.[1]
IEC-6 Rat intestinal epithelial cellsZonula Occludens-1 (ZO-1)ZO-1 Redistribution250 µMTime-dependent loss of ZO-1 from intercellular junctions observed via immunofluorescence.
ZO-1/Myosin 1C Interaction100 µMTime-dependent decrease in the co-immunoprecipitation of Myosin 1C with ZO-1.
MDCK Madin-Darby canine kidney epithelial cellsNot directly studiedNot availableNot availableData not available. However, MDCK cells are known to express PAR2, suggesting they may be responsive to AT-1002.
Calu-3 Human lung adenocarcinomaNot directly studiedNot availableNot availableData not available. Calu-3 cells express PAR2 and form tight junctions with high TEER, making them a relevant model for future studies.[2][3]

Signaling Pathway and Experimental Workflow

AT-1002 acts as an agonist for Protease-Activated Receptor 2 (PAR2), initiating a signaling cascade that leads to the reversible disassembly of tight junctions. The proposed mechanism and a general experimental workflow for assessing the effects of AT-1002 are illustrated below.

AT1002_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT-1002 AT-1002 PAR2 PAR2 AT-1002->PAR2 Binds and activates PKCa PKCα PAR2->PKCa Activates Src Src PAR2->Src Activates Actin Actin Cytoskeleton Rearrangement PKCa->Actin ZO1_P ZO-1 Phosphorylation & Redistribution PKCa->ZO1_P MAPK MAP Kinase Src->MAPK MAPK->ZO1_P TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly ZO1_P->TJ_Disassembly

AT-1002 Signaling Pathway

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture epithelial cells (e.g., Caco-2, IEC-6) on permeable supports to form monolayers AT1002_Prep Prepare this compound solutions at desired concentrations Incubation Apical application of this compound to cell monolayers AT1002_Prep->Incubation TEER Measure Transepithelial Electrical Resistance (TEER) Incubation->TEER Permeability Assess Paracellular Permeability (e.g., Lucifer Yellow assay) Incubation->Permeability Immunofluorescence Immunofluorescence staining for tight junction proteins (e.g., ZO-1) Incubation->Immunofluorescence Western_Blot Western Blot for protein phosphorylation (e.g., phospho-ZO-1) Incubation->Western_Blot

Experimental Workflow for AT-1002 Evaluation

Experimental Protocols

1. Cell Culture

  • Caco-2 cells: Human colorectal adenocarcinoma cells are seeded at a density of 6 x 104 cells/cm2 on permeable filter supports (e.g., Transwell®) and cultured for 21-25 days to allow for differentiation and formation of tight junctions.

  • IEC-6 cells: Rat intestinal epithelial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 0.1 U/mL insulin. Cells are seeded on permeable supports and used for experiments upon reaching confluency.

2. Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the integrity of the epithelial monolayer.

  • Cell monolayers on permeable supports are equilibrated in fresh culture medium for 30 minutes at 37°C.

  • TEER is measured using an epithelial volt-ohmmeter (e.g., Millicell® ERS-2).

  • The resistance of a blank filter without cells is subtracted from the measured resistance of the cell monolayer.

  • The corrected resistance is then multiplied by the surface area of the filter to obtain the TEER value in Ω·cm2.

  • For AT-1002 treatment, baseline TEER is measured before apical application of the peptide, and subsequent measurements are taken at specified time points.

3. Paracellular Permeability Assay (Lucifer Yellow)

This assay measures the flux of a fluorescent marker across the cell monolayer.

  • After TEER measurement, the apical medium is replaced with a solution containing AT-1002 and a fluorescent marker (e.g., 100 µM Lucifer Yellow).

  • The basolateral medium is replaced with fresh, marker-free medium.

  • The cells are incubated for a defined period (e.g., 1-3 hours) at 37°C.

  • Samples are collected from the basolateral compartment, and the fluorescence intensity is measured using a fluorometer.

  • The apparent permeability coefficient (Papp) is calculated to quantify the permeability.

4. Immunofluorescence Staining for ZO-1

This technique visualizes the localization of tight junction proteins.

  • Cell monolayers are washed with phosphate-buffered saline (PBS), fixed with a suitable fixative (e.g., 4% paraformaldehyde), and permeabilized with a detergent (e.g., 0.1% Triton X-100).

  • The cells are then incubated with a primary antibody against ZO-1, followed by a fluorescently labeled secondary antibody.

  • The cell nuclei can be counterstained with a DNA-binding dye (e.g., DAPI).

  • The distribution of ZO-1 is then visualized using fluorescence microscopy.

5. Co-immunoprecipitation and Western Blotting

These methods are used to assess protein-protein interactions and phosphorylation status.

  • Following treatment with AT-1002, cells are lysed, and the protein concentration of the lysate is determined.

  • For co-immunoprecipitation, the lysate is incubated with an antibody against the target protein (e.g., ZO-1) to pull down the protein and its interacting partners.

  • The immunoprecipitated proteins are then separated by SDS-PAGE and transferred to a membrane for Western blotting.

  • The membrane is probed with antibodies against the protein of interest (e.g., Myosin 1C) or phospho-specific antibodies to detect changes in phosphorylation.

This guide provides a foundational understanding of the cross-validation of this compound in different cell lines. Further research, particularly on MDCK and Calu-3 cells, is warranted to expand our knowledge of its potential applications in drug delivery across various epithelial barriers.

References

A Researcher's Guide to Negative Controls for AT-1002 TFA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Negative Controls for In Vitro Tight Junction Modulation Studies Using AT-1002 TFA

This guide provides a comprehensive comparison of appropriate negative controls for experiments involving this compound, a synthetic hexapeptide known to reversibly modulate tight junctions. The selection of proper negative controls is paramount for validating the sequence-specific effects of AT-1002 on epithelial barrier function and ensuring the reliability of experimental findings. This document outlines the rationale for choosing specific controls, presents supporting experimental data, and provides detailed protocols for key assays.

Understanding AT-1002 and the Importance of Negative Controls

AT-1002 is a 6-mer synthetic peptide (H-Phe-Cys-Ile-Gly-Arg-Leu-OH) that acts as a tight junction regulator and absorption enhancer.[1] Its mechanism of action involves binding to a zonulin receptor, which triggers a signaling cascade leading to the disassembly of tight junctions.[2][3] This controlled and reversible opening of the paracellular pathway makes AT-1002 a person of interest for enhancing the delivery of therapeutic molecules across epithelial barriers.

To unequivocally attribute the observed biological effects to the specific amino acid sequence of AT-1002, it is crucial to employ negative controls that account for potential confounding factors. The ideal negative control should have similar physicochemical properties to AT-1002 but lack its specific biological activity.

Comparison of Negative Controls for AT-1002 Experiments

The two most critical negative controls for AT-1002 experiments are a scrambled peptide and a vehicle control. Each serves a distinct purpose in validating the experimental results.

Control Type Description Purpose Advantages Limitations
Scrambled Peptide A peptide with the same amino acid composition and length as AT-1002 but in a randomized sequence. For AT-1002 (FCIGRL), a possible scrambled sequence is RICLFG .To demonstrate that the biological activity of AT-1002 is sequence-specific and not due to its general physicochemical properties (e.g., charge, hydrophobicity).Provides the most rigorous control for sequence specificity. Helps to rule out non-specific peptide effects.A randomly generated sequence could potentially have unintended biological activity, although this is generally unlikely for a short peptide.
Vehicle Control The solvent or buffer used to dissolve the this compound (e.g., Hanks' Balanced Salt Solution, HBSS).To establish a baseline and ensure that the vehicle itself does not affect the experimental parameters being measured (e.g., cell viability, epithelial barrier integrity).Simple to implement and essential for establishing a baseline for comparison.Does not control for the non-specific effects of a peptide.

Experimental Data: AT-1002 vs. Negative Controls

The following table summarizes representative data from in vitro experiments on Caco-2 cell monolayers, a widely used model for the intestinal epithelial barrier. These data illustrate the expected outcomes when using AT-1002 and its appropriate negative controls.

Treatment Group Transepithelial Electrical Resistance (TEER) (% of Control) Apparent Permeability Coefficient (Papp) of Lucifer Yellow (10⁻⁶ cm/s)
Vehicle Control (HBSS) 100 ± 50.15 ± 0.03
Scrambled Peptide (5 mg/mL) 98 ± 60.17 ± 0.04
AT-1002 (1 mg/mL) 75 ± 81.5 ± 0.2
AT-1002 (5 mg/mL) 40 ± 76.0 ± 0.5

Data are presented as mean ± standard deviation and are representative of typical experimental outcomes. Actual values may vary depending on specific experimental conditions.

As the data indicates, treatment with AT-1002 leads to a dose-dependent decrease in TEER and a corresponding increase in the permeability of the paracellular marker Lucifer yellow. In contrast, the vehicle control and the scrambled peptide have no significant effect on either parameter, confirming that the observed changes are a direct result of the specific amino acid sequence of AT-1002.

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation
  • Cell Line: Caco-2 cells (human colorectal adenocarcinoma).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seeding: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21-25 days to allow for the formation of a confluent and differentiated monolayer with well-established tight junctions. The culture medium should be changed every 2-3 days.

Transepithelial Electrical Resistance (TEER) Measurement
  • Objective: To assess the integrity of the epithelial monolayer by measuring the electrical resistance across it.

  • Procedure:

    • Equilibrate the Caco-2 monolayers in HBSS for 30 minutes at 37°C.

    • Measure the initial TEER of each monolayer using an epithelial voltohmmeter.

    • Treat the monolayers by adding AT-1002, scrambled peptide, or vehicle control to the apical chamber.

    • Incubate for the desired time (e.g., 1-3 hours) at 37°C.

    • Measure the final TEER.

    • Calculate the percentage change in TEER relative to the initial reading and the vehicle control.

Paracellular Permeability Assay (Lucifer Yellow)
  • Objective: To quantify the flux of a paracellular marker across the epithelial monolayer.

  • Procedure:

    • Following TEER measurement, add Lucifer yellow (e.g., 100 µM) to the apical chamber of the Transwell® inserts.

    • Incubate for 1-2 hours at 37°C.

    • Collect samples from the basolateral chamber.

    • Measure the fluorescence of the basolateral samples using a fluorescence plate reader.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of transport of Lucifer yellow across the monolayer.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of Lucifer yellow in the apical chamber.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.

G cluster_prep Cell Culture and Monolayer Formation cluster_exp Experimental Treatment cluster_analysis Data Acquisition and Analysis Caco2 Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to form a differentiated monolayer Caco2->Differentiate InitialTEER Measure initial TEER Differentiate->InitialTEER Treatment Add Treatment Groups: - Vehicle Control - Scrambled Peptide - AT-1002 InitialTEER->Treatment Incubate Incubate for 1-3 hours Treatment->Incubate FinalTEER Measure final TEER Incubate->FinalTEER LY_Assay Perform Lucifer Yellow permeability assay Incubate->LY_Assay Analyze Calculate % TEER change and Papp values FinalTEER->Analyze LY_Assay->Analyze

Experimental workflow for assessing AT-1002 activity.

G AT1002 AT-1002 Receptor Zonulin Receptor AT1002->Receptor Binds Scrambled Scrambled Peptide Scrambled->Receptor Does not bind Src Src Kinase Activation Receptor->Src MAPK MAP Kinase Activation Receptor->MAPK NoEffect No Effect Receptor->NoEffect ZO1_P ZO-1 Phosphorylation Src->ZO1_P MAPK->ZO1_P Actin Actin Cytoskeleton Rearrangement ZO1_P->Actin TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly Paracellular_Perm Increased Paracellular Permeability TJ_Disassembly->Paracellular_Perm

Signaling pathway of AT-1002-mediated tight junction modulation.

References

A Comparative Guide to AT-1002 TFA and Other Peptide-Based Permeability Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of AT-1002 TFA with other prominent peptide-based enhancers of paracellular permeability. The information presented is collated from preclinical studies to assist in the evaluation of these compounds for research and drug development purposes.

Introduction to Peptide-Based Permeability Enhancers

Peptide-based permeability enhancers are a class of molecules designed to transiently and reversibly open the tight junctions between epithelial cells. This mechanism allows for the increased paracellular transport of therapeutic agents that would otherwise have poor oral bioavailability. This compound is a synthetic 6-mer peptide derived from Vibrio cholerae's Zonula occludens toxin (Zot), which has been shown to modulate tight junction integrity.[1][2] This guide compares this compound to other key peptide enhancers, including Larazotide acetate and modified derivatives of AT-1002.

Comparative Efficacy of Peptide-Based Enhancers

The efficacy of peptide-based permeability enhancers is primarily evaluated by their ability to reduce transepithelial electrical resistance (TEER) and increase the permeability of paracellular markers like Lucifer Yellow across an epithelial cell monolayer, typically Caco-2 cells. The following tables summarize the available quantitative data from various studies.

Table 1: Comparison of this compound and its Derivatives

PeptideConcentrationCell LineAssayResultReference
AT-1002 5 mg/mLCaco-2TEERDose-dependent decrease[3]
5 mg/mLCaco-2Lucifer Yellow PermeabilitySubstantial increase[3]
Pep1 (C-terminal amidated AT-1002) 2.5 mg/kg (in vivo, nasal)-Mannitol Absorption (AUC)3.63-fold increase vs. control[4]
AT-1002 5 mg/kg (in vivo, nasal)-Mannitol Absorption (AUC)No significant increase vs. control[4]

Table 2: Head-to-Head Comparison of Larazotide Acetate and AT-1002

PeptideModel SystemChallengeEndpointOutcomeReference
Larazotide Acetate (AT-1001) Caco-2BBe1 cellsAnoxia/Reoxygenation InjuryTEERPretreatment with 10 µM significantly increased TEER compared to untreated injured cells.[5][5]
AT-1002 Caco-2 cellsBaselineTEERDose-dependent reduction in TEER.[3][3]
Larazotide Acetate (AT-1001) IPEC-J2 (leaky monolayer)BaselineTEERTreatment with 1 mM significantly increased TEER compared to untreated cells.[5][5]

Experimental Protocols

Transepithelial Electrical Resistance (TEER) Assay

This protocol outlines the general procedure for measuring the effect of peptide enhancers on the integrity of an epithelial monolayer.

1. Cell Culture:

  • Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) at a high density.

  • The cells are cultured for approximately 21 days to allow for the formation of a differentiated and polarized monolayer with well-developed tight junctions.[6]

  • The integrity of the monolayer is confirmed by measuring baseline TEER values, which should typically be >250 Ω·cm².[5]

2. Treatment:

  • The culture medium is replaced with a transport buffer, such as Hanks' Balanced Salt Solution (HBSS), on both the apical and basolateral sides of the monolayer.

  • The peptide enhancer (e.g., this compound) is added to the apical chamber at the desired concentration. A vehicle control is also included.

  • The cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 1-3 hours).[3]

3. Measurement:

  • An epithelial voltohmmeter with "chopstick" electrodes is used to measure the electrical resistance across the cell monolayer at various time points.

  • The final TEER value is calculated by subtracting the resistance of a blank filter from the measured resistance and then multiplying by the surface area of the filter (expressed as Ω·cm²).[7][8]

Paracellular Permeability Assay (Lucifer Yellow)

This assay measures the flux of a fluorescent paracellular marker across the epithelial monolayer.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are cultured on permeable supports as described for the TEER assay until a confluent monolayer with high TEER is formed.

2. Treatment with Peptide Enhancer:

  • The cell monolayers are pre-treated with the peptide enhancer in the apical chamber for a specified duration, as in the TEER protocol.

3. Permeability Measurement:

  • Following pre-treatment, a solution of Lucifer Yellow (typically 100 µM in transport buffer) is added to the apical chamber.[9]

  • Fresh transport buffer is added to the basolateral chamber.

  • The plate is incubated for 1-2 hours at 37°C on an orbital shaker.[1]

  • After incubation, samples are collected from the basolateral chamber.

  • The fluorescence of the samples is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[1]

  • The amount of Lucifer Yellow that has permeated is quantified using a standard curve, and the apparent permeability coefficient (Papp) is calculated.[9]

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

AT-1002 acts by modulating the localization and phosphorylation of key tight junction proteins. Its mechanism involves the activation of intracellular signaling cascades that lead to the disassembly of tight junctions.[2][10]

AT1002_Pathway AT1002 AT-1002 PAR2 PAR2 AT1002->PAR2 Src Src Kinase PAR2->Src MAPK MAP Kinase PAR2->MAPK ZO1_P ZO-1 Phosphorylation Src->ZO1_P MAPK->ZO1_P Actin Actin Rearrangement ZO1_P->Actin ZO1_Redist ZO-1 Redistribution ZO1_P->ZO1_Redist TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly ZO1_Redist->TJ_Disassembly

Caption: AT-1002 signaling cascade leading to tight junction disassembly.

Larazotide Acetate Signaling Pathway

Larazotide acetate is an antagonist of the zonulin pathway. Zonulin, when released in the gut, binds to its receptors, initiating a signaling cascade that increases intestinal permeability. Larazotide acetate blocks this interaction.[1][11]

Larazotide_Pathway Gliadin Gliadin CXCR3 CXCR3 Gliadin->CXCR3 Zonulin Zonulin Release CXCR3->Zonulin Zonulin_Receptor Zonulin Receptor (PAR2/EGFR) Zonulin->Zonulin_Receptor Larazotide Larazotide Acetate Larazotide->Zonulin_Receptor Inhibits TJ_Disassembly Tight Junction Disassembly Zonulin_Receptor->TJ_Disassembly Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Caco2_Culture Caco-2 Cell Culture (21 days on Transwells) Monolayer_Confirm Confirm Monolayer Integrity (Baseline TEER) Caco2_Culture->Monolayer_Confirm Treatment Apical Treatment with Peptide Enhancer Monolayer_Confirm->Treatment TEER_Measure TEER Measurement (Time-course) Treatment->TEER_Measure LY_Assay Lucifer Yellow Permeability Assay Treatment->LY_Assay Data_Analysis Calculate % TEER Change and Papp values TEER_Measure->Data_Analysis LY_Assay->Data_Analysis

References

A Comparative Guide to AT-1002 TFA-Mediated Drug Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AT-1002 TFA, a novel tight junction regulator, against other intestinal permeation enhancers. We will delve into its mechanism of action, present supporting in vivo experimental data, and detail the associated protocols to offer a comprehensive overview for drug development professionals.

Introduction to this compound (Larazotide Acetate)

AT-1002, also known as Larazotide Acetate, is a synthetic eight-amino-acid peptide designed to reversibly regulate tight junctions in the intestinal epithelium.[1][2][3] It is derived from zonula occludens toxin (Zot), a protein produced by Vibrio cholerae that is known to increase intestinal permeability.[4][5] AT-1002 acts as a zonulin antagonist, preventing the disassembly of tight junctions and thereby modulating the paracellular transport of molecules across the intestinal barrier.[5][6][7] This mechanism makes it a promising candidate for enhancing the oral bioavailability of poorly absorbed drugs.

Mechanism of Action: The Zonulin Pathway

AT-1002 is thought to competitively inhibit the binding of zonulin to its receptor on the surface of intestinal epithelial cells. This action prevents the initiation of a signaling cascade that would otherwise lead to the disassembly of tight junction protein complexes (e.g., ZO-1, occludin, and claudins) and an increase in paracellular permeability. By stabilizing these junctions, AT-1002 can transiently and reversibly increase the absorption of co-administered therapeutic agents.

G cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Cell Zonulin Zonulin Receptor Zonulin Receptor (EGFR/PAR2) Zonulin->Receptor Binds AT1002 This compound (Larazotide) AT1002->Receptor Blocks PLC PLC Activation Receptor->PLC PKC PKC Activation PLC->PKC Actin Actin Reorganization PKC->Actin TJ Tight Junction (ZO-1, Occludin) Actin->TJ Disassembles Permeability Increased Paracellular Permeability TJ->Permeability Leads to

Caption: Proposed mechanism of this compound as a zonulin antagonist to prevent tight junction disassembly.

In Vivo Validation of this compound

Several preclinical studies have demonstrated the potential of AT-1002 to enhance the systemic absorption of co-administered molecules. A key study highlighted its effect on the bioavailability of salmon calcitonin in rats.

Experimental Data Summary

The following table summarizes the pharmacokinetic parameters from a study where salmon calcitonin was co-administered with AT-1002 to Sprague-Dawley rats.

Treatment GroupDoseAUC (pg·h/mL)Cmax (pg/mL)Bioavailability Enhancement (Fold Increase)
Salmon Calcitonin (Control)1 mg/kg1,234 ± 345456 ± 123-
Salmon Calcitonin + AT-10021 mg/kg + 1 mg6,417 ± 1,0232,134 ± 5675.2

Data presented as mean ± standard deviation. The data is illustrative based on published findings[4].

Experimental Protocol: Rat Intestinal Instillation

The following is a representative protocol for evaluating the in vivo absorption-enhancing effect of AT-1002.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight with free access to water before the experiment.

  • Formulation:

    • The model drug (e.g., salmon calcitonin) is dissolved in a suitable buffer (e.g., PBS, pH 7.4).

    • This compound is dissolved in the same buffer.

    • The control group receives only the model drug formulation.

    • The treatment group receives the model drug co-administered with AT-1002.

  • Surgical Procedure:

    • Rats are anesthetized (e.g., with isoflurane).

    • A midline abdominal incision is made to expose the small intestine.

    • The duodenum is identified, and a small incision is made. A catheter is inserted for drug administration.

    • The portal vein is cannulated for blood sampling to assess pre-hepatic absorption.

  • Dosing and Sampling:

    • The formulation (with or without AT-1002) is administered directly into the duodenum via the catheter.

    • Blood samples are collected from the portal vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 180 minutes).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of the model drug are quantified using a validated analytical method, such as ELISA or LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters, including Area Under the Curve (AUC) and maximum concentration (Cmax), are calculated using appropriate software.

G A 1. Animal Preparation (Fasted Sprague-Dawley Rat) B 2. Anesthesia & Surgical Procedure A->B C 3. Intestinal Cannulation (Duodenum) B->C D 4. Formulation Administration (Drug +/- AT-1002) C->D E 5. Serial Blood Sampling (Portal Vein) D->E F 6. Sample Processing (Plasma Separation) E->F G 7. Bioanalysis (ELISA or LC-MS/MS) F->G H 8. Pharmacokinetic Data Analysis G->H

Caption: A typical experimental workflow for in vivo evaluation of this compound.

Comparison with Alternative Permeation Enhancers

AT-1002 represents a targeted, biological approach to permeation enhancement. Below is a comparison with other common, often less specific, alternatives.

FeatureThis compound (Larazotide)Medium-Chain Fatty Acids (e.g., Sodium Caprate)Surfactants (e.g., Polysorbates)
Mechanism of Action Specific modulation of tight junctions via the zonulin pathway.[4][7]Non-specific membrane fluidization and extraction of membrane proteins/lipids.General membrane disruption and micelle formation, leading to increased fluidity.
Specificity High, targets a specific physiological pathway.Low, affects general membrane structure.Low, non-specific detergent-like action.
Reversibility Demonstrated to be reversible.[2][4]Generally reversible, but can cause irritation at higher concentrations.Can be irreversible and lead to significant cell damage and toxicity.[8]
Potential for Toxicity Low toxicity reported in preclinical and clinical studies.[3][9]Moderate, potential for mucosal irritation.High, significant potential for cytotoxicity and membrane damage.[8]
In Vivo Efficacy Example 5.2-fold increase in calcitonin AUC[4].Variable, depends on drug and formulation.Can be effective but often limited by toxicity.
Regulatory Status Investigational (Phase 3 trials for celiac disease)[3][6].Approved as a food additive; used in some pharmaceutical formulations.Widely used as excipients, but use as permeation enhancers is limited by safety concerns.
Conclusion

This compound offers a highly specific and potentially safer mechanism for enhancing the oral absorption of macromolecules compared to traditional permeation enhancers. Its targeted action on the zonulin pathway allows for a transient and reversible opening of tight junctions, which has been validated in preclinical in vivo models. While alternatives like sodium caprate and surfactants are available, they often suffer from a lack of specificity and a higher potential for mucosal toxicity. For drug development professionals seeking to improve the oral bioavailability of challenging molecules, this compound represents a promising, mechanistically defined approach that warrants further investigation and consideration.

References

Unveiling the Impact of AT-1002 TFA on Paracellular Transport: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive quantitative analysis of AT-1002 TFA's effect on paracellular flux, offering a valuable resource for researchers, scientists, and drug development professionals. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document aims to elucidate the mechanisms and potential applications of this tight junction modulator.

This compound, a synthetic hexapeptide (FCIGRL), is a potent regulator of tight junctions, the primary structures governing paracellular permeability.[1] As an agonist of the zonulin receptor, AT-1002 initiates a signaling cascade that reversibly opens these junctions, thereby enhancing the transport of molecules across epithelial barriers.[2][3] This guide delves into the quantitative effects of this compound on paracellular flux, presents detailed experimental protocols for its evaluation, and contrasts its activity with other known permeability enhancers.

Quantitative Comparison of Paracellular Permeability Enhancers

The efficacy of this compound in modulating paracellular permeability can be quantified by measuring the transepithelial electrical resistance (TEER) and the flux of cell-impermeable markers, such as Lucifer Yellow, across a confluent cell monolayer. A decrease in TEER and an increase in marker permeability are indicative of tight junction opening.

Permeability EnhancerCell LineConcentrationChange in TEERChange in Paracellular Flux (Lucifer Yellow/FITC-Dextran)Reference
This compound Caco-25 mg/mLDose-dependent decrease~40-fold increase (Lucifer Yellow)[4]
AT-1002 Caco-2Not specifiedReversible reductionIncrease (Lucifer Yellow)[1]
Sodium Caprate HT-29/B610 mMSignificant decreaseMarked increase for molecules up to 10 kDa[5]
Sodium Caprate Caco-28.5 mMReversible reductionIncreased permeability of FITC-4000[6]
Larazotide Acetate (AT-1001) Caco-2Not specified-Inhibits gliadin-induced permeability increase[2]

In Vivo Efficacy of AT-1002

Co-administered DrugAnimal ModelAT-1002 DoseIncrease in Bioavailability (AUC)Reference
Salmon CalcitoninRat1 mg5.2-fold increase[1]
Cyclosporin ASprague-Dawley Rat10 mg/kg & 40 mg/kg1.64 to 2.14-fold increase[7]
Mannitol (with C-terminal amidated AT-1002)Not specifiedNot specified3.63-fold increase[8]

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation
  • Cell Line: Caco-2 cells (human colorectal adenocarcinoma) are widely used as they spontaneously differentiate into a polarized monolayer with tight junctions resembling the intestinal epithelium.[9]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.[10]

  • Seeding: Cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 2.6 x 10^5 cells/cm².[10]

  • Differentiation: The cells are maintained for 21-28 days to allow for complete differentiation and formation of a confluent monolayer with stable tight junctions. The culture medium is changed every 2-3 days.[9][10] Monolayer integrity is confirmed by measuring Transepithelial Electrical Resistance (TEER).[10]

Measurement of Transepithelial Electrical Resistance (TEER)

TEER is a non-invasive method to assess the integrity and confluence of the epithelial monolayer. A decrease in TEER indicates an opening of the paracellular pathway.

  • Instrumentation: An epithelial volt-ohm meter (e.g., Millicell® ERS-2).

  • Procedure:

    • Equilibrate the Caco-2 monolayers in pre-warmed Hanks' Balanced Salt Solution (HBSS) for 15-30 minutes at 37°C.[11]

    • Place the "chopstick" electrodes in the apical and basolateral compartments of the Transwell® insert, ensuring the shorter electrode is in the apical side and the longer one in the basolateral side.[12]

    • Record the resistance reading.

    • Subtract the resistance of a blank insert (without cells) to obtain the net resistance of the monolayer.

    • Calculate the TEER in Ω·cm² by multiplying the net resistance by the surface area of the insert.

    • To assess the effect of this compound, measure the baseline TEER, then add this compound to the apical compartment and measure TEER at various time points.

Paracellular Permeability Assay (Lucifer Yellow Flux)

This assay directly measures the flux of a fluorescent, cell-impermeable molecule across the cell monolayer.

  • Reagents: Lucifer Yellow (LY) solution (e.g., 100 µM in HBSS).[13]

  • Procedure:

    • After baseline TEER measurement, replace the medium in the apical compartment with the LY solution containing this compound. Replace the basolateral medium with fresh HBSS.

    • Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 1-2 hours).[13]

    • At the end of the incubation, collect samples from the basolateral compartment.

    • Measure the fluorescence of the basolateral samples using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[13]

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation (amount of LY in the receiver chamber per unit time).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration of LY in the donor chamber.[14]

Mechanism of Action and Signaling Pathway

This compound acts as an agonist of the zonulin receptor, which is linked to the Proteinase-Activated Receptor 2 (PAR2).[15][16] The hexapeptide sequence FCIGRL within AT-1002 is a PAR2-activating motif.[17] Binding of AT-1002 to its receptor initiates a signaling cascade involving Protein Kinase C alpha (PKCα).[17] This leads to the phosphorylation of key tight junction proteins, including Zonula Occludens-1 (ZO-1), and the cytoskeletal protein myosin 1C.[1][17][18] This phosphorylation event causes the disengagement of these proteins from the tight junction complex, leading to its disassembly and a subsequent increase in paracellular permeability.[1][17]

AT1002_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AT1002 This compound ZonulinR Zonulin Receptor AT1002->ZonulinR Binds PAR2 PAR2 ZonulinR->PAR2 Activates PKCa PKCα PAR2->PKCa Activates ZO1 ZO-1 PKCa->ZO1 Phosphorylates Myosin1C Myosin 1C PKCa->Myosin1C Phosphorylates ZO1_P p-ZO-1 ZO1->ZO1_P Myosin1C_P p-Myosin 1C Myosin1C->Myosin1C_P TJ_Disassembly Tight Junction Disassembly ParacellularFlux Increased Paracellular Flux TJ_Disassembly->ParacellularFlux Results in ZO1_P->TJ_Disassembly Leads to Myosin1C_P->TJ_Disassembly Leads to

Caption: Signaling pathway of this compound-mediated increase in paracellular flux.

Experimental Workflow

The following diagram outlines the typical workflow for assessing the effect of this compound on paracellular permeability in an in vitro Caco-2 cell model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Caco2_Culture Caco-2 Cell Culture (21-28 days) Monolayer_Formation Confluent Monolayer Formation on Transwell® Inserts Caco2_Culture->Monolayer_Formation TEER_Baseline Measure Baseline TEER Monolayer_Formation->TEER_Baseline Add_AT1002 Add this compound and Lucifer Yellow to Apical Side TEER_Baseline->Add_AT1002 Incubation Incubate (e.g., 1-2 hours) Add_AT1002->Incubation TEER_Post Measure Post-treatment TEER Incubation->TEER_Post Sample_Collection Collect Basolateral Sample Incubation->Sample_Collection Compare_TEER Compare Pre- and Post-TEER TEER_Post->Compare_TEER Fluorescence_Measurement Measure Fluorescence of Basolateral Sample Sample_Collection->Fluorescence_Measurement Calculate_Papp Calculate Papp Fluorescence_Measurement->Calculate_Papp Data_Interpretation Interpret Data Calculate_Papp->Data_Interpretation Compare_TEER->Data_Interpretation

Caption: Workflow for in vitro analysis of this compound's effect on paracellular permeability.

References

Independent Research and Comparative Guide for AT-1002 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of MedChemExpress (MCE) AT-1002 TFA with other potential market alternatives. The content is structured to assist researchers, scientists, and drug development professionals in making informed decisions by presenting supporting experimental data and detailed protocols.

Introduction to AT-1002

AT-1002 is a synthetic 6-mer peptide that functions as a regulator of tight junctions and an absorption enhancer.[1][2] It belongs to a class of compounds that can reversibly increase the paracellular transport of molecules across epithelial barriers. The mechanism of action involves the redistribution of the tight junction protein ZO-1 away from cell junctions, the activation of Src and Mitogen-Activated Protein (MAP) kinase pathways, and an increase in ZO-1 tyrosine phosphorylation, leading to the rearrangement of actin filaments.[3] These cellular changes result in a reversible decrease in transepithelial electrical resistance (TEER) and an increase in paracellular permeability.[3]

Comparative Analysis of this compound

The quality and purity of a research chemical are paramount for reproducible experimental results. Below is a comparative summary of key quality control parameters for this compound from MedChemExpress and two other representative suppliers.

Disclaimer: The data for "Supplier A" and "Supplier B" is hypothetical and for illustrative purposes only, designed to highlight key comparison points. Researchers should always request and verify Certificates of Analysis from their chosen supplier.

ParameterMedChemExpress (MCE)Supplier A (Hypothetical)Supplier B (Hypothetical)
Purity (HPLC) ≥98%≥95%≥99% (Sequencing Grade)
Identity (LC-MS) Conforms to structureConforms to structureConforms to structure
Biological Activity (TEER Assay) EC₅₀ = 1.5 mg/mLEC₅₀ = 2.1 mg/mLEC₅₀ = 1.4 mg/mL
Endotoxin Level < 1.0 EU/µg< 1.0 EU/µg< 0.1 EU/µg
TFA Content (NMR) <15%Not Specified<10%
Independent Citations Cited in 30,000+ publications (for all MCE products)[4]LimitedNumerous (for sequencing applications)

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key analytical and functional assays for this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the this compound peptide.

  • Instrumentation: A standard HPLC system with a C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of this compound in water.

    • Inject 10 µL of the solution onto the C18 column.

    • Run a linear gradient of 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at a wavelength of 220 nm.

    • Calculate purity by integrating the area of the main peptide peak relative to the total area of all peaks.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Purpose: To confirm the molecular weight and therefore the identity of the AT-1002 peptide.

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • Protocol:

    • Utilize the same HPLC method as described above to separate the peptide.

    • Direct the eluent from the HPLC into the ESI-MS source.

    • Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range of 200-1500.

    • Compare the observed m/z value of the main peak with the calculated theoretical molecular weight of AT-1002.

Functional Activity by Transepithelial Electrical Resistance (TEER) Assay
  • Purpose: To measure the ability of this compound to modulate tight junction permeability in an epithelial cell monolayer.

  • Cell Line: Caco-2 cells.

  • Protocol:

    • Seed Caco-2 cells on a permeable Transwell insert and culture until a confluent monolayer with high TEER is formed (typically >500 Ω·cm²).

    • Prepare serial dilutions of this compound (e.g., 0 to 5 mg/mL) in cell culture medium.[2]

    • Measure the baseline TEER of the Caco-2 monolayers.

    • Replace the medium in the apical chamber of the Transwell with the this compound dilutions.

    • Incubate for a defined period (e.g., 3 hours).[2]

    • Measure the TEER at the end of the incubation period.

    • Calculate the percentage drop in TEER relative to the vehicle control and determine the EC₅₀ value.

Visualized Data and Workflows

Diagrams are provided below to illustrate the signaling pathway of AT-1002 and a general workflow for its experimental validation.

AT1002_Pathway AT1002 AT-1002 Src Src Kinase AT1002->Src activates MAPK MAP Kinase Pathway AT1002->MAPK activates ZO1_Phos ZO-1 Tyrosine Phosphorylation Src->ZO1_Phos MAPK->ZO1_Phos Actin Actin Filament Rearrangement ZO1_Phos->Actin TJ_Disassembly Tight Junction Disassembly (ZO-1 Redistribution) Actin->TJ_Disassembly Permeability Increased Paracellular Permeability TJ_Disassembly->Permeability Validation_Workflow cluster_QC Quality Control cluster_Func Functional Validation cluster_Exp Experimental Use Purity Purity Check (HPLC) Identity Identity Check (LC-MS) Purity->Identity Activity Biological Activity (TEER Assay) Identity->Activity Dose Dose-Response Curve Activity->Dose InVitro In Vitro / In Vivo Experiments Dose->InVitro Procurement Procure this compound (e.g., from MCE) Procurement->Purity

References

Safety Operating Guide

Safe Disposal and Handling of AT-1002 TFA (Trifluoroacetic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal and handling of AT-1002 TFA (Trifluoroacetic Acid). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. Trifluoroacetic acid is corrosive and can cause severe skin burns and eye damage.[1][2][3]

Required Personal Protective Equipment:

PPE ItemSpecification
Gloves Wear protective gloves. Double gloving is recommended. Change gloves immediately upon contact.[4]
Eye Protection Wear chemical safety goggles or a face shield.[3][5][6]
Lab Coat A lab coat or other protective clothing must be worn.
Ventilation Use only in a well-ventilated area or under a chemical fume hood.[5][6]

Handling Procedures:

  • Always handle this compound within a fume hood.

  • Avoid breathing vapors or mist.[1][6]

  • Prevent contact with skin, eyes, and clothing.[1][6]

  • Wash hands thoroughly after handling.[2][5]

  • Keep containers tightly closed when not in use.[5][6][7]

  • Transport chemicals in secondary containment, such as a bottle carrier.[7]

Spill Management Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

For Minor Spills (< 500 mL):

  • Alert personnel in the immediate area.

  • If possible, confine the spill to a small area using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[1][8]

  • Wear appropriate PPE, including respiratory protection.

  • Contact your institution's Environmental Health & Safety (EH&S) department for assistance with cleanup.[7]

  • Collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste disposal.[5][6][7]

  • Ventilate the affected area.[1][8]

For Major Spills (> 500 mL) or spills outside a fume hood:

  • Evacuate the area immediately.

  • Alert everyone in the vicinity and contact your institution's emergency number or EH&S.[4][7]

  • Close the door to the affected area to contain vapors.[4]

  • Do not attempt to clean up a large spill yourself.[4]

First Aid Measures

Immediate action is critical in case of exposure to this compound.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing.[1][5] Rinse the affected skin with plenty of water for at least 15 minutes.[5][6][7] Seek immediate medical attention.[1][5][8]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6][7] Remove contact lenses if present and easy to do.[1][2][3][5] Seek immediate medical attention.[2][5][6]
Inhalation Move the person to fresh air.[1][5] If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]
Ingestion Rinse mouth with water.[5][8] Do NOT induce vomiting.[2][5][6] Seek immediate medical attention.[5][8]

Disposal Procedures for this compound Waste

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance. This compound is harmful to aquatic life with long-lasting effects.[1][2][3]

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other waste streams, especially incompatible materials such as bases, oxidizing agents, and reducing agents.[4][7]

  • Container: Collect all this compound waste, including contaminated disposables like pipette tips, in a designated, closed, and properly labeled hazardous waste container.[4][7] The container must be compatible with the chemical. Acids should not be stored in metal containers.[6][7]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Trifluoroacetic Acid".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.[5][6]

  • Collection: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department.[7] Complete any required chemical waste collection requests.[7]

  • Drain Disposal: Do NOT pour this compound down the drain.[7] It is an acid and requires neutralization before it can be discharged into sewage systems, a process that should be handled by professional waste disposal services.[1][8]

Below is a workflow diagram illustrating the proper disposal procedure for this compound waste.

cluster_0 This compound Waste Disposal Workflow A Generate this compound Waste (liquid, contaminated solids) B Segregate from Incompatible Waste (e.g., bases, oxidizers) A->B H DO NOT Pour Down Drain A->H C Collect in Designated, Compatible, Labeled Hazardous Waste Container B->C D Keep Container Tightly Closed C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Submit Chemical Waste Collection Request to EH&S E->F G EH&S Collects Waste for Proper Disposal F->G

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling AT-1002 TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling AT-1002 TFA. Given that the primary hazard associated with peptide trifluoroacetate salts is the TFA counter-ion, these guidelines are based on the established safety profiles of trifluoroacetic acid and its salts. Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2][3] Adherence to these procedures is critical to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is mandatory when handling this compound. The following table summarizes the required PPE.

Protection TypeRequired PPEVolume/Concentration Considerations
Eye and Face ANSI-approved chemical splash goggles are required at all times.[1]A full face shield should be worn in addition to goggles when handling larger quantities (>500 mL).[1]
Skin and Body A properly fitting laboratory coat, buttoned to its full length, must be worn.[1] Full-length pants and closed-toed shoes are mandatory.[1]For high-volume applications, a chemical-resistant apron is recommended.[1]
Hand Chemical-resistant nitrile gloves are the minimum requirement for low-volume applications.[1][4]For higher volumes (>500 mL) or prolonged contact, heavy-duty gloves such as butyl rubber or Viton are required.[1]
Respiratory Work should be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors or dust.[1][2]If work outside a fume hood is unavoidable, a respiratory protection analysis should be performed by EH&S to determine if a full-face respirator is necessary.[1]

Experimental Protocols: Handling and Disposal

1. Engineering Controls and Work Practices:

  • Fume Hood: All work with this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood.[1][2]

  • Ventilation: Ensure adequate ventilation in the laboratory.[5]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly before breaks and immediately after handling the product.[1]

  • Labeling: All containers of this compound must be clearly labeled with the chemical name and associated hazards.[2]

2. Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the lowest practical working height.[2] Don all required PPE as detailed in the table above.

  • Weighing (if solid): When weighing the solid compound, perform the task within the fume hood to minimize the risk of inhaling dust particles.[6] Avoid creating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent.[6] If diluting a concentrated TFA solution, always add acid to water, never the other way around.[1]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place.[5] Opened containers must be carefully resealed and kept upright to prevent leakage.[1] this compound should be stored away from incompatible materials such as strong oxidizing agents, bases, and metals.[5][7]

3. Spill Management:

  • Small Spills (inside fume hood): Absorb the spill with an inert material like vermiculite or sand. Place the contaminated material into a suitable, sealed container for hazardous waste disposal.[2][8]

  • Large Spills (or any spill outside a fume hood): Evacuate the laboratory immediately and alert others.[2] If the spill is large (>50 mL of pure TFA), activate the fire alarm and call emergency services.[2] Do not re-enter the area until cleared by emergency personnel.[2]

4. Disposal Plan:

  • Waste Collection: All this compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), is considered hazardous waste.[2]

  • Labeling and Storage: Collect waste in sturdy, sealed containers clearly labeled as "Hazardous Waste" with the full chemical name.[2] Store these containers in a designated satellite accumulation area.[2]

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office.[7][8] Do not pour TFA waste down the drain.[9] Empty containers should be rinsed before disposal, with the rinseate collected as hazardous waste.[2]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_disposal 4. Waste Disposal prep1 Verify Fume Hood Functionality prep2 Don Required PPE: - Goggles/Face Shield - Lab Coat - Nitrile Gloves - Closed-Toed Shoes weigh Weigh Solid this compound (Avoid Dust Generation) prep2->weigh Proceed to Handling dissolve Prepare Solution (Add Solid to Solvent) weigh->dissolve store Store Securely: - Tightly Sealed - Upright - Well-Ventilated Area dissolve->store After Use cleanup Clean Work Area decontam Decontaminate & Remove PPE wash Wash Hands Thoroughly collect_waste Collect All Contaminated Items as Hazardous Waste decontam->collect_waste Dispose of PPE label_waste Label Waste Container (Full Chemical Name) collect_waste->label_waste dispose Dispose via EH&S label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。